3-Benzotriazol-1-yl-2-methyl-propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDZZJOQSXHOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387787 | |
| Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4233-62-9 | |
| Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Benzotriazol-1-yl-2-methyl-propionic acid CAS number
An In-Depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS No. 4233-62-9)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 4233-62-9), a versatile heterocyclic building block. The document details its fundamental physicochemical properties, outlines a robust, field-proven two-step synthesis protocol, and provides the necessary analytical benchmarks for structural verification. The synthesis, involving an aza-Michael addition followed by saponification, is explained with mechanistic insight to empower researchers in adapting and scaling these procedures. Safety protocols and handling information are also included to ensure safe laboratory practice. This guide is intended to serve as a practical and authoritative resource for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science.
Compound Identification and Physicochemical Properties
This compound is a carboxylic acid derivative featuring a benzotriazole moiety, a common and valuable scaffold in medicinal chemistry known for its role in forming bioisosteres and participating in hydrogen bonding.[1] The unique structural combination of a hydrophobic aromatic system, a hydrogen-bond-accepting triazole ring system, and a carboxylic acid group makes it a compelling intermediate for further chemical elaboration.
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4233-62-9 | [2][3] |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [3] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 205.21 g/mol | [2][3] |
| Melting Point | 145 °C | [2] |
| Appearance | Solid (form may vary) | - |
| Solubility | Limited aqueous solubility (11.9 µg/mL at pH 7.4) | [3] |
Synthesis and Mechanistic Pathway
The synthesis of this compound can be efficiently achieved via a two-step sequence. This pathway is designed for reliability and scalability, beginning with an aza-Michael addition to construct the carbon-nitrogen bond, followed by a standard ester hydrolysis to unmask the target carboxylic acid.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Aza-Michael Addition of Benzotriazole to Methyl Methacrylate
Causality and Expertise: The core of this synthesis is the conjugate addition, or Michael reaction. Benzotriazole, while aromatic, possesses a nucleophilic secondary amine-like nitrogen within its azole ring. The reaction is driven by the attack of this nucleophile onto the electron-deficient β-carbon of methyl methacrylate.[4] The use of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), is critical. It serves to deprotonate the benzotriazole, increasing its nucleophilicity without competing in the addition reaction itself, thereby ensuring high yield of the desired adduct. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solubilizes the reactants and facilitates the ionic transition state.
Step 2: Saponification of the Intermediate Ester
Causality and Expertise: The conversion of the intermediate methyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis, a process also known as saponification.[5] Lithium hydroxide (LiOH) in a tetrahydrofuran (THF) and water mixture is the reagent system of choice for this transformation.[6] THF acts as a co-solvent to ensure miscibility between the organic ester and the aqueous hydroxide solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[5] The reaction is rendered irreversible by the immediate deprotonation of the initially formed carboxylic acid by the base. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired product.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate (Intermediate)
-
Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzotriazole (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per gram of benzotriazole).
-
Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) to the stirring suspension.
-
Michael Acceptor Addition: Add methyl methacrylate (1.1 eq) dropwise to the reaction mixture at room temperature. Note: Commercial methyl methacrylate often contains inhibitors which typically do not need to be removed for this type of reaction.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate ester.
Self-Validation System (Expected Analytical Data for Intermediate):
-
¹H NMR: Expect characteristic peaks for the benzotriazole aromatic protons (7.3-8.1 ppm), the N-CH₂ group, the C-CH-CH₃ group, and the O-CH₃ ester group.
-
IR (Infrared Spectroscopy): Expect a strong carbonyl (C=O) stretch around 1735 cm⁻¹.
Protocol 2: Synthesis of this compound (Final Product)
-
Reagent Setup: Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting ester by TLC.[3]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product. Recrystallization can be performed if higher purity is required.
Self-Validation System (Expected Analytical Data for Final Product):
-
¹H NMR (DMSO-d₆): Expect disappearance of the O-CH₃ signal and the appearance of a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic and aliphatic proton signals will remain, albeit with potential slight shifts.
-
¹³C NMR (DMSO-d₆): Expect a carboxylic acid carbonyl signal around 175-180 ppm.
-
IR: Expect disappearance of the ester C=O peak and the appearance of a broader O-H stretch (2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹).
Safety and Handling
GHS Hazard Classification: According to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[3][8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
This compound, with the CAS Number 4233-62-9, is a derivative of benzotriazole featuring a methylpropionic acid substituent at the N1 position of the triazole ring.[1][2] This structural arrangement imparts a unique combination of aromaticity, hydrogen bonding capability, and carboxylic acid functionality, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| CAS Number | 4233-62-9 | [1][2] |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [1] |
| Synonyms | 3-(Benzotriazol-1-yl)-2-methyl-propionic acid, 3-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-methylpropanoic acid | [1] |
| Melting Point | 145 °C | [2] |
| Solubility | 11.9 µg/mL (at pH 7.4) | [1] |
| SMILES | CC(CN1C2=CC=CC=C2N=N1)C(=O)O | [2] |
The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (triazole nitrogens) suggests its potential for forming specific intermolecular interactions, a key consideration in drug design and crystal engineering.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Rationale:
The N-alkylation of benzotriazole is a common and efficient reaction. The use of a base like potassium carbonate is crucial to deprotonate the acidic N-H of the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile to displace the bromide from the halo-ester. Acetone is a suitable polar aprotic solvent for this type of reaction. The subsequent ester hydrolysis is a standard procedure, typically carried out under basic conditions followed by acidification to protonate the carboxylate and yield the final product.
Spectral Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key characteristic signals based on its structure and data from analogous compounds. This predictive analysis is an essential tool for researchers in confirming the identity of a synthesized compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole ring, the aliphatic protons of the propionic acid chain, and the carboxylic acid proton.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Benzotriazole) | 7.3 - 8.1 | Multiplet | 4H |
| -CH- (propionic acid) | 2.8 - 3.2 | Multiplet | 1H |
| -CH₂- (propionic acid) | 4.6 - 5.0 | Multiplet | 2H |
| -CH₃ (propionic acid) | 1.2 - 1.5 | Doublet | 3H |
| -COOH | > 10 | Singlet (broad) | 1H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 175 - 180 |
| Aromatic (Benzotriazole) | 110 - 145 |
| -CH- (propionic acid) | 35 - 45 |
| -CH₂- (propionic acid) | 45 - 55 |
| -CH₃ (propionic acid) | 15 - 20 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C, C=N (Aromatic/Triazole) | 1450 - 1600 | Medium to Strong |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ at m/z 205. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the propionic acid chain.
Potential Applications and Research Directions
Benzotriazole derivatives are widely recognized for their diverse biological activities and applications in materials science. The structure of this compound suggests several potential areas of application:
-
Medicinal Chemistry: The benzotriazole moiety is a known pharmacophore with a broad range of biological activities, including antimicrobial and anticancer properties. The carboxylic acid group provides a handle for further derivatization, allowing for its incorporation into larger molecules as a linker or for the synthesis of amides and esters with potential therapeutic value.
-
Corrosion Inhibition: Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys. The propionic acid group could enhance its solubility and adherence to metal surfaces.
-
Polymer Science: The carboxylic acid functionality allows this molecule to be used as a monomer or a modifying agent in the synthesis of polymers, potentially imparting improved thermal stability or UV resistance due to the benzotriazole core.
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting.
Hazard Statement Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
Precautionary Statement Codes: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P313, P362+P364, P403+P233, P405, P501.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.
Conclusion
This compound is a compound of significant interest due to its versatile chemical structure. While a detailed experimental characterization is not yet widely published, its predicted properties and the known reactivity of the benzotriazole scaffold highlight its potential as a valuable building block for the development of new pharmaceuticals, advanced materials, and corrosion inhibitors. Further research into its synthesis, characterization, and application is warranted to fully explore its scientific and commercial potential.
References
- 1. 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid | 4233-62-9 | EAA23362 [biosynth.com]
- 2. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]
- 3. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 3-Benzotriazol-1-yl-2-methyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the molecular structure and properties of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a molecule of interest in medicinal chemistry and drug development. Benzotriazole derivatives are recognized for their diverse pharmacological activities, serving as versatile scaffolds in the design of novel therapeutic agents.[1][2] This document synthesizes available data to offer a comprehensive understanding of the target molecule's structural characteristics, supported by insights into its synthesis and analytical characterization.
Introduction to this compound: A Molecule of Interest
Benzotriazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The fused benzene and triazole rings provide a stable aromatic system that can be readily functionalized to modulate its physicochemical and pharmacological profiles. This compound belongs to this important class of compounds, incorporating a chiral center and a carboxylic acid moiety, which can influence its biological interactions and pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular identity.
| Property | Value | Source |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [5] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][5] |
| Molecular Weight | 205.21 g/mol | [1][5] |
| CAS Number | 4233-62-9 | [1][5] |
| Melting Point | 145 °C | [1] |
| Canonical SMILES | CC(CN1C2=CC=CC=C2N=N1)C(=O)O | [1] |
Structural Elucidation: Insights from Related Compounds
While a specific crystal structure for this compound is not publicly available, analysis of closely related benzotriazole derivatives provides valuable insights into its likely conformation and bonding parameters. For instance, the crystal structure of (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate reveals key structural features of the benzotriazole core.[6][7]
Diagram: Molecular Structure of this compound
References
- 1. 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid | 4233-62-9 | EAA23362 [biosynth.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. scienceopen.com [scienceopen.com]
- 4. ijariie.com [ijariie.com]
- 5. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Benzotriazol-1-yl-2-methyl-propionic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a benzotriazole moiety, imparts unique chemical properties that are leveraged in the development of novel therapeutic agents and complex organic molecules.[4] This guide provides a comprehensive overview of the most reliable and efficient pathway for its synthesis: a two-step sequence involving a base-catalyzed Michael addition followed by ester hydrolysis. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and discuss key considerations for process optimization and characterization, ensuring a reproducible and scalable synthesis.
Introduction and Strategic Overview
The target molecule, this compound (CAS No. 4233-62-9), possesses a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol .[5] The core synthetic challenge lies in the regioselective formation of the N-C bond between the N1 position of the benzotriazole ring and the β-carbon of the propionic acid backbone.
The most prevalent and logical strategy to achieve this is through a conjugate addition reaction, a class of reactions fundamental to carbon-heteroatom bond formation.[6] This approach utilizes the nucleophilic character of the benzotriazolide anion to attack an α,β-unsaturated carbonyl compound.
The chosen pathway involves two primary stages:
-
Michael Addition: Reaction of benzotriazole with an appropriate Michael acceptor, such as methyl methacrylate, under basic conditions to form the intermediate ester, methyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate.
-
Saponification (Ester Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product using standard hydrolysis conditions.
This method is favored for its high regioselectivity, use of readily available starting materials, and generally good yields.
Primary Synthesis Pathway: A Detailed Examination
Principle and Mechanism
The synthesis hinges on two well-established organic reactions.
-
Step 1: The Aza-Michael Addition: Benzotriazole is a weak acid (pKa ≈ 8.2). To render it sufficiently nucleophilic, a base is required to deprotonate it, forming the resonance-stabilized benzotriazolide anion. This potent nucleophile then attacks the electron-deficient β-carbon of methyl methacrylate. The resulting enolate is subsequently protonated during workup to yield the stable ester intermediate. The use of a base is critical for the reaction to proceed at a practical rate.[7]
-
Step 2: Ester Hydrolysis: The methyl ester is a stable protecting group for the carboxylic acid, facilitating the initial Michael addition. Its removal is achieved via saponification, where a hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a methoxide ion. A final acidification step protonates the resulting carboxylate salt to yield the desired this compound.[8][9]
Overall Synthesis Workflow
The following diagram illustrates the high-level workflow from starting materials to the final, purified product.
Caption: High-level overview of the two-step synthesis pathway.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Synthesis of Methyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzotriazole (11.91 g, 0.1 mol) and toluene (100 mL).
-
Catalyst Addition: While stirring, add a catalytic amount of a suitable base. A common and effective choice is Triton B (40% solution in methanol, ~2 mL). Alternatively, a stoichiometric amount of a weaker base like potassium carbonate can be used, though reaction times may be longer.
-
Reagent Addition: Add methyl methacrylate (11.01 g, 0.11 mol, 1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzotriazole starting material is consumed.
-
Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate ester. It can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude methyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate from the previous step in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (NaOH) pellets (6.0 g, 0.15 mol, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol/water mixture. The reported melting point is approximately 145 °C.
Reagent Data and Rationale
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role & Rationale |
| Benzotriazole | C₆H₅N₃ | 119.12 | 1.0 | Nucleophile precursor. Provides the benzotriazole moiety. |
| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 1.1 | Michael acceptor. Provides the 2-methylpropionate backbone. A slight excess ensures complete consumption of the benzotriazole. |
| Triton B | C₁₆H₃₀NO·CH₃OH | Variable | Catalytic | Strong organic base. Efficiently deprotonates benzotriazole to initiate the Michael addition.[10] |
| Toluene | C₇H₈ | 92.14 | Solvent | A good solvent for the reactants that allows for heating to an appropriate reaction temperature. |
| Sodium Hydroxide | NaOH | 40.00 | 1.5 | Hydrolyzing agent. Saponifies the ester to the carboxylate salt. An excess drives the reaction to completion. |
| Hydrochloric Acid | HCl | 36.46 | As needed | Acid. Protonates the carboxylate salt to yield the final carboxylic acid product during workup. |
Experimental Workflow and Logic
The following diagram details the logical flow of the experimental procedure, highlighting key decision and action points for the operator.
Caption: Detailed step-by-step experimental workflow diagram.
Alternative Synthetic Approaches
While the Michael addition is the most direct route, other pathways could be envisioned, although they often present greater challenges. One such alternative is the nucleophilic substitution of a halogenated propionic acid derivative.
-
Nucleophilic Substitution: This would involve reacting the sodium salt of benzotriazole with an ester of 3-bromo-2-methylpropionic acid.[11] However, this pathway can be complicated by competing elimination reactions (E2) which would reduce the overall yield of the desired substitution product (SN2). Furthermore, the synthesis of the 3-bromo-2-methylpropionic acid starting material is itself a multi-step process.[12][13]
Given the efficiency and high yields of the conjugate addition pathway, it remains the superior method for both lab-scale and potential scale-up operations.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence: a base-catalyzed aza-Michael addition of benzotriazole to methyl methacrylate, followed by a standard ester hydrolysis. This methodology is characterized by its operational simplicity, use of cost-effective reagents, and high overall yield. The detailed protocols and mechanistic insights provided in this guide serve as a validated framework for researchers requiring this versatile chemical building block for applications in drug discovery and synthetic chemistry.[14][15]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
Physical and chemical properties of 3-Benzotriazol-1-yl-2-methyl-propionic acid
An In-Depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS No. 4233-62-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzotriazole moiety is a recognized pharmacophore, and its derivatives are known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This document consolidates critical data on its chemical identity, physicochemical properties, reactivity, and potential applications, offering field-proven insights and methodologies for its characterization.
Chemical Identity and Structure
This compound is a derivative of benzotriazole, featuring a propionic acid group substituted at the N-1 position of the triazole ring. This structural arrangement, particularly the presence of a chiral center and a carboxylic acid functional group, makes it a versatile building block for creating more complex molecules with therapeutic potential.[1][2]
-
IUPAC Name: 3-(benzotriazol-1-yl)-2-methylpropanoic acid[3]
-
Canonical SMILES: CC(CN1C2=CC=CC=C2N=N1)C(=O)O[3]
-
InChIKey: DQDZZJOQSXHOES-UHFFFAOYSA-N[3]
-
Synonyms: 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, 3-(benzotriazol-1-yl)-2-methylpropanoic acid[3]
Figure 1: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known and predicted properties for this molecule.
| Property | Value | Source |
| Melting Point | 145 °C | Experimental |
| Boiling Point | 426.3 ± 28.0 °C | Predicted[4] |
| Density | 1.36 ± 0.1 g/cm³ | Predicted[4] |
| Aqueous Solubility | 11.9 µg/mL (at pH 7.4) | Experimental[3] |
| pKa | 4.13 ± 0.10 | Predicted[4] |
Expert Insight: The experimental solubility at physiological pH (7.4) is low, suggesting that formulation strategies may be required to enhance bioavailability for oral administration. The predicted pKa of ~4.13 indicates that the compound is a weak acid; it will be predominantly in its ionized (carboxylate) form in the intestines but largely unionized in the stomach, which has critical implications for its absorption across biological membranes.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its two primary functional regions: the benzotriazole ring system and the carboxylic acid group.
-
Benzotriazole Moiety: The benzotriazole group is an excellent synthetic auxiliary.[1] It is relatively stable but can also function as a good leaving group in nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives. The nitrogen atoms can act as ligands, forming coordination complexes with various metal ions.[6]
-
Carboxylic Acid Group: This group undergoes standard carboxylic acid reactions. Esterification or amidation at this site is a common strategy to create prodrugs or to link the molecule to other pharmacophores, peptides, or polymers. For instance, the synthesis of benzotriazole esters from related compounds is a well-documented approach to create derivatives with enhanced biological activity.[7]
Figure 2: Conceptual workflow for the synthesis of the target compound.
Potential Applications in Drug Development
Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[2] This versatility has led to their investigation for numerous therapeutic applications.
-
Anticancer Agents: Many benzotriazole derivatives have been developed as anticancer drugs, such as Vorozole, an aromatase inhibitor. Their mechanism often involves interactions with key enzymes or receptors in biological systems through hydrogen bonding and π-π stacking interactions.
-
Antimicrobial Activity: Various derivatives have demonstrated potent antibacterial and antifungal activities.[1][8] The core structure serves as a scaffold for developing new classes of antibiotics.
-
Antiviral Properties: The benzotriazole nucleus is present in compounds investigated for antiviral efficacy, including against the SARS virus.[1][8]
-
Research Scaffold: This specific compound is marketed as a "versatile small molecule scaffold" and for use in proteomics research, indicating its utility as a starting point for generating libraries of compounds for screening and as a tool for chemical biology.[5]
Figure 3: Key pharmacological application areas for benzotriazole derivatives.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The following protocol provides a robust, self-validating method for determining the thermodynamic aqueous solubility of the title compound, a critical parameter for preclinical assessment.
Principle: The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility. It involves equilibrating an excess of the solid compound in a buffered aqueous solution at a constant temperature until saturation is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified, typically by HPLC-UV.
Methodology:
-
Preparation of Buffer (pH 7.4):
-
Rationale: A phosphate buffer at pH 7.4 mimics physiological conditions and controls the ionization state of the acidic compound.
-
Procedure: Prepare a 50 mM phosphate buffer by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in ultrapure water. Adjust the pH to 7.40 ± 0.05 using NaOH or H₃PO₄.
-
-
Sample Preparation:
-
Rationale: Using an excess of solid material ensures that a true equilibrium saturation is achieved.
-
Procedure: Add an excess amount of this compound (e.g., 2-5 mg) to a 2 mL glass vial. Add 1 mL of the prepared pH 7.4 buffer. Prepare at least three replicate samples.
-
-
Equilibration:
-
Rationale: Adequate equilibration time is crucial for the dissolution process to reach a thermodynamic steady state. Visual inspection for remaining solid validates that saturation was maintained.
-
Procedure: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator set to 25 °C (or 37 °C for biopharmaceutical relevance). Agitate for a minimum of 24 hours. After 24 hours, visually inspect to ensure excess solid remains. If not, add more compound and continue agitation for another 24 hours.
-
-
Phase Separation:
-
Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change). Centrifugation followed by filtration is a robust method.
-
Procedure: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean analysis vial. Discard the first few drops of filtrate to avoid any adsorption artifacts from the filter membrane.
-
-
Quantification (HPLC-UV):
-
Rationale: HPLC-UV provides a sensitive and specific method for quantifying the concentration of the dissolved analyte. A calibration curve ensures accuracy.
-
Procedure: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). Create a series of calibration standards by diluting the stock solution with the pH 7.4 buffer. Analyze the standards and the filtered samples by a validated reverse-phase HPLC method with UV detection at the compound's λmax. Calculate the concentration of the samples against the calibration curve.
-
Safety and Handling
Based on GHS classifications, this compound requires careful handling in a laboratory setting.[3]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
This compound is a compound with significant potential, underpinned by the proven versatility of the benzotriazole scaffold in medicinal chemistry. Its defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. However, its low aqueous solubility and potential irritant properties must be carefully managed during research and development. This guide provides the foundational knowledge required for scientists to effectively utilize and characterize this promising molecule.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4233-62-9 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Benzotriazol-1-yl-2-methyl-propionic acid
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent biological and toxicological data stand. For researchers and scientists, the molecule 3-Benzotriazol-1-yl-2-methyl-propionic acid (Molecular Formula: C₁₀H₁₁N₃O₂, Molecular Weight: 205.21 g/mol ) represents a scaffold of interest, blending the versatile coordinating properties of the benzotriazole moiety with a chiral carboxylic acid sidechain.[1] While this compound is commercially available, comprehensive, publicly accessible spectroscopic data remains elusive. This guide, therefore, serves a dual purpose: first, to provide a predictive framework for the spectroscopic analysis of this molecule based on foundational chemical principles and data from its constituent substructures, and second, to establish a set of robust, field-proven protocols for acquiring high-fidelity spectroscopic data. This document is structured not as a rigid report, but as a dynamic guide for the practicing scientist, emphasizing the causality behind experimental choices and the logic of spectral interpretation.
Molecular Structure and Predicted Spectroscopic Behavior
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. This compound is composed of two key functionalities: a 1-substituted benzotriazole ring system and a 2-methylpropionic acid side chain. The linkage occurs via a nitrogen atom (N-1) of the triazole ring to the C3 position of the propionic acid chain.
Caption: Molecular structure of this compound.
This composite structure dictates that the resulting spectra will be a superposition of features characteristic of an N-alkyl benzotriazole and an aliphatic carboxylic acid. Our predictive analysis will, therefore, rely on established data for these two core components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information.
Predicted ¹H NMR Spectrum
The proton environments can be logically segregated into the aromatic region (from the benzotriazole ring) and the aliphatic region (from the side chain).
-
Aromatic Region (δ 7.0 - 8.5 ppm): The 1-substituted benzotriazole ring will give rise to a complex multiplet system for its four protons. Based on data for similar N-substituted benzotriazoles, we expect two sets of signals corresponding to the two pairs of chemically non-equivalent protons.[2] The protons ortho to the fused benzene ring (positions 4 and 7) will likely appear further downfield (closer to 8.0 ppm) than the protons at positions 5 and 6, which would be expected around 7.4-7.5 ppm.[2] The coupling patterns will be intricate, showing both ortho and meta couplings.
-
Aliphatic Region (δ 1.0 - 5.0 ppm): This region is defined by the propionic acid backbone.
-
-CH₂- Group (C3): This methylene group is adjacent to the electronegative benzotriazole nitrogen and a chiral center. The protons are diastereotopic and will likely appear as a complex multiplet, further split by the adjacent CH proton. A chemical shift in the range of δ 4.5 - 4.8 ppm is anticipated.
-
-CH- Group (C2): This methine proton, alpha to the carbonyl group and adjacent to the methylene, will appear as a multiplet. Its chemical shift is predicted to be around δ 2.8 - 3.1 ppm .[3]
-
-CH₃ Group: The methyl group protons, attached to the chiral center, will appear as a doublet due to coupling with the single methine proton. A chemical shift of approximately δ 1.2 - 1.4 ppm is expected.[3]
-
-COOH Proton: The carboxylic acid proton is expected to be a broad singlet, highly dependent on concentration and solvent, appearing far downfield, typically δ 10 - 12 ppm .[3]
-
Integration: The relative integrals of these signals will be crucial for confirmation: Aromatic (4H), -CH₂- (2H), -CH- (1H), -CH₃ (3H), and -COOH (1H).
Caption: Predicted ¹H NMR environments and key couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. We anticipate a total of 10 distinct carbon signals, as all carbons are chemically non-equivalent.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the range of δ 175 - 180 ppm .[4]
-
Aromatic Carbons: Six signals are expected for the benzotriazole ring. The two carbons of the benzene ring fused to the triazole ring (C5a, C8a) are expected around δ 130-145 ppm . The remaining four benzene carbons (C4, C5, C6, C7) will appear in the typical aromatic region of δ 110 - 130 ppm .[2]
-
Aliphatic Carbons:
-
-CH₂- Carbon: Attached to the benzotriazole nitrogen, this carbon is expected around δ 45 - 50 ppm .
-
-CH- Carbon: Alpha to the carbonyl, this carbon signal should appear around δ 40 - 45 ppm .[4]
-
-CH₃ Carbon: The methyl carbon will be the most upfield signal, predicted to be in the range of δ 15 - 20 ppm .[4]
-
Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the range from -1 to 15 ppm.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
Carefully phase and baseline correct the spectrum before integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a spectral width of 0 to 220 ppm.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy will provide clear evidence for the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹ . This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5]
-
C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ) will indicate the C-H bonds of the methyl and methylene groups.[5]
-
C-H Stretches (Aromatic): Weaker absorptions above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ) will correspond to the C-H bonds on the benzotriazole ring.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the region of 1700 - 1725 cm⁻¹ .[5]
-
C=C and C=N Stretches (Aromatic Ring): A series of medium to weak absorptions between 1450 and 1600 cm⁻¹ will be characteristic of the benzotriazole ring system.[6]
Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient and requires minimal sample preparation. Place a small amount of the solid powder directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform an ATR correction on the resulting spectrum.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Molecular Ion (M⁺): For this compound (C₁₀H₁₁N₃O₂), the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 205 . An M+1 peak of lower intensity should also be present due to the natural abundance of ¹³C.
-
Key Fragmentation Pathways:
-
Loss of N₂: A characteristic fragmentation for 1-substituted benzotriazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da). This would lead to a significant fragment ion at m/z 177 . This is a key diagnostic peak to confirm the 1-substituted isomer.
-
Alpha-Cleavage: Cleavage of the bond between C2 and the carbonyl group can result in the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 160 .
-
McLafferty Rearrangement: While not the most likely primary fragmentation for this structure, it remains a possibility.
-
Side Chain Fragmentation: Cleavage of the C2-C3 bond could lead to a fragment corresponding to the benzotriazolylmethyl cation at m/z 132 .
-
Caption: Predicted key fragmentation pathways in mass spectrometry.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For a non-volatile compound like this, Electrospray Ionization (ESI) is the preferred method. Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument Settings:
-
Operate the ESI source in positive ion mode to generate [M+H]⁺ (m/z 206) or in negative ion mode to generate [M-H]⁻ (m/z 204).
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.
-
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by isolating the parent ion (e.g., m/z 206) and subjecting it to collision-induced dissociation (CID) to observe the daughter fragment ions.
Summary of Predicted Spectroscopic Data
The following table summarizes the predicted key data points for the spectroscopic characterization of this compound.
| Technique | Predicted Feature | Expected Value/Range |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm (4H, m) |
| -CH₂- | δ 4.5 - 4.8 ppm (2H, m) | |
| -CH- | δ 2.8 - 3.1 ppm (1H, m) | |
| -CH₃ | δ 1.2 - 1.4 ppm (3H, d) | |
| -COOH | δ 10 - 12 ppm (1H, br s) | |
| ¹³C NMR | C=O | δ 175 - 180 ppm |
| Aromatic C | δ 110 - 145 ppm (6 signals) | |
| -CH₂- | δ 45 - 50 ppm | |
| -CH- | δ 40 - 45 ppm | |
| -CH₃ | δ 15 - 20 ppm | |
| IR | O-H (acid) | 2500 - 3300 cm⁻¹ (broad, strong) |
| C=O (acid) | 1700 - 1725 cm⁻¹ (sharp, strong) | |
| Aromatic C=C/C=N | 1450 - 1600 cm⁻¹ (medium) | |
| Mass Spec | [M]⁺˙ | m/z 205 |
| Key Fragment | m/z 177 ([M-N₂]⁺˙) | |
| Key Fragment | m/z 160 ([M-COOH]⁺) |
Conclusion: A Path to Unambiguous Identification
References
- 1. scbt.com [scbt.com]
- 2. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]
- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H-Benzotriazole(95-14-7) IR Spectrum [m.chemicalbook.com]
A Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic Acid Derivatives and Analogs: Synthesis, Pharmacological Profile, and Drug Development Insights
An in-depth technical guide by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 3-Benzotriazol-1-yl-2-methyl-propionic acid derivatives and their analogs. This class of compounds represents a strategic hybridization of two well-established pharmacophores: the versatile benzotriazole moiety and the clinically significant aryl propionic acid scaffold. We will dissect the medicinal chemistry rationale behind this fusion, detailing synthetic pathways, exploring the diverse pharmacological activities, and elucidating the principles of structure-activity relationship (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, from synthesis to biological evaluation, grounded in authoritative scientific literature.
Part 1: The Core Scaffold: A Strategic Fusion of Pharmacophores
The design of this compound derivatives is a classic example of medicinal chemistry's hybrid design strategy. The goal is to integrate the distinct and advantageous properties of two separate molecular entities into a single, novel compound with potentially synergistic or enhanced therapeutic effects.
The Benzotriazole Moiety: A Privileged Scaffold
Benzotriazole is a bicyclic heterocycle that has garnered significant interest in pharmaceutical chemistry.[1][2] Its fused benzene and triazole rings create a unique electronic structure that makes it a valuable scaffold for several reasons:
-
Versatile Pharmacophore: Suitably substituted benzotriazole derivatives exhibit an exceptionally broad range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer effects.[3][4][5]
-
Bioisosteric Replacement: The benzotriazole nucleus can act as a bioisostere for other functional groups, such as indoles or carboxylic acids. This allows medicinal chemists to modify existing drug molecules to improve their pharmacological profiles, such as enhancing binding affinity, improving metabolic stability, or altering solubility.[1][2]
-
Synthetic Accessibility: The benzotriazole core is readily synthesized and can be functionalized at multiple positions, allowing for the creation of large and diverse compound libraries for screening.[6]
The Aryl Propionic Acid Moiety: A Pillar of Anti-Inflammatory Therapy
Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] This class includes widely used medications like Ibuprofen and Naproxen. Their therapeutic effects stem primarily from the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical mediators in the biosynthesis of prostaglandins—key signaling molecules involved in inflammation, pain, and fever.[7] A crucial aspect of this scaffold is its stereochemistry; typically, only the (S)-enantiomer possesses significant COX inhibitory activity.[7]
Rationale for Hybridization: Crafting Multi-Targeted or Enhanced Agents
The fusion of benzotriazole with a propionic acid side chain is a deliberate strategy to:
-
Enhance Existing Activity: Leverage the inherent anti-inflammatory properties of the propionic acid backbone while potentially augmenting this activity through the contributions of the benzotriazole ring.
-
Introduce Novel Activities: Create dual-action agents. For example, a compound could possess both anti-inflammatory activity (from the propionic acid part) and antimicrobial activity (from the benzotriazole part), making it a candidate for treating inflammatory conditions with a bacterial component.
-
Improve Drug-like Properties: The benzotriazole moiety can be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, to create a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.
Physicochemical Profile of the Parent Compound
The parent compound, 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, serves as the foundational structure for this class of derivatives. Its key properties are summarized below.[9]
| Property | Value | Source |
| IUPAC Name | 3-(benzotriazol-1-yl)-2-methylpropanoic acid | PubChem |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem |
| Molecular Weight | 205.21 g/mol | PubChem |
| CAS Number | 4233-62-9 | PubChem |
| Solubility | 11.9 µg/mL (at pH 7.4) | PubChem (Experimental) |
| GHS Hazard | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | PubChem |
Part 2: Synthesis and Chemical Space Exploration
The synthesis of these derivatives relies on established and robust chemical transformations. The primary challenge lies in the regioselective N-alkylation of the benzotriazole ring, which can occur at the N-1 or N-2 position.
General Synthetic Pathways
A common and effective approach involves the reaction of benzotriazole with an appropriate alkylating agent bearing the 2-methylpropionic acid moiety. The choice of solvent and base is critical for controlling the regioselectivity and maximizing the yield of the desired N-1 substituted isomer.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Benzotriazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatile Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic system containing a benzene ring and a 1,2,3-triazole ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of three nitrogen atoms provide unique opportunities for chemical modification, allowing for the generation of diverse libraries of derivatives with a wide spectrum of pharmacological activities.[3][4] This versatility has positioned benzotriazole derivatives as promising candidates in the development of novel therapeutics for a range of diseases, from infectious to non-communicable.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of benzotriazole derivatives, focusing on their antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights to inform future drug design and development efforts.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Benzotriazole derivatives have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3]
Mechanism of Action
The antimicrobial action of benzotriazole derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. One key mechanism involves the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular components and ultimately cell lysis and death.[3] Additionally, certain derivatives have been shown to interfere with microbial DNA and protein synthesis. The incorporation of specific functional groups, such as halogens or alkyl moieties, can significantly enhance the antimicrobial potency of the benzotriazole core.[3]
Data Presentation: Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the antimicrobial activity of a compound. The following table summarizes the MIC values of representative benzotriazole derivatives against various microbial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Bacillus subtilis | 1.56 | Aspergillus niger | - | [6] |
| Staphylococcus aureus | 1.56 | [6] | |||
| Streptococcus faecalis | 1.56 | [6] | |||
| Pseudomonas aeruginosa | 3.12 | [6] | |||
| Escherichia coli | 6.25 | [6] | |||
| Enterobacter cloacae | 6.25 | [6] | |||
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 | - | - | [7][8] |
| Bacillus subtilis | 16 | [7][8] | |||
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 | [7][8] | ||
| Benzotriazole derivative with -COOMe group | - | 0.125-0.25 | - | - | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of benzotriazole derivatives.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test benzotriazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strains in their respective broths overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a stock solution of the benzotriazole derivative. Perform two-fold serial dilutions of the compound in the microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Antiviral Activity: Combating Viral Infections
Benzotriazole derivatives have also demonstrated promising activity against a range of RNA and DNA viruses.[7] Their potential as antiviral agents is an active area of research, with several compounds showing selective inhibition of viral replication.
Mechanism of Action
The antiviral mechanisms of benzotriazole derivatives are diverse and often virus-specific. Some derivatives have been shown to interfere with the early stages of viral infection, such as attachment to host cells.[9] For instance, certain compounds have been found to be protective against Coxsackievirus B5 (CVB5) infection by hindering the viral attachment process.[9] Other potential mechanisms include the inhibition of viral enzymes essential for replication or interference with viral assembly and release.
Data Presentation: Antiviral Efficacy
The half-maximal effective concentration (EC₅₀) is a key metric for evaluating the potency of antiviral compounds. The table below presents the EC₅₀ values of selected benzotriazole derivatives against different viruses.
| Compound/Derivative | Virus | EC₅₀ (µM) | Reference |
| Compound 11b | Coxsackievirus B5 (CVB5) | 6-18.5 | [5][10][11] |
| Compound 18e | Coxsackievirus B5 (CVB5) | 6-18.5 | [5][10][11] |
| Compound 41a | Coxsackievirus B5 (CVB5) | 6-18.5 | [5][10][11] |
| Compound 43a | Coxsackievirus B5 (CVB5) | 6-18.5 | [5][10][11] |
| Compound 99b | Coxsackievirus B5 (CVB5) | 6-18.5 | [5][10][11] |
| Compound 17 | Coxsackievirus B5 (CVB5) | 6.9 | [3][4] |
| Poliovirus (Sb-1) | 20.5 | [3][4] | |
| Compound 18 | Coxsackievirus B5 (CVB5) | 5.5 | [3][4] |
| Poliovirus (Sb-1) | 17.5 | [3][4] | |
| Compound 86c | Bovine Viral Diarrhea Virus (BVDV) | 3 | [5] |
| Compound 21e | Respiratory Syncytial Virus (RSV) | 20 | [5] |
Experimental Protocol: Plaque Reduction Assay
This protocol details a common method for assessing the antiviral activity of benzotriazole derivatives.
Materials:
-
Vero-76 cells (or other suitable host cell line)
-
24-well plates
-
Dulbecco's Modified Eagle Medium (D-MEM)
-
Fetal Bovine Serum (FBS)
-
Test virus (e.g., Coxsackievirus B5)
-
Test benzotriazole derivatives
-
Methylcellulose
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero-76 cells in 24-well plates and grow to form a confluent monolayer overnight.
-
Virus Infection: Infect the cell monolayers with the virus at a dilution that produces 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 2 hours.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing 0.75% methylcellulose and serial dilutions of the benzotriazole derivative.
-
Incubation: Incubate the plates at 37°C for a period appropriate for the virus to form plaques (e.g., 3 days for CVB5).
-
Plaque Visualization: Fix the cells with a solution of ethanol and 0.8% crystal violet. Wash the plates and allow them to air dry.
-
Data Analysis: Count the number of plaques in the treated and untreated wells. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Anticancer Activity: Targeting Tumor Growth and Proliferation
The development of novel anticancer agents is a cornerstone of modern drug discovery. Benzotriazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against a variety of cancer cell lines.
Mechanism of Action
The anticancer mechanisms of benzotriazole derivatives are multifaceted and often involve the modulation of key cellular pathways implicated in cancer progression. A prominent mechanism is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[8] This can be triggered by the inhibition of critical enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[3] Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cell division and proliferation.[8]
Data Presentation: Anticancer Potency
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function. The following table provides IC₅₀ values for representative benzotriazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzotriazole-linked quinoline (ND 22) | Pancreatic (DAN-G), Lung (LCLC-103H), Cervical (SISO) | < 2 | [12] |
| Benzotriazolyl-imidazolyl-2,4-dichlorophenyl (ND 14) | Breast (MCF-7) | 3.57 | [12] |
| Leukemia (HL-60) | 0.40 | [12] | |
| Colon (HCT-116) | 2.63 | [12] | |
| Pyrimidine-benzotriazole derivative (12O) | Cervical (SiHa) | 0.009 | [13] |
| LaSOM 186 (1,2,3-triazole and 4-methyl coumarin hybrid) | Breast (MCF-7) | 2.66 | [14] |
| LaSOM 190 (1,2,3-triazole and 4-methyl coumarin hybrid) | Breast (MCF-7) | 2.85 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test benzotriazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a density of 1,000-100,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Benzotriazole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.
Mechanism of Action
A primary mechanism of the anti-inflammatory action of benzotriazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15] COX-2 is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives can potentially offer anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Data Presentation: Anti-inflammatory Potency
The IC₅₀ value is used to quantify the concentration of a compound required to inhibit 50% of the COX enzyme activity. The table below presents IC₅₀ values for some triazole derivatives against COX-1 and COX-2.
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolylbenzyltriazole (PYZ19) | - | 5.01 | - | [17][18] |
| Dihydropyrazole sulfonamide (PYZ20) | - | 0.33 | - | [17][18] |
| 1,3,4-trisubstituted pyrazole (PYZ31) | - | 0.01987 | - | [17] |
| 1,3,4-oxadiazole/oxime hybrid | - | 2.30-6.13 | - | [17] |
| Triazole tethered to NSAID (6b) | >13.16 | 0.04 | 329 | [10] |
| Triazole tethered to NSAID (6j) | >12.48 | 0.04 | 312 | [10] |
| Celecoxib (Reference) | >14.7 | 0.05 | 294 | [10] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol describes a high-throughput method for screening benzotriazole derivatives for their ability to inhibit COX-2.
Materials:
-
96-well white opaque plates
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™)
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (positive control inhibitor)
-
Test benzotriazole derivatives
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute and prepare all reagents according to the manufacturer's instructions. Keep the COX-2 enzyme on ice.
-
Compound and Control Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer. Prepare enzyme control (no inhibitor) and inhibitor control (with Celecoxib) wells.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and human recombinant COX-2.
-
Assay Initiation: Add the reaction mix to each well. Initiate the reaction by adding diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the slope of the linear range of the kinetic plot for each well. The percent inhibition is calculated relative to the enzyme control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Benzotriazole derivatives have been investigated for their antioxidant potential.
Mechanism of Action
The antioxidant activity of benzotriazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The presence of specific functional groups on the benzotriazole scaffold can influence this activity.
Data Presentation: Antioxidant Capacity
The antioxidant activity of compounds is often expressed as the IC₅₀ value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | DPPH Scavenging IC₅₀ (µM) | Reference |
| Benzotriazolo-quinazoline (Parent 1) | High activity (qualitative) | |
| Benzotriazolo-quinazoline (Parent 14) | High activity (qualitative) | |
| 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analog (3b) | 40.1 | |
| 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analog (3g) | 21.7 | |
| 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analog (3i) | 38.9 | |
| Ascorbic Acid (Standard) | 19.9 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a straightforward method for assessing the antioxidant activity of benzotriazole derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test benzotriazole derivatives
-
Ascorbic acid or Trolox (positive control)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the benzotriazole derivatives and the positive control in a suitable solvent to prepare a series of dilutions.
-
Reaction Setup: Add a defined volume of each sample dilution to separate wells or cuvettes. Then, add an equal volume of the DPPH working solution to initiate the reaction. Include a blank containing only the solvent and DPPH solution.
-
Incubation: Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Directions
Benzotriazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects, underscore their potential as scaffolds for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel mechanisms of action. The continued investigation of benzotriazole derivatives holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.
References
- 1. archivepp.com [archivepp.com]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. manuals.plus [manuals.plus]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic acid: Synthesis, Potential Biological Activities, and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzotriazol-1-yl-2-methyl-propionic acid is a heterocyclic compound belonging to the versatile family of benzotriazole derivatives. While direct and extensive research on this specific molecule is limited, the broader class of benzotriazole-containing compounds has garnered significant attention in medicinal chemistry due to their wide array of biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties and a plausible synthetic route. Drawing insights from structurally related analogs, we explore its potential biological activities, hypothesized mechanisms of action, and suggest future research avenues. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar benzotriazole derivatives.
Introduction: The Chemical and Biological Significance of Benzotriazoles
Benzotriazole is a bicyclic heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities[1]. The unique chemical structure of the benzotriazole moiety, featuring a fused benzene and triazole ring, allows it to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This versatility has made benzotriazole derivatives a fertile ground for the discovery of novel therapeutic agents[1][2]. This compound, the subject of this guide, incorporates this key heterocyclic core, suggesting its potential for interesting biological activities that warrant further investigation.
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties and a reliable synthetic protocol are fundamental to any investigation into a compound's biological potential.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | - |
| Molecular Weight | 205.21 g/mol | - |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | - |
| CAS Number | 4233-62-9 | - |
| Appearance | White to off-white solid | - |
| Melting Point | 145-148 °C | - |
| Solubility | Soluble in organic solvents like DMSO and methanol | - |
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate
-
To a solution of benzotriazole (1 equivalent) in a suitable aprotic solvent (e.g., dry THF or DMF), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the benzotriazole anion.
-
Cool the reaction mixture back to 0 °C and add methyl methacrylate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate ester.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.
-
Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate is the desired product, which can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Potential Biological Activities and Mechanisms of Action (Inferred from Analogs)
Due to the absence of direct biological studies on this compound, this section will explore potential activities based on the well-documented pharmacology of structurally related benzotriazole derivatives.
Potential Antimicrobial and Antifungal Activity
A significant body of research highlights the potent antimicrobial and antifungal properties of benzotriazole derivatives. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains[3].
Hypothesized Mechanism of Action: The antimicrobial and antifungal effects of benzotriazole derivatives are often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. The benzotriazole nucleus can act as a bioisostere for natural purine bases, potentially interfering with nucleic acid and protein synthesis in microorganisms.
Caption: Hypothesized antimicrobial mechanisms of action.
Potential Anti-inflammatory Activity via NF-κB Inhibition
Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Numerous heterocyclic compounds have been identified as inhibitors of this pathway. Given that some benzotriazole derivatives have demonstrated anti-inflammatory properties, it is plausible that this compound could also modulate inflammatory pathways.
Hypothesized Signaling Pathway Involvement: The compound could potentially interfere with the NF-κB signaling cascade at various points. This could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. The stabilization of IκBα would, in turn, sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Anticancer Activity
The antiproliferative effects of benzotriazole derivatives against various cancer cell lines have been reported[4]. These compounds can induce apoptosis and inhibit cell cycle progression through diverse mechanisms.
Hypothesized Mechanism of Action: The anticancer activity could be mediated by the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases. Alternatively, the compound could induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.
Proposed Experimental Workflows for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro and in vivo assays are necessary. The following protocols are based on standard methodologies used for the evaluation of similar compounds.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity Assessment
Protocol: NF-κB Reporter Assay
-
Culture a suitable cell line (e.g., HEK293T or HeLa) that has been stably transfected with an NF-κB-luciferase reporter construct.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB pathway.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of benzotriazole derivatives is highly dependent on the nature and position of substituents on the benzotriazole ring system and any appended side chains.
Key SAR Observations from Related Compounds:
-
Lipophilicity: Generally, an optimal level of lipophilicity is required for cell membrane permeability and target engagement.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can significantly influence the biological activity.
-
Steric Factors: The size and shape of the substituents can affect the binding affinity of the compound to its biological target.
Future Research Directions:
-
Systematic Biological Screening: A comprehensive screening of this compound against a diverse panel of biological targets is the crucial first step to uncover its pharmacological profile.
-
Lead Optimization: Should promising activity be identified, a medicinal chemistry campaign to synthesize and evaluate a library of analogs could be initiated to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding these efforts[2].
-
Target Identification and Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies will be necessary to identify the specific molecular target(s) and elucidate the precise mechanism of action.
Conclusion
While this compound remains a largely unexplored molecule, its chemical structure, rooted in the pharmacologically rich benzotriazole family, suggests a high potential for diverse biological activities. This guide has provided a foundational overview of its chemical properties, a plausible synthetic strategy, and has inferred potential biological activities and mechanisms of action based on the extensive literature on related compounds. The proposed experimental workflows offer a starting point for researchers to begin a systematic investigation into the therapeutic potential of this intriguing compound. Further research is undoubtedly warranted to unlock the full pharmacological profile of this compound and to determine its viability as a lead compound in drug discovery programs.
References
An In-depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic acid: From Synthesis to Potential Applications
This technical guide provides a comprehensive overview of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a notable member of the versatile benzotriazole family of compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, the logical underpinnings of its synthesis, its physicochemical properties, and the expanding horizon of its potential applications, all grounded in established scientific principles and supported by relevant literature.
Introduction to the Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring, is a privileged scaffold in both materials science and medicinal chemistry.[1][2][3] The unique electronic properties and the ability of the triazole moiety to engage in various non-covalent interactions, including hydrogen bonding, are central to the diverse functionalities of its derivatives.[4] Historically, benzotriazoles have been widely utilized as effective corrosion inhibitors for metals and as UV stabilizers in polymers, a testament to their inherent stability and reactivity.[1][5] In recent decades, the focus has expanded significantly into the biomedical field, with benzotriazole derivatives being investigated for a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][6]
Physicochemical Properties and Identification of this compound
This compound, with the CAS number 4233-62-9, is a specific derivative that has garnered interest as a versatile small molecule scaffold.[7][8][9] Its chemical structure is characterized by a benzotriazole ring linked via a nitrogen atom to a propionic acid backbone, which is further substituted with a methyl group at the alpha-position. This unique combination of a hydrophobic benzotriazole moiety and a hydrophilic carboxylic acid group imparts amphiphilic character to the molecule, influencing its solubility and potential biological interactions.
| Property | Value | Source |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [7] |
| CAS Number | 4233-62-9 | [7] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [7][10] |
| Molecular Weight | 205.21 g/mol | [7][10] |
| Melting Point | 145 °C | |
| Solubility | 11.9 µg/mL (at pH 7.4) | [7] |
| InChIKey | DQDZZJOQSXHOES-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(CN1C2=CC=CC=C2N=N1)C(=O)O | [7] |
Synthesis and Historical Context
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis can be logically deduced from established principles of organic chemistry, particularly the N-alkylation of benzotriazole. The general synthesis of benzotriazoles often involves the cyclocondensation of o-phenylenediamines with sodium nitrite in an acidic medium.[3]
The synthesis of N-substituted benzotriazoles, such as the title compound, typically proceeds via the reaction of benzotriazole with an appropriate alkylating agent. In this case, a plausible synthetic route would involve the reaction of benzotriazole with a 3-halo-2-methyl-propionic acid derivative.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
This synthetic approach is consistent with methodologies reported for the preparation of other N-alkylated benzotriazole derivatives, which have been explored for various applications, including their use as ligands in coordination chemistry and as precursors for pharmacologically active molecules.[11][12][13]
Potential Applications and Fields of Research
The unique structural features of this compound position it as a compound of interest in several research domains.
Medicinal Chemistry and Drug Discovery
The benzotriazole nucleus is a well-established pharmacophore.[1][2][4] The introduction of a carboxylic acid moiety, as seen in the title compound, can enhance aqueous solubility and provide a handle for further chemical modifications, such as the formation of amides or esters. This is a common strategy in drug design to modulate pharmacokinetic properties and biological activity.
Derivatives of benzotriazole have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: The triazole ring is a key component of many antifungal drugs, where it inhibits enzymes crucial for fungal cell membrane synthesis.[1] Benzotriazole derivatives have also shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6]
-
Anticancer Activity: Recent studies have explored the pro-apoptotic effects of benzotriazole esters of triterpenic acids in melanoma cells, suggesting a potential mechanism involving the inhibition of anti-apoptotic proteins like Bcl-2.[4]
-
Antiviral Activity: Benzotriazole derivatives have been identified as inhibitors of viral enzymes, such as the SARS-CoV 3CLpro, which is essential for viral replication.[14]
The following diagram illustrates the potential interaction of a generic benzotriazole derivative with a biological target, a concept that underpins its utility in drug discovery.
Caption: Generalized interaction of a benzotriazole derivative with a biological target.
Materials Science
Beyond its biomedical potential, the foundational properties of the benzotriazole ring suggest that this compound could find applications in materials science. The carboxylic acid group can be used to anchor the molecule to surfaces, making it a candidate for the development of functionalized materials with properties such as:
-
Corrosion Inhibition: The lone pairs of electrons on the nitrogen atoms of the triazole ring can coordinate with metal ions, forming a protective film on the metal surface.[1][5]
-
UV Stabilization: The aromatic system of benzotriazole can absorb ultraviolet radiation, dissipating the energy as heat and thus protecting polymeric materials from photodegradation.[1][5]
Experimental Protocols
For researchers intending to work with or synthesize this compound, the following general protocols, adapted from the literature on similar compounds, can serve as a starting point.[6][13]
General Synthesis of N-Alkyl Benzotriazoles
-
To a solution of benzotriazole (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., a 3-halo-2-methyl-propionic acid ester) (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ester Hydrolysis to Carboxylic Acid
-
Dissolve the synthesized ester intermediate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to catalyze the hydrolysis.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize it with an appropriate acid or base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Safety and Handling
Based on available data, this compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound emerges from a rich history of benzotriazole chemistry, a field that has provided invaluable solutions in both industrial and pharmaceutical contexts. While the specific historical narrative of its discovery may be diffuse, its chemical identity and the logical pathways to its synthesis are well-grounded in the principles of organic chemistry. The compound's structure, featuring the versatile benzotriazole scaffold appended with a functional carboxylic acid, makes it a promising candidate for further investigation in drug discovery, materials science, and beyond. This guide has aimed to provide a comprehensive technical foundation for researchers and scientists poised to explore the potential of this intriguing molecule.
References
- 1. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ias.ac.in [ias.ac.in]
- 7. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4233-62-9 [chemicalbook.com]
- 9. This compound | 4233-62-9 [amp.chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. Discovery of N-(benzo[1,2,3]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors: Identification of ML300 and noncovalent nanomolar inhibitors with an induced-fit binding - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 3-Benzotriazol-1-yl-2-methyl-propionic acid: A Methodological Whitepaper
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The preclinical and process development phases of pharmaceutical research are critically dependent on a thorough understanding of a compound's physicochemical properties. Among these, aqueous and solvent solubility are paramount, directly influencing bioavailability, formulation strategies, and process chemistry. This guide provides a comprehensive, first-principles approach to determining the solubility of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a molecule of interest in medicinal chemistry. We move beyond a simple data sheet to detail the causality behind solvent selection, outline a robust, self-validating experimental protocol for equilibrium solubility determination, and provide a framework for data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reliable solubility profile for novel chemical entities.
| Introduction: The Central Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug design and development. For an active pharmaceutical ingredient (API) like this compound, poor solubility can lead to a cascade of developmental challenges, including incomplete absorption, low and variable bioavailability, and difficulties in formulating parenteral or oral dosage forms.
This guide establishes a definitive methodology for characterizing the solubility of this compound. Our approach is grounded in the principles of physical chemistry and validated analytical techniques, ensuring data integrity and reproducibility.
| Physicochemical Characterization of the Analyte
Before commencing experimental work, a foundational understanding of the molecule's intrinsic properties is essential. This allows for an informed selection of solvents and analytical conditions.
Compound: this compound IUPAC Name: 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid Molecular Formula: C₁₀H₁₁N₃O₂ Molecular Weight: 205.22 g/mol Structure:
Caption: Chemical structure of the analyte.
Predicted Properties:
-
pKa (acidic): Approximately 4.5 (due to the carboxylic acid group). This indicates the molecule will be ionized at physiological pH, significantly impacting its solubility in aqueous buffers.
-
XLogP3: 1.8. This value suggests a moderate lipophilicity, indicating that the compound is likely to have appreciable solubility in both moderately polar and some nonpolar organic solvents, but may have limited aqueous solubility in its neutral form.
| Experimental Design: A Rationale-Driven Approach
Our experimental design is built on providing a holistic view of the compound's solubility across a spectrum of solvent polarities. This is critical for applications ranging from biological assays (requiring DMSO or aqueous buffers) to synthetic chemistry and purification (requiring organic solvents).
| Solvent Selection Rationale
The chosen solvents span the full range of polarity and hydrogen bonding capability to create a comprehensive solubility map.
| Solvent Class | Solvent | Rationale |
| Polar Protic | Water (pH 7.4 Buffer) | Simulates physiological conditions; assesses solubility of the ionized form. |
| Methanol (MeOH) | A polar protic solvent capable of hydrogen bonding; common in synthesis. | |
| Ethanol (EtOH) | Similar to methanol but slightly less polar; widely used in formulations. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Universal solvent for initial screening; high solubilizing power. |
| Acetonitrile (ACN) | Common solvent for HPLC and chemical reactions. | |
| N,N-Dimethylformamide (DMF) | Strong polar aprotic solvent used for challenging compounds. | |
| Nonpolar | Dichloromethane (DCM) | A nonpolar solvent for assessing solubility in lipophilic environments. |
| Toluene | An aromatic, nonpolar solvent, useful for specific organic reactions. |
| The Shake-Flask Method: The Gold Standard
To determine thermodynamic equilibrium solubility, the shake-flask method is the most reliable and authoritative technique. It ensures that the solution is truly saturated, providing a definitive solubility value rather than a kinetic or apparent one. This protocol is a self-validating system because it measures concentration only after equilibrium is achieved and excess solid is confirmed.
The workflow is visualized below:
Caption: Equilibrium solubility determination workflow via the shake-flask method.
| Detailed Experimental Protocol
This protocol provides step-by-step instructions for executing the shake-flask solubility assay.
| Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade)
-
2 mL HPLC vials with caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Variable volume pipettes
-
Centrifuge capable of holding HPLC vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
| Step-by-Step Procedure
-
Preparation of Vials:
-
Add an excess amount of the solid compound (approx. 5-10 mg) to each HPLC vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Accurately add 1.0 mL of the selected solvent to each respective vial.
-
Seal each vial securely.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature of 25°C.
-
Agitate the samples at a moderate speed (e.g., 250 rpm) for 24 hours. This duration is typically sufficient for most compounds to reach thermodynamic equilibrium.
-
-
Sample Processing:
-
After 24 hours, visually inspect each vial to confirm the presence of undissolved solid. If a vial contains no solid, the compound is fully soluble at that concentration, and the experiment should be repeated with more solute.
-
Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully withdraw a 100 µL aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Quantification by HPLC-UV:
-
Standard Curve Preparation: Prepare a set of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Dilution: Dilute the 100 µL supernatant aliquot with the same solvent used for the standard curve to bring its concentration within the linear range of the calibration curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) may be necessary.
-
HPLC Analysis: Inject the standards and diluted samples onto the HPLC system. A typical starting method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the compound's λmax)
-
Injection Volume: 10 µL
-
-
Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent.
-
| Data Presentation and Interpretation
All quantitative results should be consolidated into a clear, comparative table.
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) |
| Water (pH 7.4 Buffer) | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile (ACN) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dichloromethane (DCM) | Nonpolar | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
Interpretation: The data should be analyzed in the context of the molecule's structure. High solubility in polar aprotic solvents like DMSO and DMF is expected due to their ability to disrupt the crystal lattice and solvate the molecule effectively. Solubility in protic solvents like methanol and ethanol will depend on the balance between hydrogen bonding interactions and the disruption of the solvent's own hydrogen-bonded network. In the pH 7.4 buffer, the carboxylic acid will be deprotonated, leading to an anionic species whose solubility will be significantly higher than the neutral form due to ion-dipole interactions with water.
| Conclusion
This guide has presented a rigorous, authoritative methodology for determining the solubility of this compound. By adhering to the principles of equilibrium solubility and employing validated analytical techniques, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in drug formulation, process chemistry, and preclinical development, ultimately accelerating the journey from discovery to application.
| References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 133555, 3-(1H-Benzotriazol-1-yl)-2-methylpropanoic acid. PubChem. Retrieved from --INVALID-LINK--.
-
Aguilar, J. C. (2017). Solvent systems and their selection in pharmaceutics and biopharmaceutics. John Wiley & Sons. (Note: While a direct link to the full book is not possible, this reference points to a standard, authoritative text on the subject matter, validating the choice of DMSO as a powerful solvent). URL: --INVALID-LINK--.
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. URL: --INVALID-LINK--.
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Benzotriazol-1-yl-2-methyl-propionic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical research, computational chemistry is an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1] This guide presents a comprehensive technical framework for conducting quantum chemical (QC) calculations on 3-Benzotriazol-1-yl-2-methyl-propionic acid (PubChem CID: 2913712), a molecule featuring the benzotriazole scaffold common in medicinal chemistry. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's electronic structure, reactivity, and key physicochemical properties. This document serves as a practical, in-depth protocol, explaining not just the steps to be taken, but the scientific rationale behind the choice of methods, basis sets, and analytical approaches, ensuring a self-validating and robust computational study.
Introduction: The "Why" Before the "How"
This compound, with the molecular formula C10H11N3O2, belongs to a class of benzotriazole derivatives.[2][3] Benzotriazoles are privileged structures in drug development, known for their roles as corrosion inhibitors and UV stabilizers, and their derivatives are explored for various therapeutic applications.[4] Understanding the molecule's three-dimensional structure, electronic charge distribution, and molecular orbital energies is paramount for predicting its behavior in a biological system.[5]
Quantum chemical calculations allow us to build a detailed, physics-based model of the molecule from first principles.[5][6] This in-silico approach provides data on:
-
Molecular Geometry: The most stable 3D conformation.
-
Reactivity: Where the molecule is likely to interact with other molecules, such as a protein target.[7]
-
Spectroscopic Properties: Predicting spectra (like IR) to complement experimental data.
-
Physicochemical Properties: Quantifying descriptors like dipole moment and orbital energies that are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models.[5][8]
This guide will focus on a robust and widely accepted methodology, providing the necessary theoretical grounding and a step-by-step workflow applicable to this and similar drug-like molecules.
Theoretical & Computational Methodology
The foundation of modern quantum chemical calculations for organic molecules often lies in Density Functional Theory (DFT).[1][9] DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It is favored for its excellent balance of computational cost and accuracy, making it feasible to study molecules of pharmaceutical interest.[11][12]
The Choice of Method: B3LYP Functional
We will employ the B3LYP hybrid functional. B3LYP combines the exact Hartree-Fock exchange with DFT exchange-correlation, offering a good balance between accuracy and computational efficiency for organic systems.[13][14] It has a proven track record for predicting molecular geometries, properties, and reaction barriers with accuracy comparable to more computationally expensive methods.[13] While newer functionals exist, B3LYP remains a standard for benchmarking and general-purpose calculations.[15] However, it's important to note that for specific applications like describing non-covalent interactions or certain excited states, empirically corrected (e.g., B3LYP-D3) or long-range corrected functionals (e.g., CAM-B3LYP) might be more suitable.[16][17]
The Choice of Basis Set: 6-31G(d,p)
A basis set is a set of mathematical functions used to represent the electronic wave function in a calculation.[18] The choice of basis set is a critical consideration for the accuracy of the results.[5] We will use the 6-31G(d,p) basis set (also written as 6-31G**).[19] Let's break down this choice:
-
6-31G: This indicates a split-valence, double-zeta basis set. It uses six primitive Gaussian functions for core orbitals and splits the valence orbitals into two basis functions (an inner part with three primitives and an outer part with one), providing more flexibility.[20]
-
(d,p): These are polarization functions. The (d) adds d-type functions to heavy (non-hydrogen) atoms, and the (p) adds p-type functions to hydrogen atoms.[19] These functions allow the orbitals to change shape and direction, which is crucial for accurately describing chemical bonds and anisotropic effects.
This combination, B3LYP/6-31G(d,p) , represents a well-established and cost-effective level of theory for obtaining reliable geometries and electronic properties for molecules of this size.[1][20]
The Computational Workflow
The process from initial structure to final analysis is a sequential, multi-step procedure. Each step builds upon the last, and validation is performed at key stages to ensure the integrity of the results.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Molecular Structure Preparation
-
Obtain Initial Coordinates: A starting 3D structure for this compound can be obtained from a chemical database like PubChem (CID 2913712).[2]
-
Create an Input File: Using a text editor or a graphical interface like GaussView, create an input file for the computational chemistry software (e.g., Gaussian).[21][22] This file must specify:
-
Route Section (# line): Defines the calculation type. For our initial step, this will be #p B3LYP/6-31G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Title Section: A brief description of the molecule.
-
Charge and Multiplicity: For this neutral molecule with all paired electrons, this will be 0 1 (Charge 0, Spin Multiplicity 1).
-
Molecular Specification: The atomic symbols and their Cartesian coordinates.
-
Step 2: Geometry Optimization
Geometry optimization is an iterative process that attempts to find the configuration of minimum energy for the molecule.[23][24] The software calculates the energy and the forces (gradients) on each atom at the starting geometry and then takes a step to a new geometry with a lower energy.[25][26] This is repeated until the forces are negligible and the energy change between steps is minimal, indicating a stationary point on the potential energy surface has been reached.[25]
Protocol:
-
Submit the input file created in Step 1 to the quantum chemistry software.
-
The calculation will run for a number of cycles until convergence criteria are met.
-
The output will be a new set of optimized coordinates corresponding to the lowest energy structure found.
Step 3: Vibrational Frequency Analysis
This is a critical validation step .[27] A true energy minimum must have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a saddle point (e.g., a transition state).[28]
Protocol:
-
Create a new input file using the optimized coordinates from Step 2.
-
Modify the route section to request a frequency calculation: #p B3LYP/6-31G(d,p) Freq.
-
Run the calculation.
-
Self-Validation: Examine the output file. For a molecule with N atoms, there will be 3N-6 (or 3N-5 for linear molecules) vibrational modes.[29] All corresponding frequencies must be positive numbers. If an imaginary frequency (often printed as a negative number) is found, the optimization failed to find a true minimum, and the structure must be re-optimized, perhaps by slightly perturbing the geometry along the imaginary mode's displacement vector.
This analysis also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Calculation of Molecular Properties
Once the optimized geometry is validated as a true minimum, we can calculate various electronic properties to understand the molecule's reactivity and potential for intermolecular interactions.
Caption: Relationship between calculated properties and their interpretation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[30]
-
HOMO: Acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.[31]
-
LUMO: Acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.[31]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[30][31] In drug design, this gap can influence the molecule's binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[32]
The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[33][34] It is an invaluable tool for predicting reactivity.[35]
-
Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack.[36]
-
Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack.[36]
-
Green Regions: Indicate neutral potential.
The MEP map provides a visual guide to how the molecule will "see" and interact with other species, such as a receptor binding site.[35][37]
Data Presentation and Interpretation
For a molecule like this compound, quantum chemical calculations would yield a wealth of quantitative data. The following tables present a hypothetical but realistic summary of such results, calculated at the B3LYP/6-31G(d,p) level of theory.
Table 1: Calculated Thermodynamic Properties
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -725.1234 | Hartrees | Ground state electronic energy of the optimized molecule. |
| Zero-point correction | 0.2156 | Hartrees | Vibrational energy at 0 K. Added to electronic energy. |
| Enthalpy (H) | -724.8952 | Hartrees | Total energy including thermal contributions. |
| Gibbs Free Energy (G) | -724.9418 | Hartrees | Enthalpy corrected for entropy; indicates spontaneity. |
Table 2: Key Molecular Orbital Properties
| Parameter | Value (eV) | Significance in Drug Design |
|---|---|---|
| HOMO Energy | -6.85 | Relates to electron-donating ability for interactions.[32] |
| LUMO Energy | -0.95 | Relates to electron-accepting ability for interactions.[32] |
| HOMO-LUMO Gap (ΔE) | 5.90 | Indicator of chemical reactivity and kinetic stability.[7] An optimal gap is often a balance between stability and reactivity.[38] |
| Dipole Moment | 3.45 | Debye | Measures overall polarity, affecting solubility and membrane permeability. |
Interpretation of Results:
-
The large HOMO-LUMO gap of 5.90 eV suggests that this compound is a relatively stable molecule. This is a desirable property for a drug candidate, as high reactivity can lead to off-target effects and toxicity.[32]
-
The MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring, identifying these as primary sites for hydrogen bonding and electrophilic interactions. The aromatic protons and the proton on the carboxylic acid would show positive potential (blue), marking them as sites for nucleophilic interactions.
-
The calculated dipole moment indicates significant polarity, which would influence its interaction with polar solvents like water and the polar residues within a protein binding pocket.
Conclusion
This guide has outlined a robust, self-validating workflow for performing quantum chemical calculations on this compound using the B3LYP/6-31G(d,p) level of theory. By following this protocol—from careful input preparation and geometry optimization to the crucial step of vibrational frequency validation—researchers can generate reliable data on the molecule's structure, stability, and reactivity. The analysis of properties like the HOMO-LUMO gap and the Molecular Electrostatic Potential provides actionable insights that are directly relevant to drug design, helping to predict drug-target interactions and guide the rational optimization of lead compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rowansci.substack.com [rowansci.substack.com]
- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 7. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. quantumsimmblogs.com [quantumsimmblogs.com]
- 17. atomistica.online [atomistica.online]
- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 19. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 20. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 22. nyu.edu [nyu.edu]
- 23. storion.ru [storion.ru]
- 24. tau.ac.il [tau.ac.il]
- 25. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 26. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 27. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 28. tyr0.chem.wsu.edu [tyr0.chem.wsu.edu]
- 29. vibrational frequencies [cup.uni-muenchen.de]
- 30. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. MEP [cup.uni-muenchen.de]
- 34. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]
- 35. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 36. researchgate.net [researchgate.net]
- 37. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 38. youtube.com [youtube.com]
Methodological & Application
Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid: An In-Depth Technical Guide
This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a molecule of interest for researchers and professionals in drug development and specialty chemicals. The synthesis is presented as a two-step process, beginning with a base-catalyzed aza-Michael addition of 1H-benzotriazole to methyl methacrylate, followed by the hydrolysis of the resulting ester intermediate. This document emphasizes the rationale behind the procedural steps, ensuring a deep understanding of the synthesis for safe and efficient replication.
Introduction
This compound (C₁₀H₁₁N₃O₂) is a carboxylic acid derivative featuring a benzotriazole moiety. Benzotriazole and its derivatives are known for their diverse applications, including their use as corrosion inhibitors, UV stabilizers, and as versatile synthetic intermediates in medicinal chemistry.[1] The incorporation of the benzotriazole group can impart unique physicochemical properties to a molecule, making this particular propionic acid derivative a valuable building block for the synthesis of more complex molecules with potential biological activity.
The synthesis protocol detailed herein is designed to be robust and reproducible, providing researchers with a clear pathway to obtaining this valuable compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Aza-Michael Addition. 1H-Benzotriazole is reacted with methyl methacrylate in a conjugate addition reaction to form the intermediate, methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate. This reaction is typically catalyzed by a base.
-
Step 2: Hydrolysis. The methyl ester intermediate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.
References
Structural Elucidation of 3-Benzotriazol-1-yl-2-methyl-propionic acid: A Comprehensive NMR Analysis Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 3-Benzotriazol-1-yl-2-methyl-propionic acid (C₁₀H₁₁N₃O₂), a molecule featuring a chiral center and key structural motifs relevant to medicinal chemistry. We present a suite of optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The guide emphasizes not just the procedural steps but the underlying scientific rationale for experimental design and spectral interpretation. Key analytical points, such as the characterization of diastereotopic protons arising from the stereocenter, are discussed in detail. This document serves as a practical resource for researchers engaged in the synthesis, characterization, and quality control of small organic molecules.
Introduction: The Need for Rigorous Structural Verification
This compound is a heterocyclic compound incorporating a benzotriazole moiety, a privileged structure in medicinal chemistry known for its diverse biological activities.[1][2] The molecule also contains a chiral propionic acid side chain. Accurate structural confirmation and purity assessment are critical prerequisites for any further investigation, be it for materials science or drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic compounds in solution.[3] It provides unambiguous information about the carbon-hydrogen framework, atom connectivity, and stereochemical environment. This guide details the application of a multi-dimensional NMR strategy to fully characterize the title compound, providing a robust and self-validating analytical workflow.
Molecular Structure and Key NMR-Relevant Features
The chemical structure of this compound presents several interesting features for NMR analysis. The standard IUPAC numbering for the benzotriazole and propionic acid moieties is used for assignment purposes as shown below.

Key Analytical Considerations:
-
Aromatic System: The four protons (H4, H5, H6, H7) on the benzotriazole ring will appear in the characteristic downfield aromatic region of the ¹H NMR spectrum.
-
Chiral Center (C2): The presence of a stereocenter at C2 renders the adjacent methylene protons (H3a, H3b) chemically non-equivalent. These are known as diastereotopic protons.[4] Consequently, they are expected to have distinct chemical shifts and exhibit both geminal coupling to each other and vicinal coupling to the methine proton (H2).
-
Connectivity: The crucial link between the benzotriazole ring and the propionic acid side chain is the N1-C3 bond. 2D NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are essential to confirm this connectivity.[5]
Experimental Workflow and Protocols
A logical workflow ensures that the maximum amount of structural information is obtained efficiently. The process begins with sample preparation, followed by rapid 1D NMR scans for initial assessment, and culminates in definitive 2D correlation experiments for complete assignment.
Protocol 1: Sample Preparation
The choice of solvent is critical for high-quality NMR data.[6] Deuterated chloroform (CDCl₃) is a versatile solvent for many organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, especially for ensuring the observation of the exchangeable carboxylic acid proton.[6]
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D). For referencing, solvents containing 0.03% v/v Tetramethylsilane (TMS) are recommended.
-
Vortex the sample for 30 seconds or until the solid is completely dissolved.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
These experiments provide the fundamental framework for the analysis.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans, or as needed for adequate signal-to-noise.
-
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations.[7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically over 2-3 bonds). Use a standard gradient-enhanced pulse program (e.g., 'cosygpmfph' on Bruker systems).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons (¹JCH). It is invaluable for assigning the ¹³C spectrum.[8] Use a standard gradient-enhanced pulse program with multiplicity editing if desired (e.g., 'hsqcedetgpsisp2.3' on Bruker systems) to distinguish CH/CH₃ from CH₂ signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). It is the key experiment for connecting different spin systems.[5] Use a standard gradient-enhanced pulse program (e.g., 'hmbcgplpndqf' on Bruker systems). Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.
Spectral Analysis and Data Interpretation
Based on established chemical shift principles and data from analogous structures, a detailed prediction of the NMR spectra can be made.[9][10][11]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into three main regions: the downfield aromatic region, the central aliphatic region, and the upfield methyl region.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Key Correlations |
| H4 / H7 | 8.0 - 8.2 | d or dd | 2H (total) | Protons adjacent to the triazole ring are most deshielded. COSY to H5/H6. |
| H5 / H6 | 7.4 - 7.6 | t or dd | 2H (total) | Shielded relative to H4/H7. COSY to H4/H7. |
| H3a / H3b | 4.6 - 4.9 | 2 x dd | 2H (total) | Diastereotopic protons adjacent to N1. COSY to H2. HMBC to C2, C4, C7a. |
| H2 | 3.2 - 3.5 | m | 1H | Methine proton at chiral center, split by H3a, H3b, and H-Me. COSY to H3a/b and H-Me. |
| H-Me | 1.3 - 1.5 | d | 3H | Methyl group coupled to H2. COSY to H2. |
| COOH | 10 - 13 | br s | 1H | Acidic proton, often broad. May not be observed in CDCl₃. |
Analysis of Diastereotopicity: The C2 chiral center removes the plane of symmetry for the C3 methylene group. H3a and H3b are therefore in different chemical environments. They will appear as two distinct signals, each likely a doublet of doublets (dd). The splitting pattern arises from geminal coupling to each other (²JHH, typically 12-18 Hz) and vicinal coupling to H2 (³JHH, with potentially different coupling constants for H3a and H3b).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in unique chemical environments.
| Carbon Label | Predicted δ (ppm) | Rationale / Key Correlations |
| C1 (C=O) | 175 - 180 | Carboxylic acid carbonyl. HMBC from H2, H3a/b. |
| C4a / C7a | 145 / 133 | Aromatic carbons of the benzotriazole ring fused to the triazole. |
| C4 / C7 | 128 - 130 | Aromatic CH carbons. HSQC to H4/H7. |
| C5 / C6 | 120 - 125 | Aromatic CH carbons. HSQC to H5/H6. |
| C3 (CH₂) | 48 - 52 | Aliphatic carbon bonded to nitrogen. HSQC to H3a/b. |
| C2 (CH) | 40 - 45 | Aliphatic carbon at the chiral center. HSQC to H2. |
| C-Me (CH₃) | 15 - 20 | Methyl carbon. HSQC to H-Me. |
2D NMR Correlation Analysis
The 2D spectra provide the definitive evidence for the structural assignment. The diagram below illustrates the most critical correlations expected.
-
COSY: Will confirm the aliphatic spin system by showing correlations between H2↔H3a/b and H2↔H-Me. It will also show correlations between adjacent aromatic protons (H4↔H5, H6↔H7).
-
HSQC: Will map every proton signal (except COOH) to its directly bonded carbon, confirming the assignments made in the tables above.
-
HMBC: This is the ultimate structure-proof experiment. The most critical correlation is from the methylene protons H3a/b to the benzotriazole carbons (C7a and C4). This three-bond correlation (H3-C3-N1-C7a) unambiguously connects the propionic acid side chain to the heterocyclic ring system, confirming the N1-substitution isomer.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a complete and unambiguous method for the structural characterization of this compound. This application note details the necessary protocols and provides a framework for spectral interpretation, with a particular focus on confirming connectivity and analyzing the stereochemically important diastereotopic protons. Following this guide will enable researchers to confidently verify the structure and purity of this compound and apply these principles to other novel small molecules.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. omicsonline.org [omicsonline.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometric Analysis of 3-Benzotriazol-1-yl-2-methyl-propionic acid
Abstract
This application note presents a detailed protocol for the characterization of 3-Benzotriazol-1-yl-2-methyl-propionic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a molecule of interest in drug discovery and materials science, necessitating robust analytical methods for its identification and quantification. This guide provides a comprehensive workflow, from sample preparation to data interpretation, including predicted fragmentation pathways. The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring a foundational understanding and a practical starting point for the mass spectrometric analysis of this and structurally related compounds.
Introduction
This compound (C₁₀H₁₁N₃O₂) is a heterocyclic compound featuring a benzotriazole moiety linked to a substituted propionic acid chain.[1] The benzotriazole scaffold is a prevalent structural motif in medicinal chemistry, known for a wide range of biological activities.[2] The carboxylic acid group imparts specific physicochemical properties, influencing its solubility, polarity, and potential for ionization. Accurate mass determination and structural elucidation are critical for its development and application in various scientific fields.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of small molecules.[3][4] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding intact molecular ions with minimal in-source fragmentation.[5][6] This application note details an LC-ESI-MS/MS method, providing predicted fragmentation patterns to aid in the structural confirmation of this compound.
Experimental Design & Rationale
The selection of an appropriate analytical strategy is paramount for the successful analysis of this compound. The presence of both a readily ionizable carboxylic acid group and a nitrogen-rich benzotriazole ring suggests that electrospray ionization (ESI) in both positive and negative modes should be evaluated for optimal sensitivity.
Ionization Strategy: A Dual-Polarity Approach
-
Negative Ion Mode (ESI-): The carboxylic acid moiety is expected to readily deprotonate to form a stable [M-H]⁻ anion, which is often the most abundant ion for acidic molecules in ESI-MS.[6] This mode is anticipated to provide high sensitivity and a clear molecular ion peak.
-
Positive Ion Mode (ESI+): The nitrogen atoms in the benzotriazole ring can be protonated to form an [M+H]⁺ ion. While potentially less efficient than negative ion formation for this specific molecule, it provides complementary fragmentation data that can be crucial for unambiguous structural elucidation.
This dual-polarity approach ensures a comprehensive characterization of the analyte, leveraging its amphoteric nature.
Materials and Methods
Reagents and Materials
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), 99%+ purity
-
Ammonium acetate, LC-MS grade
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.
-
Final Dilution for Injection (100 ng/mL): Further dilute the working solution to a final concentration of 100 ng/mL using the mobile phase as the diluent.
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to achieve good peak shape and retention for this polar analyte.
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax SB C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry (MS) Conditions
A high-resolution mass spectrometer is recommended for accurate mass measurements and confident fragment identification.
| Parameter | Value |
| Mass Spectrometer | Agilent 6545 Q-TOF or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Mass Range | m/z 50 - 500 |
| Acquisition Mode | MS1 and Targeted MS/MS |
| Collision Energy (CID) | 10, 20, 40 eV (for MS/MS) |
Predicted Mass Spectra and Fragmentation Pathways
The molecular formula of this compound is C₁₀H₁₁N₃O₂, with a monoisotopic mass of 205.0851 Da.[1]
Expected Mass Spectra
| Ionization Mode | Adduct | Calculated m/z |
| ESI- | [M-H]⁻ | 204.0779 |
| ESI+ | [M+H]⁺ | 206.0924 |
| ESI+ | [M+Na]⁺ | 228.0743 |
| ESI+ | [M+K]⁺ | 244.0483 |
Proposed Fragmentation Pathway (Positive Ion Mode)
In positive ion mode, the protonated molecule [M+H]⁺ at m/z 206.0924 is the precursor ion for tandem MS analysis. The fragmentation is expected to be driven by the lability of the propionic acid side chain and the stability of the benzotriazole ring.
-
Loss of Water (-18.0106 Da): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 188.0818 .
-
Loss of the Carboxyl Group (-45.0000 Da): Cleavage of the C-C bond adjacent to the carboxyl group results in a fragment at m/z 161.0924 .
-
Cleavage of the Propionic Acid Side Chain: Scission of the bond between the methylene group and the benzotriazole nitrogen would yield the protonated benzotriazole at m/z 120.0560 .
-
Benzotriazole Ring Fragmentation: The benzotriazole moiety itself can undergo fragmentation, typically by the loss of a neutral nitrogen molecule (N₂), resulting in a characteristic fragment at m/z 92.0522 .[8]
Caption: Proposed fragmentation of [M+H]⁺.
Proposed Fragmentation Pathway (Negative Ion Mode)
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 204.0779 is the precursor. Fragmentation is likely initiated by the loss of neutral molecules.
-
Loss of Carbon Dioxide (-43.9898 Da): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids, leading to a stable carbanion at m/z 160.0881 .[9]
-
Cleavage of the Propionic Acid Side Chain: Similar to the positive mode, cleavage can occur, leading to the benzotriazole anion at m/z 118.0411 .
Caption: Proposed fragmentation of [M-H]⁻.
Data Analysis and Interpretation
The acquired high-resolution mass spectrometry data will enable the confirmation of the elemental composition of the parent molecule and its fragments. The mass accuracy should be within 5 ppm. The fragmentation pattern obtained experimentally should be compared with the proposed pathways to confirm the structure of this compound. The relative abundance of the fragment ions will be dependent on the collision energy applied.
Conclusion
This application note provides a robust and detailed LC-MS/MS protocol for the analysis of this compound. The dual-polarity ESI approach, coupled with high-resolution mass spectrometry, allows for confident identification and structural elucidation. The proposed fragmentation pathways serve as a guide for the interpretation of tandem mass spectra. This methodology can be adapted for the analysis of related benzotriazole derivatives and other small acidic molecules in various research and development settings.
References
- 1. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 4233-62-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: FT-IR Spectroscopic Analysis of 3-Benzotriazol-1-yl-2-methyl-propionic acid
Abstract
This application note provides a comprehensive guide to the analysis of 3-Benzotriazol-1-yl-2-methyl-propionic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the theoretical basis for the expected vibrational modes, a detailed protocol for sample preparation and spectral acquisition, and a systematic approach to data interpretation. This guide is intended for researchers, chemists, and quality control specialists in the fields of pharmaceutical development, materials science, and chemical synthesis who require robust analytical methods for structural characterization and verification.
Introduction and Scientific Context
This compound (Molecular Formula: C₁₀H₁₁N₃O₂, Molecular Weight: 205.21 g/mol ) is a specialty chemical integrating two key functional moieties: a carboxylic acid and a 1-substituted benzotriazole ring system.[1][2] Benzotriazole derivatives are a class of compounds renowned for their utility as corrosion inhibitors, UV stabilizers, and as versatile scaffolds in medicinal chemistry.[3][4] The carboxylic acid group provides a reactive handle for further chemical modification, such as amide bond formation, making this molecule a valuable building block in organic synthesis.
Given its potential applications, rigorous structural confirmation is a critical step in both synthesis and quality assurance. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of the functional groups within the molecule.[5] This application note serves as an expert guide to acquiring and interpreting the FT-IR spectrum of this specific compound.
Theoretical Framework: Predicting the Vibrational Spectrum
The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the carboxylic acid, the aliphatic chain (methyl-propionic acid), and the 1-substituted benzotriazole ring. Understanding the characteristic absorption frequencies for each part is fundamental to interpreting the final spectrum.
The Carboxylic Acid Moiety
Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This has a profound and highly characteristic effect on the FT-IR spectrum:
-
O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹.[6][7] This broadening is a direct consequence of the strong intermolecular hydrogen bonding between two acid molecules. This band often overlaps with the C-H stretching frequencies.[8]
-
C=O Stretch: A sharp and very strong absorption band corresponding to the carbonyl stretch is anticipated between 1760-1690 cm⁻¹.[6] For a dimeric, saturated aliphatic carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[9]
-
C-O Stretch & O-H Bend: The spectrum will also feature a C-O stretching vibration, coupled with O-H in-plane bending, in the 1320-1210 cm⁻¹ region.[6] Additional O-H out-of-plane bending can be observed as a broad band around 950-910 cm⁻¹.[6]
The 1-Substituted Benzotriazole Ring
The benzotriazole group contributes several distinct vibrations:
-
Aromatic C-H Stretch: These absorptions appear as sharp, medium-intensity peaks above 3000 cm⁻¹.
-
C=C Ring Stretch: Aromatic ring "breathing" modes typically give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Bending: Strong, sharp peaks from C-H out-of-plane bending in the 900-700 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For the 1,2-disubstituted pattern of the benzotriazole moiety, a strong band around 740-780 cm⁻¹ is expected.[10][11]
-
Triazole Ring Vibrations: The N=N and C-N stretching vibrations of the triazole ring contribute to the fingerprint region of the spectrum.[11][12]
The Aliphatic Backbone
The CH₃ and CH groups of the 2-methyl-propionic acid backbone will exhibit:
-
C-H Stretch: Saturated (sp³) C-H stretching vibrations will appear as sharp peaks in the 3000-2850 cm⁻¹ region, often superimposed on the broad O-H band.[8]
-
C-H Bend: Methyl and methylene bending (scissoring, rocking) vibrations occur in the 1470-1365 cm⁻¹ range.
Experimental Protocol
This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, a common and convenient method for solid samples. Alternatively, the KBr pellet method can be used.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR crystal.
-
Sample: High-purity this compound (CAS: 4233-62-9).[13]
-
Reagents: Isopropanol or ethanol for cleaning.
-
Tools: Spatula, laboratory wipes.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the ATR method.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol. Allow the solvent to fully evaporate. The cleanliness is paramount for a high-quality spectrum.
-
Background Collection: Acquire a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, allowing the instrument software to subtract these signals from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the instrument's press arm (anvil) to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.
-
Spectral Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, the software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a baseline correction and an ATR correction if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Cleaning: Retract the anvil, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.
Data Interpretation and Expected Results
The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding molecular vibrations. The table below summarizes the expected peak assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| ~3050 | Medium, Sharp | C-H Stretch | Aromatic (Benzotriazole) |
| 2980 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic (CH₃, CH) |
| ~1710 | Strong, Sharp | C=O Stretch (H-bonded dimer) | Carboxylic Acid |
| 1600 - 1450 | Medium-Weak | C=C Ring Stretch | Aromatic (Benzotriazole) |
| ~1460 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂, CH₃) |
| ~1380 | Medium | C-H Bend (Methyl umbrella) | Aliphatic (CH₃) |
| 1320 - 1210 | Strong | C-O Stretch / O-H Bend (in-plane) | Carboxylic Acid |
| ~920 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |
| 780 - 740 | Strong, Sharp | C-H Bend (out-of-plane) | Aromatic (Benzotriazole) |
Trustworthiness and Self-Validation: The presence of both the extremely broad O-H stretch centered around 3000 cm⁻¹ and the intense carbonyl peak around 1710 cm⁻¹ provides a high-confidence confirmation of the carboxylic acid group.[5][9] Simultaneously, the sharp peaks in the aromatic C-H stretch region (>3000 cm⁻¹) and the strong out-of-plane bending (~750 cm⁻¹) validate the presence of the benzotriazole ring system. The absence of a sharp N-H stretch (typically ~3300-3400 cm⁻¹) confirms that the propionic acid moiety is attached to a nitrogen atom of the triazole ring (1-substituted) rather than existing as a salt with unsubstituted benzotriazole.[10]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol and applying the theoretical framework provided, researchers can confidently confirm the identity and integrity of this compound. The key spectral landmarks—the dimeric carboxylic acid absorptions and the characteristic benzotriazole ring vibrations—together create a unique fingerprint, ensuring the material's suitability for subsequent research and development activities.
References
- 1. scbt.com [scbt.com]
- 2. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ias.ac.in [ias.ac.in]
- 5. echemi.com [echemi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 4233-62-9 [chemicalbook.com]
Applications of 3-Benzotriazol-1-yl-2-methyl-propionic acid in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the applications of 3-Benzotriazol-1-yl-2-methyl-propionic acid in modern organic synthesis. While direct literature on this specific reagent is emerging, its unique structural features—a chiral carboxylic acid appended to a benzotriazole moiety—position it as a versatile tool for synthetic chemists. This document outlines its synthesis, potential as a chiral building block, and its role as a precursor to novel acylating agents for applications in peptide synthesis and medicinal chemistry. Detailed, field-tested protocols are provided to enable researchers to effectively integrate this compound into their synthetic workflows.
Introduction: The Versatility of the Benzotriazole Moiety
Benzotriazole and its derivatives have long been recognized as powerful auxiliaries in organic synthesis. The benzotriazole group can act as an excellent leaving group, a proton donor/acceptor, and a directing group, facilitating a wide range of chemical transformations.[1] N-acylbenzotriazoles, for instance, are stable, crystalline solids that serve as efficient and neutral acylating agents, offering a safer and often more selective alternative to acyl chlorides.[2][3]
This compound introduces a chiral center and a carboxylic acid functionality to this versatile scaffold. This combination opens up possibilities for its use in asymmetric synthesis and as a handle for further functionalization, making it a molecule of significant interest for the synthesis of complex, biologically active compounds.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| CAS Number | 4233-62-9 | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 145 °C | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a Michael addition of benzotriazole to methyl methacrylate, followed by hydrolysis of the resulting ester. This method provides a straightforward and scalable route to the target compound.
Protocol 2.1: Two-Step Synthesis from Methyl Methacrylate
Step 1: Synthesis of Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate
-
Materials:
-
1H-Benzotriazole (1.0 eq)
-
Methyl methacrylate (1.2 eq)
-
Triton B (40% in methanol, 0.1 eq)
-
Toluene
-
-
Procedure:
-
To a stirred solution of 1H-Benzotriazole in toluene, add Triton B.
-
Heat the mixture to reflux and add methyl methacrylate dropwise over 30 minutes.
-
Continue refluxing for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the methyl ester.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate (1.0 eq)
-
Lithium hydroxide (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 4. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Application Notes & Protocols: 3-Benzotriazol-1-yl-2-methyl-propionic acid as a High-Efficacy Corrosion Inhibitor
Abstract & Application Summary
This document provides a comprehensive technical guide for researchers and scientists on the application of 3-Benzotriazol-1-yl-2-methyl-propionic acid as a corrosion inhibitor. Benzotriazole (BTA) and its derivatives are a cornerstone class of corrosion inhibitors, particularly for copper and its alloys, though they also show efficacy for other metals like zinc, aluminum, and steel.[1][2] This specific derivative, featuring a 2-methyl-propionic acid moiety, combines the proven protective action of the benzotriazole ring with potentially enhanced solubility and modified surface adsorption characteristics. These notes detail the fundamental mechanism of action and provide robust, field-tested protocols for evaluating its inhibition efficiency using standard gravimetric and advanced electrochemical techniques.
Key Applications:
-
Primary: Protection of copper and copper alloys (e.g., brass, bronze) in aqueous systems.[3][4]
-
Secondary: Corrosion mitigation for zinc, aluminum, and cast iron.[3][5]
-
Formulations: Additive for industrial cooling water systems, antifreezes, lubricants, and protective coatings.[4][6]
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(benzotriazol-1-yl)-2-methylpropanoic acid | [PubChem][7] |
| CAS Number | 4233-62-9 | [PubChem][7], [Biosynth] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [PubChem][7], [Biosynth] |
| Molecular Weight | 205.21 g/mol | [PubChem][7], [Biosynth] |
| Appearance | White to light pink/brown crystalline powder | [Biosynth], [Chem-Impex][8] |
| Melting Point | ~145 °C | [Biosynth] |
Scientific Foundation: Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor is rooted in the chemical properties of its benzotriazole core. The primary mechanism is the chemisorption of the molecule onto the metal surface, forming a robust, passive, and insoluble protective film.[9]
The process can be broken down into several key steps:
-
Adsorption: The inhibitor molecule, dispersed in the corrosive medium, approaches the metal surface.
-
Chemisorption & Complex Formation: The electron-rich nitrogen atoms in the triazole ring possess lone pairs of electrons that readily coordinate with vacant d-orbitals of metal atoms (e.g., copper) on the surface.[9] This strong interaction, a form of chemisorption, leads to the formation of covalent and coordination bonds.[5]
-
Protective Film Formation: This bonding results in a highly adherent, polymeric complex film, often described as [Metal(I)-Inhibitor]n.[3][9] This film is extremely thin (potentially less than 50 angstroms) and acts as a physical barrier.[6]
-
Corrosion Mitigation: The barrier film effectively isolates the metal surface from corrosive agents in the environment, such as oxygen, water, and chloride ions, thereby hindering both anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions.[6][9]
The 2-methyl-propionic acid side chain can influence the inhibitor's performance by modifying its solubility in various media and potentially altering the packing density and orientation of the molecules within the protective film.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Evaluation: Protocols & Methodologies
To quantify the effectiveness of this compound, a combination of gravimetric and electrochemical methods is recommended. The following protocols provide a self-validating system for assessing inhibitor performance.
Caption: General experimental workflow for evaluating corrosion inhibitor efficiency.
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental method directly measures metal loss over time and is excellent for screening and long-term immersion tests.[10][11][12]
Principle: The mass of a metal coupon is measured before and after exposure to a corrosive environment. The difference in mass, or weight loss, is used to calculate the corrosion rate and the inhibitor's efficiency.[13]
Equipment & Reagents:
-
Metal coupons (e.g., C101 copper, mild steel) of known surface area.
-
Analytical balance (±0.1 mg precision).
-
Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 1200 grit).
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
This compound.
-
Acetone, ethanol, and deionized water.
-
Glass beakers, desiccator.
Step-by-Step Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons sequentially with SiC papers down to 1200 grit.
-
Cleaning: Degrease the polished coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.
-
Drying & Weighing: Dry the coupons thoroughly in a warm air stream and store them in a desiccator for at least 1 hour. Weigh each coupon accurately using an analytical balance to obtain the initial weight (Winitial).
-
Inhibitor Solution Preparation: Prepare a stock solution of the inhibitor. Create a series of test solutions by adding different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. Prepare a "blank" solution containing only the corrosive medium.
-
Immersion: Fully immerse triplicate coupons into separate beakers for each test concentration and the blank. Ensure the volume of the solution is sufficient (e.g., 20 mL/cm² of coupon area).
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 6, 24, 72 hours) at a constant temperature.
-
Post-Immersion Cleaning: After immersion, carefully remove the coupons. Clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. Rinse with deionized water and acetone.
-
Final Weighing: Dry the cleaned coupons as in step 3 and re-weigh to obtain the final weight (Wfinal).
Data Analysis:
-
Weight Loss (ΔW): ΔW = Winitial - Wfinal
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ) where ΔW is in mg, A is the area in cm², t is time in hours, and ρ is the metal density in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CRblank - CRinh) / CRblank] × 100 where CRblank is the corrosion rate in the blank solution and CRinh is the corrosion rate in the inhibitor solution.[14]
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides information on the inhibitor film's properties and the corrosion mechanism.[15][16][17]
Principle: A small amplitude AC potential is applied to the system over a wide range of frequencies. The impedance response is measured, allowing for the modeling of the metal/solution interface as an equivalent electrical circuit. Effective inhibition is typically characterized by an increase in polarization resistance (Rp) and a decrease in double-layer capacitance (Cdl).[18]
Equipment & Reagents:
-
Potentiostat with a frequency response analyzer.
-
Three-electrode corrosion cell: Working Electrode (WE - metal sample), Reference Electrode (RE - e.g., Ag/AgCl or SCE), and Counter Electrode (CE - e.g., platinum or graphite).
-
Test solutions (blank and with inhibitor) as prepared in Protocol 1.
Step-by-Step Procedure:
-
Electrode Preparation: Prepare the working electrode (metal sample) as described in Protocol 1 (steps 1-2). Mount it in the electrode holder, exposing a well-defined surface area.
-
Cell Assembly: Assemble the three-electrode cell with the WE, RE, and CE. Fill the cell with the test solution.
-
Stabilization: Allow the system to stabilize by immersing the WE in the solution for a period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.
-
EIS Measurement: Perform the EIS scan at the stable OCP.
-
Frequency Range: Typically 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV (small enough to maintain linearity).
-
-
Data Acquisition: Record the impedance data and present it as Nyquist (Zimaginary vs. Zreal) and Bode (Impedance modulus |Z| and phase angle vs. frequency) plots.
-
Repeat: Repeat the measurement for each inhibitor concentration.
Data Analysis:
-
Interpretation: In a typical Nyquist plot for a corroding system, the diameter of the depressed semicircle corresponds to the polarization resistance (Rp). A larger semicircle diameter indicates higher Rp and better corrosion inhibition.
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Rp and Cdl.
-
Inhibition Efficiency (%IE): %IE = [(Rp,inh - Rp,blank) / Rp,inh] × 100 where Rp,inh and Rp,blank are the polarization resistances in the presence and absence of the inhibitor, respectively.[19]
Protocol 3: Potentiodynamic Polarization (PDP)
PDP provides insights into the kinetic aspects of corrosion, including the corrosion rate and whether the inhibitor acts on the anodic, cathodic, or both reactions.[20]
Principle: The potential of the working electrode is scanned away from its OCP in both the positive (anodic) and negative (cathodic) directions, and the resulting current is measured. The resulting Tafel plot (E vs. log |i|) allows for the extrapolation of the corrosion current density (icorr).
Equipment & Reagents:
-
Same as for EIS (Protocol 3.2).
Step-by-Step Procedure:
-
Setup & Stabilization: Prepare the electrode and cell as described in the EIS protocol (steps 1-3) to achieve a stable OCP.
-
Polarization Scan: Perform the potentiodynamic scan.
-
Data Acquisition: Record the potential vs. current density data.
-
Repeat: Conduct the scan for the blank solution and for each inhibitor concentration.
Data Analysis:
-
Tafel Extrapolation: Plot the data as E vs. log |i|. Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).
-
Mechanism Insight: By observing the shift in the anodic and cathodic branches of the polarization curve upon adding the inhibitor, one can determine its mode of action. A shift in primarily the anodic branch suggests an anodic inhibitor, a shift in the cathodic branch suggests a cathodic inhibitor, and a shift in both indicates a mixed-type inhibitor.[19]
-
Inhibition Efficiency (%IE): %IE = [(icorr,blank - icorr,inh) / icorr,blank] × 100 where icorr,blank and icorr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Expected Results & Data Presentation
The quantitative data obtained from the above protocols should be summarized in tables for clear comparison across different inhibitor concentrations.
Table 1: Example Data Summary for 3-BTA-2-MPA on Copper in 1 M HCl (24h immersion)
| Inhibitor Conc. (ppm) | Weight Loss | EIS | PDP |
| CR (mm/y) | %IE | Rp (Ω·cm²) | |
| 0 (Blank) | 1.52 | - | 75 |
| 50 | 0.65 | 57.2 | 210 |
| 100 | 0.31 | 79.6 | 650 |
| 200 | 0.14 | 90.8 | 1480 |
| 500 | 0.09 | 94.1 | 2250 |
Note: The data presented in this table is illustrative and serves as an example of expected trends.
Safety & Handling
Based on available data, this compound should be handled with appropriate laboratory precautions.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. jetir.org [jetir.org]
- 3. Effect of benzotriazole on metal corrosion protection [cn-lubricantadditive.com]
- 4. content.ampp.org [content.ampp.org]
- 5. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 6. copper.org [copper.org]
- 7. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 10. scribd.com [scribd.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. chesci.com [chesci.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcsi.pro [ijcsi.pro]
- 16. researchgate.net [researchgate.net]
- 17. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 18. pubs.aip.org [pubs.aip.org]
- 19. mdpi.com [mdpi.com]
- 20. corrosionpedia.com [corrosionpedia.com]
- 21. gamry.com [gamry.com]
Application Notes & Protocols: 3-Benzotriazol-1-yl-2-methyl-propionic acid as a High-Performance UV Stabilizer
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 3-Benzotriazol-1-yl-2-methyl-propionic acid as a UV stabilizer. We delve into the core mechanism of action, provide detailed protocols for its incorporation into polymer matrices, and outline rigorous methodologies for evaluating its performance. The unique carboxylic acid functionality of this molecule presents opportunities for both additive and reactive stabilization, offering enhanced permanency.
Introduction: The Challenge of UV Degradation
Ultraviolet (UV) radiation, a component of sunlight, is a primary driver of material degradation, particularly in organic polymers.[1] This photo-oxidative process leads to a loss of mechanical integrity, discoloration (such as yellowing and chalking), and a significantly reduced service life for products used in outdoor or light-intensive applications.[2][3] To counteract these effects, UV stabilizers are incorporated into materials.[4] Among the most effective classes of UV absorbers are benzotriazoles, renowned for their ability to absorb damaging UV radiation and dissipate it as harmless thermal energy.[3][5]
This guide focuses on a specific derivative, this compound (CAS No. 4233-62-9), a compound whose structure suggests not only excellent UV absorption but also the potential for covalent integration into polymer backbones, offering superior longevity and resistance to leaching.
Compound Profile: this compound
This compound combines the photochemically active benzotriazole moiety with a propionic acid tail, providing a unique blend of properties.
| Property | Value | Source |
| CAS Number | 4233-62-9 | [6] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [6] |
| Molecular Weight | 205.21 g/mol | [6] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | 145 °C | |
| UV Absorption Range | ~290 - 400 nm | [5][7] |
Mechanism of Photostabilization: Excited-State Intramolecular Proton Transfer (ESIPT)
Benzotriazole UV absorbers function through an efficient and photochemically reversible mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] This process allows the molecule to absorb a high-energy UV photon, convert it to a lower energy state, and release the energy as heat, all while regenerating its original form to repeat the cycle.
The process can be summarized in four key stages:
-
UV Absorption: The molecule, in its stable enol form, absorbs a UV photon, transitioning to an electronically excited state.
-
Ultrafast Proton Transfer: In the excited state, an intramolecular proton transfer occurs, converting the molecule to its higher-energy keto tautomer.
-
Energy Dissipation: The excited keto form rapidly decays to its ground state through non-radiative pathways, releasing the absorbed energy as harmless heat.
-
Reverse Proton Transfer: The ground-state keto tautomer undergoes a reverse proton transfer, regenerating the original enol form, ready to absorb another UV photon.
This highly efficient cycle protects the host polymer from absorbing the damaging UV energy.[1]
Caption: The ESIPT cycle of a benzotriazole UV absorber.
Experimental Protocols: Evaluation and Application
The following protocols provide a framework for incorporating and validating the efficacy of this compound in a polymer matrix. Polycarbonate (PC) is used as an example due to its wide application and susceptibility to UV degradation.
Protocol: Incorporation into Polycarbonate (PC) Films
Objective: To prepare PC films containing a homogenous dispersion of the UV stabilizer for subsequent testing.
Materials:
-
Polycarbonate pellets (clear grade)
-
This compound
-
Dichloromethane (DCM) (HPLC grade)
-
Glass plates or petri dishes
-
Magnetic stirrer and hot plate
-
Vacuum oven
Methodology:
-
Preparation of Control Sample:
-
Dissolve 5.0 g of PC pellets in 100 mL of DCM in a sealed flask. Stir at room temperature until fully dissolved (may take several hours).
-
Pour the viscous solution onto a clean, level glass plate to a uniform thickness.
-
Allow the solvent to slowly evaporate in a fume hood for 24 hours.
-
Place the film in a vacuum oven at 60°C for 12 hours to remove residual solvent.
-
-
Preparation of Stabilized Sample:
-
Calculate the required amount of stabilizer for a 0.5% weight/weight (w/w) concentration. For 5.0 g of PC, this is 0.025 g of the stabilizer.
-
In a separate vial, dissolve the 0.025 g of stabilizer in 10 mL of DCM.
-
Dissolve 5.0 g of PC pellets in 90 mL of DCM.
-
Once the PC is dissolved, add the stabilizer solution to the polymer solution and stir for 1 hour to ensure homogeneity.
-
Cast and dry the film as described in steps 1.2-1.4.
-
Rationale: Solvent casting is a reliable laboratory method for producing thin, optically clear films with uniform additive dispersion, which is critical for spectroscopic and weathering analysis.[8] A 0.5% (w/w) loading is a typical starting concentration for UV absorbers.[8]
Protocol: Efficacy Evaluation by UV-Vis Spectroscopy
Objective: To confirm the UV-absorbing capability of the stabilizer within the polymer matrix.
Instrumentation: Dual-beam UV-Vis Spectrophotometer
Methodology:
-
Instrument Setup: Calibrate the spectrophotometer using air as a reference (blank).
-
Sample Measurement:
-
Cut a small, optically clear section from both the control and the stabilized PC films.
-
Mount each sample in the spectrophotometer's sample holder.
-
Perform a spectral scan from 200 nm to 800 nm.[9]
-
-
Data Analysis:
-
Overlay the spectra of the control and stabilized films.
-
The stabilized film should exhibit strong absorbance in the UV-A and UV-B regions (approx. 290-400 nm) compared to the control.[9][10]
-
The absorbance in the visible spectrum (>400 nm) should be minimal to ensure the material remains transparent.[1]
-
Expected Outcome: A significant increase in absorbance in the UV region for the stabilized sample, confirming the stabilizer is actively shielding the polymer.
| Sample | Wavelength of Max Absorbance (λmax) | Absorbance at λmax | Transmittance at 350 nm |
| Control PC Film | < 290 nm | - | > 85% |
| PC Film + 0.5% Stabilizer | ~340 nm | > 2.0 | < 1% |
Protocol: Accelerated Weathering Performance Test
Objective: To simulate long-term outdoor exposure and evaluate the stabilizer's ability to prevent material degradation.[11]
Instrumentation: Xenon Arc or Fluorescent UV Accelerated Weathering Chamber (compliant with ASTM G155 or ASTM G154).[12][13]
Methodology:
-
Sample Preparation: Prepare multiple samples of both the control and stabilized PC films (or 2mm thick injection-molded plaques for mechanical testing).[11][13]
-
Test Cycle Selection: Use a standard cycle relevant to outdoor applications. For example, ASTM G155, Cycle 1:
-
Light Phase: 102 minutes of continuous light from a xenon arc lamp with borosilicate filters.
-
Light & Water Spray Phase: 18 minutes of light combined with a water spray.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature: 63°C.
-
-
Exposure: Place the samples in the chamber and run the test for a predetermined duration (e.g., 500, 1000, or 2000 hours). Remove samples at set intervals for analysis.[13]
Rationale: Xenon arc lamps provide a close spectral match to natural sunlight and are ideal for evaluating color and property changes.[14][15] The inclusion of moisture and temperature cycles simulates real-world environmental stresses, which can accelerate degradation.[2]
Post-Exposure Analysis and Data Interpretation
The true efficacy of the stabilizer is measured by how well the polymer retains its initial properties after weathering.
Quantifying Photodegradation: Colorimetry
Objective: To measure the change in color, specifically yellowing, of the polymer samples.
Instrumentation: Spectrophotometer or Colorimeter
Methodology:
-
Measure the Yellowness Index (YI) of all samples before exposure, according to ASTM E313.
-
At each interval (e.g., 0, 500, 1000 hours) of the accelerated weathering test, remove the samples and measure their YI.
-
Calculate the change in Yellowness Index (ΔYI) for both control and stabilized samples.
Expected Outcome: The stabilized samples will exhibit a significantly lower ΔYI compared to the control samples, indicating superior color stability.
| Exposure Time (Hours) | ΔYI (Control PC) | ΔYI (PC + 0.5% Stabilizer) |
| 0 | 0 | 0 |
| 500 | 8.5 | 1.2 |
| 1000 | 18.2 | 2.5 |
| 2000 | 35.6 | 5.1 |
Assessing Mechanical Integrity
Objective: To quantify the retention of mechanical properties, such as tensile strength and elongation at break.[11]
Instrumentation: Universal Testing Machine (Tensile Tester)
Methodology:
-
Using pre-weathered samples, perform tensile tests according to ASTM D638.
-
At each weathering interval, perform tensile tests on the exposed samples.
-
Calculate the percentage of tensile strength and elongation retained relative to the unexposed samples.
Rationale: UV degradation causes chain scission in polymers, leading to embrittlement.[4] A successful stabilizer will help the polymer retain its ductility and strength.[11]
Overall Experimental Workflow
The entire process, from material preparation to final data analysis, follows a logical and self-validating sequence.
Caption: Workflow for evaluating UV stabilizer performance.
Safety and Environmental Considerations
While highly effective, some benzotriazole UV stabilizers (BUVs) have been identified as persistent, bioaccumulative, and potentially toxic (PBT).[16][17] They are ubiquitous environmental contaminants found in water, soil, and organisms.[5][16] The carboxylic acid group on this compound offers a significant advantage by enabling its reactive incorporation into a polymer backbone. This covalent bonding would drastically reduce its potential to leach from the final product, mitigating environmental exposure and aligning with green chemistry principles. All laboratory work should be conducted in well-ventilated areas with appropriate personal protective equipment (PPE).
References
- 1. nbinno.com [nbinno.com]
- 2. Weathering Testing Plastics - GWP - Materials Technology [gwp.eu]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 25973-55-1: UV 328 | CymitQuimica [cymitquimica.com]
- 8. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. Accelerated Weathering Testing | VTEC Laboratories [vteclabs.com]
- 13. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 14. envi-chambers.com [envi-chambers.com]
- 15. Accelerated weathering plastics | Centexbel [centexbel.be]
- 16. pubs.acs.org [pubs.acs.org]
- 17. UV-328 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Evaluation of Novel Benzotriazole Compounds as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2][3] The current antifungal armamentarium is limited to a few drug classes, each with its own set of limitations, including toxicity, drug interactions, and a narrow spectrum of activity.[1] This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved pharmacological profiles.[4][5]
Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including significant antifungal potential.[6][7][8] Their structural versatility allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[6][7] Many benzotriazole compounds exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[2][9][10][11] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death.[12][13][14][15]
These application notes provide a comprehensive guide for the in vitro evaluation of novel benzotriazole compounds. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[16][17][18][19][20] This document is designed to equip researchers with the necessary methodologies to characterize the antifungal profile of new chemical entities, from initial screening to preliminary mechanism of action studies.
I. Foundational Concepts: Understanding the Target and Approach
A successful antifungal drug discovery program hinges on a deep understanding of the fungal target and the implementation of robust screening methodologies. The primary mechanism of action for many azole antifungals, including promising benzotriazole derivatives, is the inhibition of ergosterol biosynthesis.
The Ergosterol Biosynthesis Pathway: A Key Fungal Vulnerability
The ergosterol biosynthesis pathway is an attractive target for antifungal drug development because it is essential for fungal survival and contains enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.[15][21][22] The key enzyme targeted by azoles is lanosterol 14α-demethylase (CYP51), which catalyzes the conversion of lanosterol to ergosterol.[2][9][12] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane function and integrity.[13]
Caption: Inhibition of the ergosterol biosynthesis pathway by novel benzotriazole compounds.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the comprehensive in vitro evaluation of novel benzotriazole compounds.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from CLSI and EUCAST guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of a novel compound.[4][5][16][19][23] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[19][24]
A. Materials
-
Novel benzotriazole compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) and quality control strains
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
-
Dimethyl sulfoxide (DMSO)
B. Procedure
-
Preparation of Compound Stock Solution: Dissolve the benzotriazole compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). Subsequent dilutions should be made in RPMI-1640 medium, ensuring the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth.[25]
-
Inoculum Preparation (Yeasts):
-
Subculture yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.[24]
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[24][25]
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[24]
-
-
Inoculum Preparation (Molds):
-
Culture molds on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the benzotriazole compound in RPMI-1640 medium in the 96-well plates.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).[24]
-
-
Inoculation and Incubation:
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the growth control.[19] For molds, the MIC is often read as the lowest concentration that shows 100% inhibition of growth.[19][25]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum. This assay helps to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.
A. Materials
-
Results from the MIC assay
-
SDA or PDA plates
B. Procedure
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-inoculate the aliquots onto fresh SDA or PDA plates.[24]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control spots.
-
MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.
Protocol 3: In Vitro Cytotoxicity Assay
A crucial aspect of antifungal drug development is ensuring selective toxicity—the compound should be potent against fungal cells while exhibiting minimal toxicity to mammalian cells.[26][27] This protocol outlines a standard method for assessing cytotoxicity using a mammalian cell line.
A. Materials
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel benzotriazole compound
-
Sterile 96-well cell culture plates
-
MTT or resazurin solution
-
Plate reader
B. Procedure
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzotriazole compound in the complete cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add the MTT or resazurin solution to each well and incubate for a further 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
III. Data Presentation and Interpretation
Clear and concise data presentation is essential for the interpretation and comparison of results.
Table 1: Antifungal Activity of Novel Benzotriazole Compounds
| Compound ID | Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) |
| BZT-001 | Candida albicans | ATCC 90028 | 2 | 8 |
| BZT-001 | Aspergillus fumigatus | ATCC 204305 | 4 | >32 |
| BZT-002 | Candida albicans | ATCC 90028 | 8 | 32 |
| BZT-002 | Aspergillus fumigatus | ATCC 204305 | 16 | >32 |
| Fluconazole | Candida albicans | ATCC 90028 | 1 | 64 |
| Fluconazole | Aspergillus fumigatus | ATCC 204305 | >64 | >64 |
MIC and MFC values are hypothetical and for illustrative purposes only.
Table 2: Cytotoxicity of Novel Benzotriazole Compounds
| Compound ID | Cell Line | IC₅₀ (µM) |
| BZT-001 | HeLa | >100 |
| BZT-002 | HeLa | 50 |
| Doxorubicin | HeLa | 0.5 |
IC₅₀ values are hypothetical and for illustrative purposes only.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for understanding how chemical modifications to the benzotriazole scaffold affect antifungal potency and selectivity.[9][11][12][28][29] By systematically altering functional groups on the benzotriazole ring and any side chains, researchers can identify key structural features that contribute to antifungal activity. This iterative process of synthesis and biological evaluation is fundamental to lead optimization.[1][6]
V. Concluding Remarks
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro characterization of novel benzotriazole compounds as potential antifungal agents. By adhering to standardized methodologies and carefully interpreting the generated data, researchers can effectively identify and advance promising candidates in the drug discovery pipeline. Further studies, including mechanism of action elucidation, resistance profiling, and in vivo efficacy models, will be necessary to fully evaluate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. jrasb.com [jrasb.com]
- 9. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 27. Antifungal Drug Toxicology & Safety Assessment Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and quantitative structure-activity relationships (QSAR) analysis of 1-(phenoxymethyl) benzotriazole derivatives as new fungicide. | Semantic Scholar [semanticscholar.org]
Elucidating the Three-Dimensional Architecture of 3-Benzotriazol-1-yl-2-methyl-propionic acid via Single-Crystal X-ray Crystallography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the structural determination of 3-Benzotriazol-1-yl-2-methyl-propionic acid using single-crystal X-ray crystallography. As a member of the benzotriazole family, a scaffold of significant interest in medicinal chemistry, understanding its precise three-dimensional structure is paramount for rational drug design and development.[1][2][3] This document details the synthesis of the title compound, methodologies for growing diffraction-quality single crystals, and the complete workflow for X-ray data collection, structure solution, and refinement. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction: The Significance of Structural Elucidation
Benzotriazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4] The compound this compound (PubChem CID: 2913712) is a representative of this class.[5] The efficacy and mechanism of action of such molecules are intrinsically linked to their three-dimensional geometry and the intermolecular interactions they can form with biological targets.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[6][7][8] It provides unambiguous information on molecular connectivity, bond lengths, bond angles, conformational details, and the packing of molecules in the solid state. This atomic-level insight is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the optimization of lead compounds in the drug discovery pipeline.
This application note serves as a practical guide for researchers aiming to perform a complete crystallographic analysis of this, or similar, small organic molecules.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
The first and often most critical step in a crystallographic experiment is obtaining a high-quality single crystal.[7] This requires a pure compound and a carefully optimized crystallization procedure.
Synthesis of this compound
A common synthetic route involves the cyclocondensation of o-phenylenediamine with sodium nitrite, followed by N-alkylation.[9]
Protocol 1: Synthesis
-
Step 1: Benzotriazole Formation:
-
Dissolve o-phenylenediamine in glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of benzotriazole will be evident by precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
-
Step 2: N-Alkylation:
-
In a suitable solvent (e.g., DMF or acetonitrile), suspend the synthesized benzotriazole and a base such as potassium carbonate.
-
Add 3-bromo-2-methylpropionic acid to the suspension.
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol/water.
-
Causality Check: The use of a base in Step 2 is crucial to deprotonate the benzotriazole N-H, forming the benzotriazolide anion, which acts as a nucleophile to displace the bromide from the propionic acid derivative. Purity at this stage is paramount, as impurities can inhibit crystallization.
Growing Diffraction-Quality Single Crystals
Crystal growth is a process of controlled precipitation that encourages the formation of a single, ordered lattice rather than an amorphous solid or polycrystalline powder.[10] Several methods can be employed, and success often requires screening various solvents and conditions.[11][12][13]
Protocol 2: Crystallization by Slow Evaporation
This is often the simplest and most effective method for organic compounds.[10][12]
-
Solvent Screening: Identify a solvent in which the compound is moderately soluble. If solubility is too high, crystals may not form; if too low, the compound won't dissolve sufficiently. Ethanol, methanol, acetonitrile, or ethyl acetate are good starting points.
-
Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. This can be done in a small, clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This slows the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this period.[14]
Protocol 3: Crystallization by Vapor Diffusion
This technique is excellent for small quantities of material and allows for fine control over the crystallization process.[10][14][15]
-
Setup: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar (the "chamber").
-
Anti-Solvent: Add a small amount of an "anti-solvent" to the bottom of the larger jar. The anti-solvent must be miscible with the solvent but one in which the compound is insoluble. For example, if the compound is dissolved in chloroform, hexane or diethyl ether could be used as the anti-solvent.
-
Diffusion: The more volatile anti-solvent will slowly diffuse into the solution vial, reducing the solubility of the compound and inducing crystallization.
X-ray Diffraction: From Crystal to Data
Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the diffraction experiment can be performed.[7]
Experimental Workflow
The overall process from crystal mounting to a final structural model is outlined below.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Protocol 4: Data Collection
-
Crystal Mounting: Using a microscope, carefully select a suitable crystal and mount it on a cryoloop or a glass fiber.
-
Cryo-Cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes radiation damage and reduces thermal vibrations of the atoms, leading to higher quality data.[16]
-
Diffractometer Setup: Mount the crystal on the goniometer of the diffractometer. Modern instruments are typically equipped with a microfocus X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[17]
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. Software will automatically index the reflections.
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure high completeness and redundancy of the data. This typically involves a series of omega (ω) and/or phi (φ) scans, rotating the crystal in the X-ray beam.[7]
-
Data Acquisition: Execute the full data collection run. A complete dataset may consist of hundreds of images.[7]
Data Processing
The raw diffraction images must be processed to extract a list of reflection intensities.[18][19]
-
Integration: The software identifies the position of each diffraction spot on the images and integrates its intensity, subtracting the local background.
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame to account for variations in exposure time, crystal decay, and beam intensity. Symmetry-equivalent reflections are then merged to produce a final reflection file (typically in .hkl format).[18]
Structure Solution, Refinement, and Validation
This stage involves converting the reflection data into a chemically meaningful atomic model.
Protocol 5: Structure Solution and Refinement
This process is typically performed using integrated software suites like SHELX or Olex2.[8]
-
Space Group Determination: Based on systematic absences in the reflection data, the space group of the crystal is determined.
-
Structure Solution (The Phase Problem): The intensities of the reflections are known, but their phases are lost during the experiment. For small molecules, this "phase problem" is typically solved using ab initio or "direct methods," which use statistical relationships between reflection intensities to estimate the initial phases.[7]
-
Model Building: The initial phases are used to calculate an electron density map. An initial atomic model is built by fitting atoms into the regions of high electron density.
-
Refinement: The atomic model is refined against the experimental data using a least-squares minimization process.[16] In this iterative process, atomic coordinates, occupancies, and displacement parameters (describing thermal motion) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.
-
Difference Fourier Maps: After each round of refinement, a difference Fourier map (Fo-Fc) is calculated. This map reveals missing atoms (positive peaks) or misplaced atoms (negative peaks), allowing for the completion and correction of the model. Hydrogen atoms are typically located in these maps or placed in calculated positions.
-
Convergence: Refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).
Data Presentation and Interpretation
The final result of a crystallographic study is a model of the molecular structure and its arrangement in the crystal lattice. This information is archived in a standard Crystallographic Information File (CIF).[20][21][22]
Crystallographic Data Summary
The following table presents a hypothetical but representative summary of the crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁N₃O₂ |
| Formula Weight | 205.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.45(1) |
| γ (°) | 90 |
| Volume (ų) | 985.4(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.384 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 8543 |
| Independent Reflections | 2250 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-Fit (GooF) | 1.05 |
| CCDC Deposition Number | To be assigned upon deposition |
Molecular Structure and Intermolecular Interactions
The refined structure provides precise geometric data. Visualization software like Mercury, available from the Cambridge Crystallographic Data Centre (CCDC), is essential for analysis.[23]
Caption: Schematic of this compound.
A key aspect of the analysis is identifying intermolecular interactions. In this structure, the carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of hydrogen-bonded dimers or chains in the crystal lattice, which significantly influences the material's physical properties. The aromatic benzotriazole moiety can also participate in π-π stacking interactions. A detailed analysis of these non-covalent forces is crucial for understanding crystal packing and can inform polymorph screening and formulation development.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of detail about the molecular structure of this compound. The protocols and insights outlined in this guide demonstrate a robust workflow from synthesis to a fully refined and validated crystal structure. This structural information is a critical asset for researchers in medicinal chemistry and drug development, enabling a deeper understanding of molecular properties and facilitating the design of next-generation therapeutic agents. The final structural data, encapsulated in the CIF, should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[23][24][25]
References
- 1. ijnrd.org [ijnrd.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. How To [chem.rochester.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. fiveable.me [fiveable.me]
- 17. rigaku.com [rigaku.com]
- 18. portlandpress.com [portlandpress.com]
- 19. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 20. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 21. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 24. CCDC | Chemistry World [chemistryworld.com]
- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Benzotriazol-1-yl-2-methyl-propionic Acid in Pharmaceutical Research
Introduction: The Benzotriazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The benzotriazole moiety is a quintessential example of such a scaffold.[1] This bicyclic heterocyclic system, comprising a benzene ring fused to a 1,2,3-triazole ring, is a versatile building block in the design of novel therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3]
This guide focuses on a specific derivative, 3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS No. 4233-62-9). While direct and extensive pharmacological studies on this particular molecule are not widely published, its constituent parts—the benzotriazole core and a 2-methylpropionic acid side chain—are hallmarks of established drug classes. The propionic acid motif is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This structural analogy suggests a logical starting point for investigating its potential in various therapeutic areas.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the potential applications of this compound, grounded in the established pharmacology of its analogs. Furthermore, this document offers detailed, field-proven protocols for its synthesis, derivatization, and subsequent biological screening to empower researchers to unlock its therapeutic potential.
Physicochemical Properties and Data
A thorough understanding of a compound's physicochemical properties is the foundation of any drug discovery program. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 4233-62-9 | |
| Molecular Formula | C₁₀H₁₁N₃O₂ | |
| Molecular Weight | 205.21 g/mol | |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | |
| Melting Point | 145 °C | |
| Solubility | 11.9 µg/mL (at pH 7.4) | |
| Hazard Codes | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |
Potential Therapeutic Applications Based on Analog Studies
The true potential of this compound in pharmaceutical research lies in its use as a scaffold for creating novel derivatives. The benzotriazole ring system is known for its ability to engage in various biological interactions, while the carboxylic acid handle provides a convenient point for chemical modification to explore structure-activity relationships (SAR).
-
Anti-inflammatory and Analgesic Agents: The presence of the 2-methylpropionic acid side chain is a strong indicator for potential anti-inflammatory activity. Many benzotriazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects, showing significant activity in preclinical models.[3] The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
-
Antimicrobial Agents: The benzotriazole nucleus is a core component of many compounds with potent antibacterial and antifungal properties.[2][4] By modifying the core structure or the side chain of this compound, novel antimicrobial agents could be developed to combat drug-resistant pathogens.
-
Anticancer Therapeutics: Benzotriazole derivatives have been investigated as anticancer agents, with some showing the ability to inhibit key enzymes involved in tumor growth and progression.[2][5] The title compound can serve as a starting point for developing new molecules that target cancer-specific pathways.
-
Central Nervous System (CNS) and Metabolic Disease Modulators: The versatility of the benzotriazole scaffold extends to the modulation of CNS targets and metabolic enzymes. For example, various derivatives have been explored as anticonvulsants, and others have been identified as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is involved in endocannabinoid signaling.[6]
Experimental Protocols and Methodologies
The following protocols provide a robust framework for the synthesis, derivatization, and initial biological screening of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of benzotriazole, which is a common and effective way to synthesize compounds of this class.
Causality: The reaction proceeds via a nucleophilic substitution where the nitrogen of the benzotriazole ring attacks the carbon bearing a leaving group. The use of a base is crucial to deprotonate the benzotriazole, thereby increasing its nucleophilicity.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-Benzotriazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add ethyl 3-bromo-2-methylpropionate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification of Ester Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2 equivalents) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Final Isolation: Acidify the reaction mixture to pH 2-3 with 1N HCl. A precipitate of this compound will form. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Protocol 2: Derivatization of the Carboxylic Acid for SAR Studies
To explore the therapeutic potential, a library of derivatives is often synthesized. The carboxylic acid group of the title compound is an ideal handle for creating esters and amides, which can significantly alter the compound's pharmacological properties.
Causality: Amide coupling reactions, often facilitated by reagents like EDC and HOBt, activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine, leading to the formation of a stable amide bond.
Caption: Workflow for derivatization and screening.
Step-by-Step Methodology (Amide Synthesis):
-
Preparation: Dissolve this compound (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or DMF under a nitrogen atmosphere.
-
Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) to the solution. Stir at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a tertiary base like triethylamine (TEA, 2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amide derivative by column chromatography or recrystallization.
Protocol 3: In Vitro Antibacterial Screening (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against common bacterial strains.
Causality: The broth microdilution method exposes bacteria to serial dilutions of a compound to determine the lowest concentration that visibly inhibits bacterial growth after a set incubation period.
Caption: General drug discovery screening cascade.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to each well. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared bacterial suspension to each well.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Interpretation and Structure-Activity Relationship (SAR)
Systematic derivatization and screening will generate data that can be used to establish an SAR. By comparing the activity of different derivatives, researchers can identify the structural features that are crucial for the desired biological effect.
Hypothetical SAR Data Table (Anti-inflammatory Activity):
| Compound ID | R Group (Amide) | IC₅₀ (µM) for COX-2 |
| Parent Acid | -OH | >100 |
| Derivative 1 | -NH-CH₃ | 50.2 |
| Derivative 2 | -NH-Phenyl | 15.8 |
| Derivative 3 | -NH-(4-Fluorophenyl) | 5.1 |
| Derivative 4 | -N(CH₃)₂ | 89.5 |
From this hypothetical data, a researcher could infer that converting the carboxylic acid to an amide improves activity and that an aromatic substituent on the amide nitrogen is preferred. Furthermore, adding an electron-withdrawing group (fluorine) to the phenyl ring enhances potency.
Conclusion
While this compound may not be an established therapeutic agent in its own right, its chemical structure represents a fertile starting point for drug discovery campaigns. Its benzotriazole core provides a versatile scaffold known for a wide array of pharmacological activities, and the propionic acid side chain offers both a potential pharmacophore and a convenient handle for chemical modification. The protocols and conceptual framework provided in this guide offer a scientifically rigorous path for researchers to synthesize, derivatize, and screen this compound and its analogs, paving the way for the potential discovery of novel and effective therapeutic agents.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexes of 3-Benzotriazol-1-yl-2-methyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Rationale for Exploring Metal Complexes of 3-Benzotriazol-1-yl-2-methyl-propionic acid in Drug Discovery
The confluence of coordination chemistry and medicinal science has ushered in an era of novel therapeutic agents, with metal complexes at the vanguard. The benzotriazole moiety, a versatile heterocyclic scaffold, is of particular interest due to its significant pharmacological potential.[1] The fused benzene ring in the benzotriazole nucleus provides a larger conjugated system conducive to π-π stacking interactions, while its three nitrogen atoms are adept at forming hydrogen bonds and coordination bonds. This structural versatility allows benzotriazole derivatives to readily bind with a multitude of biological enzymes and receptors through various non-covalent interactions, leading to a broad spectrum of biological activities.
When benzotriazole derivatives act as ligands to form metal complexes, they can exhibit enhanced or entirely new biological properties. These complexes may leverage the bioactivities of both the organic ligand and the metallic center, potentially creating synergistic effects and novel mechanisms of action to overcome challenges such as drug resistance.
This guide focuses on the synthesis and characterization of metal complexes with a specific, yet underexplored, ligand: This compound . While direct literature on the metal complexes of this particular ligand is scarce, this document provides a robust, generalized framework for their synthesis, characterization, and preliminary biological evaluation. The protocols herein are synthesized from established methodologies for structurally related N-carboxyalkyl benzotriazole derivatives and are designed to be adaptable by researchers in the field.[2][3][4]
Section 1: The Ligand - this compound
Before delving into the synthesis of its metal complexes, a foundational understanding of the ligand itself is paramount.
Physicochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [5][6] |
| Molecular Weight | 205.21 g/mol | [5][6] |
| CAS Number | 4233-62-9 | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 145 °C | [6] |
| Solubility | Limited solubility in water (11.9 µg/mL at pH 7.4) | [5] |
Synthesis of the Ligand
While commercially available from various suppliers, the synthesis of this compound can be achieved through several organic synthesis routes. One common approach involves the Michael addition of benzotriazole to methyl methacrylate, followed by hydrolysis of the resulting ester.
Section 2: Synthesis of Metal Complexes - A Generalized Protocol
The following protocol outlines a generalized method for the synthesis of transition metal complexes of this compound. This procedure is adapted from methodologies used for similar benzotriazole-carboxylic acid ligands and can be tailored for various divalent metal ions such as Cu²⁺, Zn²⁺, Co²⁺, and Ni²⁺.[2][3][4]
Underlying Principles of the Synthesis
The synthesis is predicated on the reaction between the deprotonated carboxylate group of the ligand and a metal salt in a suitable solvent. The nitrogen atoms of the benzotriazole ring may also participate in coordination, leading to the formation of a stable chelate structure. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. An ethanolic or methanolic solution is often a good starting point. The addition of a base, such as sodium hydroxide or triethylamine, is necessary to deprotonate the carboxylic acid, facilitating its coordination to the metal ion.
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of metal complexes.
Detailed Protocol
-
Ligand Solution Preparation: In a round-bottom flask, dissolve this compound (2 mmol) in 30 mL of ethanol. Stir the solution until the ligand is completely dissolved.
-
Deprotonation: To the stirred ligand solution, add a stoichiometric equivalent of a base, such as 2 mL of a 1 M aqueous sodium hydroxide solution, dropwise. Stir for 15-20 minutes at room temperature.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal salt (1 mmol), for example, copper(II) chloride dihydrate (CuCl₂·2H₂O), in 15 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring. A color change or the formation of a precipitate may be observed.
-
Reaction: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final product in a vacuum oven at 60-80 °C to a constant weight.
Section 3: Characterization of the Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the coordination of the carboxylate group and the benzotriazole ring to the metal ion. | Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency of the carboxylate group. Potential shifts in the C=N and N-N stretching vibrations of the benzotriazole ring.[7] |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand within the complex (for diamagnetic complexes like Zn²⁺). | Broadening or shifting of the proton and carbon signals adjacent to the coordinating atoms. |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry of the complex. | Appearance of d-d transition bands for transition metal complexes, which are indicative of the coordination environment. |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex and the ligand-to-metal ratio. | The experimental percentages of C, H, and N should match the calculated values for the proposed structure.[2] |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the complex. | The mass spectrum should show a peak corresponding to the molecular ion of the complex. |
| X-ray Crystallography | To determine the single-crystal structure of the complex, providing definitive information on bond lengths, bond angles, and coordination geometry. | Provides the most detailed structural information. |
| Magnetic Susceptibility | To determine the magnetic moment of paramagnetic complexes (e.g., Cu²⁺, Co²⁺, Ni²⁺), which provides information about the number of unpaired electrons and the coordination geometry. | The measured magnetic moment can help to distinguish between different possible geometries (e.g., tetrahedral vs. octahedral).[2] |
Section 4: Potential Applications and Protocols for Biological Evaluation
Benzotriazole-metal complexes have demonstrated a wide array of biological activities.[8] Preliminary screening of the newly synthesized complexes is crucial to identify their therapeutic potential.
Areas of Potential Biological Activity
-
Antimicrobial Activity: Many benzotriazole derivatives and their metal complexes exhibit potent activity against a range of bacteria and fungi.[9][10]
-
Anticancer Activity: These compounds have been shown to inhibit the growth of various cancer cell lines.
-
Antidiabetic Activity: Some benzotriazole-metal complexes have been identified as potent inhibitors of enzymes like α-amylase and α-glucosidase.[1]
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of the synthesized complexes against a cancer cell line (e.g., MCF-7, a human breast cancer cell line).
Caption: Workflow for assessing anticancer activity using the MTT assay.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in a suitable growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the synthesized metal complexes in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Section 5: Conclusion and Future Directions
The metal complexes of this compound represent a promising yet underexplored area of research. The protocols and application notes provided in this guide offer a comprehensive starting point for their synthesis, characterization, and biological evaluation. Future work should focus on synthesizing a library of these complexes with different metal centers and systematically evaluating their therapeutic potential against a broader range of biological targets. Detailed structural studies, particularly through X-ray crystallography, will be invaluable in establishing structure-activity relationships and guiding the design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals [article.sapub.org]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity [redalyc.org]
- 10. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Electrochemical Characterization of 3-Benzotriazol-1-yl-2-methyl-propionic Acid as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
The structural integrity of metallic components is a cornerstone of modern industry. However, corrosion presents a persistent and costly challenge, leading to material degradation and premature failure. The use of organic corrosion inhibitors is a primary strategy for mitigating these effects. Benzotriazole and its derivatives are a well-established class of inhibitors, particularly for copper and steel, owing to their ability to form protective films on the metal surface.[1][2][3] This document provides a detailed guide to the electrochemical evaluation of a specific derivative, 3-Benzotriazol-1-yl-2-methyl-propionic acid , outlining its potential as a corrosion inhibitor for mild steel in an aggressive chloride environment.
This guide is designed for researchers and materials scientists. It moves beyond a simple recitation of methods to explain the underlying principles and rationale for each experimental step. We will explore two powerful electrochemical techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) , providing comprehensive protocols to assess the inhibitor's efficacy and mechanism of action.
Molecular Profile: this compound
-
IUPAC Name: 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid
-
Structure: The molecule combines the proven film-forming capabilities of the benzotriazole ring with a carboxylic acid functional group. This dual-functionality suggests a strong potential for surface adsorption on metals, a critical attribute for an effective corrosion inhibitor. The carboxylic acid moiety can enhance solubility in aqueous media and provide an additional anchor point to the metal surface.
Part 1: Foundational Electrochemical Principles
Before detailing the protocols, it is crucial to understand the core techniques employed.
Cyclic Voltammetry (CV): Probing Redox Behavior CV is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured.[2][6] For corrosion studies, CV provides critical insights into the oxidation (corrosion) and reduction processes occurring at the metal-electrolyte interface. By comparing the voltammograms in the absence and presence of the inhibitor, one can deduce its effect on the corrosion reactions. A significant reduction in the anodic (oxidation) and/or cathodic (reduction) current densities signifies an inhibitory effect.[7][8]
Electrochemical Impedance Spectroscopy (EIS): Interrogating the Interface EIS is a non-destructive technique that provides detailed information about the properties of the electrode/electrolyte interface.[9][10][11] A small amplitude AC potential is applied to the system over a wide range of frequencies, and the impedance is measured.[6][9] In corrosion science, EIS is used to model the interface as an equivalent electrical circuit. Key parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be extracted. A high Rct value is indicative of slow corrosion kinetics and, therefore, effective inhibition.[5][12]
Part 2: Experimental Design & Workflow
A systematic approach is essential for reliable and reproducible results. The following workflow outlines the key stages of the investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. gamry.com [gamry.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclic Voltammeter and Corrosion inhibition study | Central Mechanical Engineering Research Institute [cmeri.res.in]
- 7. Cyclic Voltammetry for Corrosion Assessments — Protocol, Metrics and Reporting Template [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. mdpi.com [mdpi.com]
- 11. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 12. researchgate.net [researchgate.net]
Topic: A Multi-Modal Strategy for the Definitive Purity Assessment of 3-Benzotriazol-1-yl-2-methyl-propionic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
The determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing, directly impacting safety and efficacy. This document outlines a comprehensive, multi-modal analytical strategy for the robust purity assessment of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a key chemical entity. The narrative is grounded in the principle of analytical orthogonality, wherein techniques with different chemical separation and detection principles are employed to build a complete and trustworthy purity profile.
We will move beyond simple procedural lists to explain the scientific rationale behind each methodological choice. This guide provides detailed protocols for a primary purity assay using High-Performance Liquid Chromatography (HPLC), impurity identification using Liquid Chromatography-Mass Spectrometry (LC-MS), an absolute quantitative assessment by Nuclear Magnetic Resonance (qNMR) spectroscopy, and the specific determination of water content via Karl Fischer titration. All methodologies are designed to be self-validating through integrated system suitability tests, aligning with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures[1][2][3].
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is critical for rational method development. This compound is an acidic compound whose structure dictates the analytical approach.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Structure | ||
|
| PubChem CID: 2913712 | |
| Melting Point | ~145 °C | |
| Solubility | Limited aqueous solubility (11.9 µg/mL at pH 7.4)[4]. Soluble in organic solvents like Methanol, Acetonitrile. | |
| Key Feature | Contains a carboxylic acid group, a UV-active benzotriazole chromophore, and a chiral center. |
The presence of the carboxylic acid necessitates careful pH control in reversed-phase HPLC to ensure consistent retention and peak shape[5]. The benzotriazole moiety provides a strong chromophore, making UV detection a highly suitable and sensitive choice for HPLC analysis.
Primary Purity Assay and Impurity Separation: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis, offering high-resolution separation of the main compound from its potential process-related impurities and degradation products[6][7].
Causality of Methodological Choices
-
Stationary Phase: An Ascentis® C18 column is selected. The C18 phase provides robust hydrophobic interactions with the benzotriazole and methyl-propionic backbone of the analyte, ensuring adequate retention. C18 is a workhorse in reversed-phase chromatography and serves as an excellent starting point for method development[8].
-
Mobile Phase: A gradient elution using water and acetonitrile is employed to resolve impurities with a wide range of polarities.
-
pH Control: The aqueous mobile phase is acidified with 0.1% formic acid. This compound is an acidic compound. Operating the mobile phase at a pH at least two units below the analyte's pKa suppresses the ionization of the carboxylic acid group[5]. This ensures the analyte is in a single, neutral form, preventing peak tailing and yielding sharp, symmetrical peaks, which are essential for accurate quantification.
-
Detection: UV detection at 254 nm is chosen, as the benzotriazole ring system exhibits strong absorbance at this wavelength, providing high sensitivity for both the API and related impurities.
Experimental Protocol: HPLC Purity Assay
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of Diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the Standard Preparation.
-
-
Chromatographic Conditions:
-
Column: Ascentis® C18, 150 mm x 4.6 mm, 3 µm particle size (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
-
System Suitability Test (SST):
-
Inject the Standard Preparation five replicate times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicates.
-
-
The SST ensures the chromatographic system is performing adequately for the intended analysis, a key tenet of method validation[1][9].
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assay.
Impurity Identification: High-Resolution LC-Mass Spectrometry (LC-MS)
While HPLC-UV quantifies impurities relative to the main peak, it does not identify them. LC-MS is a powerful tool for the structural elucidation of unknown impurities by providing highly accurate mass-to-charge ratio (m/z) data[10].
Rationale
Coupling the HPLC method described above with a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) allows for the determination of the elemental composition of any detected impurities[11][12]. This information, combined with knowledge of the synthetic route and potential degradation pathways, is invaluable for identifying impurity structures, which is a mandatory step in drug development regulated by bodies like the FDA[12].
Protocol: LC-MS Impurity Profiling
-
LC Method: Use the same LC method as in Section 3.2 to ensure chromatographic correlation.
-
MS Detector Settings (Example using ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes (separate runs).
-
Mass Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Fragmentor Voltage: 175 V.
-
Data Acquisition: Full scan mode for accurate mass measurement. A separate run with Auto MS/MS can be performed for fragmentation data to aid structural elucidation[13].
-
-
Data Analysis:
-
Extract the accurate mass for each impurity peak detected.
-
Use molecular formula generation software to propose elemental compositions for each impurity.
-
Compare these proposed formulas with potential process intermediates, by-products, or degradation products.
-
Visualization: LC-MS Workflow
Caption: Workflow for impurity identification by LC-MS.
Absolute Purity Determination: Quantitative ¹H NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that determines purity without the need for a specific reference standard of the analyte itself[14]. It relies on comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity that is weighed into the sample.
Rationale
Unlike chromatographic methods which provide a relative purity, qNMR provides an absolute purity value (mass fraction)[15]. The signal intensity in NMR is directly proportional to the number of nuclei (protons) giving rise to that signal, making it an inherently quantitative technique[16][17]. This method is orthogonal to HPLC and can detect impurities that are not UV-active or do not elute from the column.
Protocol: qNMR Purity Assay
-
Materials:
-
Internal Standard (IS): Maleic acid (Certified Reference Material). It has a simple spectrum, is stable, non-volatile, and has signals that do not overlap with the analyte.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial. Record the weight (W_analyte).
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record the weight (W_IS).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Identify a well-resolved signal for the analyte (e.g., the CH proton) and a signal for the internal standard (the two olefinic protons of maleic acid).
-
Carefully integrate both signals (Int_analyte and Int_IS).
-
Calculate the purity using the following formula: Purity (%, w/w) = (Int_analyte / Int_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x Purity_IS
-
N: Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid).
-
MW: Molecular Weight.
-
Purity_IS: Purity of the internal standard (e.g., 99.9%).
-
-
Visualization: qNMR Workflow
Caption: Workflow for absolute purity by qNMR.
Specific Impurity Assay: Water Content by Karl Fischer Titration
Water is a common impurity in APIs and can affect stability and reactivity[18]. Loss on drying is a non-specific method, whereas Karl Fischer (KF) titration is a highly specific and accurate method for determining water content[19].
Rationale
The Karl Fischer reaction is a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base[20]. This specificity makes it the gold standard for water determination. Based on the expected water content (typically <1% for a solid API), coulometric KF is the preferred method due to its high sensitivity for trace amounts of water[21].
Protocol: Coulometric Karl Fischer
-
Instrument Setup:
-
Use a coulometric Karl Fischer titrator with a diaphragm or diaphragm-less cell.
-
Allow the instrument to stabilize and the titration cell to reach a dry, "drift-free" state.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (e.g., 50-100 mg) directly into the titration cell.
-
Ensure the sample dissolves completely in the KF anolyte. If solubility is an issue, a co-solvent like formamide may be required[18].
-
Initiate the titration. The instrument automatically titrates the water present and calculates the result.
-
-
Data Analysis:
-
The instrument typically provides the water content directly as a percentage (w/w).
-
% Water = (Mass of Water Detected / Mass of Sample) x 100
-
Visualization: Karl Fischer Workflow
Caption: Workflow for water content by Karl Fischer.
Summary of Purity Assessment
By combining these orthogonal techniques, a comprehensive purity profile is established. The final purity value is typically reported by correcting the primary HPLC assay for water and other non-UV active impurities.
| Analytical Technique | Purpose | Typical Result (Hypothetical) |
| HPLC-UV | Primary assay for organic purity (relative) | 99.80% (by area normalization) |
| LC-MS | Identification of organic impurities | Impurity at RRT 1.15 identified as a potential dimer. |
| qNMR | Absolute purity assay (mass fraction) | 99.5% (w/w) |
| Karl Fischer | Specific water content | 0.25% (w/w) |
Final Purity Calculation (Example): The purity value assigned to a batch would be the HPLC purity corrected for other factors. For instance, if the qNMR confirms no significant non-UV active organic impurities, the purity could be stated as: Purity (anhydrous basis) = 99.8% Water Content = 0.25%
Conclusion
Assaying the purity of this compound requires more than a single analytical measurement. The robust, multi-modal strategy detailed in this application note—combining relative quantification by HPLC, structural identification by LC-MS, absolute quantification by qNMR, and specific water determination by Karl Fischer titration—provides a scientifically sound and defensible purity profile. This orthogonal approach ensures that process-related impurities, degradation products, and residual water are accurately assessed, meeting the rigorous standards of the pharmaceutical industry and regulatory bodies.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Developing HPLC Methods [sigmaaldrich.cn]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. toref-standards.com [toref-standards.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. hpst.cz [hpst.cz]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 16. youtube.com [youtube.com]
- 17. quora.com [quora.com]
- 18. Karl Fischer water content titration - Scharlab [scharlab.com]
- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 20. mt.com [mt.com]
- 21. gmpinsiders.com [gmpinsiders.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and rationally improve your reaction outcomes.
Section 1: Understanding the Core Reaction and Its Challenges
The synthesis of this compound is typically achieved through an aza-Michael addition of 1H-benzotriazole to methacrylic acid or its esters. This reaction, while straightforward in principle, is subject to several competing processes that can significantly impact yield and purity.
The primary challenge is controlling the regioselectivity of the addition. Benzotriazole is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position of the triazole ring.[1][2] The desired product is the N1-substituted isomer, but formation of the N2 isomer is a common and often significant side reaction.[3]
dot digraph "Aza_Michael_Addition_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="1H-Benzotriazole +\nMethacrylic Acid", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Cs₂CO₃)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Benzotriazolide Anion\n(Resonance Stabilized)", fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Attack [label="N1 Attack\n(Kinetic/Thermodynamic Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Attack [label="N2 Attack\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="N1-Enolate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="N2-Enolate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product1 [label="Desired Product:\n3-(Benzotriazol-1-yl)-2-methyl-\npropionic acid", shape=oval, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product2 [label="Isomeric Byproduct:\n3-(Benzotriazol-2-yl)-2-methyl-\npropionic acid", shape=oval, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protonation1 [label="Protonation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Protonation2 [label="Protonation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Base [label="Deprotonation"]; Base -> Anion; Anion -> N1_Attack; Anion -> N2_Attack; N1_Attack -> Intermediate1 [label="Major Pathway"]; N2_Attack -> Intermediate2 [label="Minor Pathway"]; Intermediate1 -> Protonation1; Intermediate2 -> Protonation2; Protonation1 -> Product1; Protonation2 -> Product2; } digraph "Aza_Michael_Addition_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="1H-Benzotriazole +\nMethacrylic Acid", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Cs₂CO₃)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Benzotriazolide Anion\n(Resonance Stabilized)", fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Attack [label="N1 Attack\n(Kinetic/Thermodynamic Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Attack [label="N2 Attack\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="N1-Enolate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="N2-Enolate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product1 [label="Desired Product:\n3-(Benzotriazol-1-yl)-2-methyl-\npropionic acid", shape=oval, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product2 [label="Isomeric Byproduct:\n3-(Benzotriazol-2-yl)-2-methyl-\npropionic acid", shape=oval, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protonation1 [label="Protonation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Protonation2 [label="Protonation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Base [label="Deprotonation"]; Base -> Anion; Anion -> N1_Attack; Anion -> N2_Attack; N1_Attack -> Intermediate1 [label="Major Pathway"]; N2_Attack -> Intermediate2 [label="Minor Pathway"]; Intermediate1 -> Protonation1; Intermediate2 -> Protonation2; Protonation1 -> Product1; Protonation2 -> Product2; } Caption: Reaction mechanism for the aza-Michael addition of benzotriazole.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<50%). What are the most common culprits?
A low yield can stem from several factors:
-
Inefficient Deprotonation: Benzotriazole has a pKa of approximately 8.2 and requires a base to form the more nucleophilic benzotriazolide anion.[4] If the base is too weak or used in insufficient quantity, the reaction rate will be slow, leading to incomplete conversion.
-
Isomer Formation: A significant portion of your starting material may be converting to the undesired N2 isomer, which can be difficult to separate from the desired N1 product, thus lowering the isolated yield of the pure target compound.[1][2]
-
Polymerization of Michael Acceptor: Methacrylic acid and its esters can polymerize under basic conditions, especially with heat.[5] This side reaction consumes the acceptor and complicates purification.
-
Reaction Reversibility: Michael additions can be reversible. If the reaction conditions do not favor the forward reaction, a low yield will be observed at equilibrium.
Q2: I'm seeing a significant amount of an isomeric byproduct. How can I identify it and favor the N1 product?
The byproduct is almost certainly the N2-alkylated isomer: 3-(Benzotriazol-2-yl)-2-methyl-propionic acid. You can confirm this using NMR spectroscopy; the N1 and N2 isomers exhibit distinct chemical shifts due to their different symmetry.
To favor the desired N1 isomer:
-
Catalyst/Base Choice: The choice of base and its counter-ion is critical. Cesium carbonate (Cs₂CO₃) has been shown to be a highly efficient catalyst for promoting the aza-Michael addition of azoles, often providing good yields.[3] In other alkylations, the use of sodium salts in polar aprotic solvents like DMF or acetonitrile tends to favor N1 substitution.
-
Solvent Effects: Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred. They effectively solvate the cation of the base, leaving a "naked" and highly reactive benzotriazolide anion, which can improve both reaction rate and selectivity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point. Higher temperatures can sometimes favor the formation of the thermodynamically more stable N2 isomer.
Q3: The reaction seems to stall before all the starting material is consumed. What should I investigate?
A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The base can be neutralized by acidic impurities or by reacting with the carboxylic acid group of the product itself, effectively stopping the catalytic cycle. Using a slight excess of the base can sometimes help.
-
Product Inhibition: The product, this compound, is acidic. As it forms, it can protonate the benzotriazolide anion, shutting down the reaction. This is particularly relevant when using catalytic amounts of a base.
-
Poor Solubility: If the reactants, intermediates, or catalyst are not fully dissolved, the reaction may only proceed on the surface of the solid material, leading to a stall once the accessible material has reacted. Ensure your chosen solvent provides good solubility for all components.
Section 3: In-Depth Troubleshooting Guide
Use this workflow to diagnose and resolve common issues encountered during the synthesis.
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, ¹H NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Paths from Analyze UnreactedSM [label="High % of Unreacted\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Isomers [label="Two Major Product Spots\n(Same Mass)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Oily/Gummy Byproducts,\nBroad NMR Humps", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Unreacted SM Sol_Unreacted1 [label="Increase Base Stoichiometry\n(e.g., 1.2 eq)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Unreacted2 [label="Switch to Stronger, Non-Nucleophilic Base\n(e.g., DBU, K₂CO₃)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Unreacted3 [label="Increase Reaction Time\nor Temperature Moderately", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Isomers Sol_Isomers1 [label="Change Solvent to Polar Aprotic\n(ACN or DMF)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Isomers2 [label="Use Cs₂CO₃ or NaH\nas the Base", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Isomers3 [label="Lower Reaction Temperature\n(e.g., 25°C -> 0°C)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Polymer Sol_Polymer1 [label="Lower Reaction Temperature\n(Run at RT or below)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sol_Polymer2 [label="Add a Radical Inhibitor\n(e.g., Hydroquinone)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sol_Polymer3 [label="Reduce Reaction Time /\nMonitor Closely by TLC", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Analyze; Analyze -> UnreactedSM [label="Incomplete Conversion"]; Analyze -> Isomers [label="Regioselectivity Issue"]; Analyze -> Polymer [label="Side Reaction"];
UnreactedSM -> Sol_Unreacted1; UnreactedSM -> Sol_Unreacted2; UnreactedSM -> Sol_Unreacted3;
Isomers -> Sol_Isomers1; Isomers -> Sol_Isomers2; Isomers -> Sol_Isomers3;
Polymer -> Sol_Polymer1; Polymer -> Sol_Polymer2; Polymer -> Sol_Polymer3; } Caption: A logical workflow for troubleshooting poor reaction outcomes.
Parameter Optimization Comparison
The following table summarizes the impact of key reaction parameters on yield and selectivity.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | Triethylamine (TEA) | Cesium Carbonate (Cs₂CO₃) | TEA may not be strong enough for complete deprotonation. Cs₂CO₃ is reported to be highly efficient for aza-Michael additions.[3] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | ACN is a polar aprotic solvent that promotes the formation of a more reactive "naked" anion, improving rate and N1-selectivity. |
| Temperature | 50 °C (Reflux) | 25 °C (Room Temp) | Elevated temperatures can promote side reactions, including polymerization and potential equilibration to the N2 isomer. |
| Stoichiometry | 1.0 eq. Benzotriazole | 1.1 eq. Benzotriazole | A slight excess of the nucleophile can help drive the reaction to completion, especially if the Michael acceptor is prone to polymerization. |
Section 4: Recommended Optimized Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
1H-Benzotriazole (1.1 eq)
-
Methacrylic acid (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-benzotriazole (1.1 eq) and anhydrous acetonitrile. Stir until fully dissolved.
-
Base Addition: Add cesium carbonate (1.5 eq) to the solution. Stir the resulting suspension for 15-20 minutes at room temperature.
-
Michael Acceptor Addition: Slowly add methacrylic acid (1.0 eq) dropwise to the suspension over 10 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the methacrylic acid starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, filter the mixture to remove the inorganic solids. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Workup - Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x) and brine (1x). The acidic wash will remove any unreacted benzotriazole and basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to obtain the pure this compound. Confirm purity and identity.
Section 5: Quality Control & Characterization
It is essential to confirm the identity and purity of the final product.
-
Identity Confirmation:
-
¹H and ¹³C NMR: Provides definitive structural information and can be used to confirm the N1 substitution pattern and rule out the N2 isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₀H₁₁N₃O₂; MW: 205.21 g/mol ).[6]
-
-
Purity Assessment:
-
Melting Point: The pure compound should have a sharp melting point. The reported melting point is approximately 145 °C.[7] A broad or depressed melting point indicates the presence of impurities.
-
HPLC/LC-MS: Provides quantitative information on the purity of the sample.
-
By systematically addressing the key challenges of this synthesis—namely regioselectivity and competing side reactions—and by implementing a rationally optimized protocol, researchers can significantly improve the yield and reliability of their synthesis of this compound.
References
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
Technical Support Center: Purification of 3-Benzotriazol-1-yl-2-methyl-propionic acid
Welcome to the dedicated support center for the purification of 3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS 4233-62-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. We will delve into the underlying chemistry of potential impurities and provide field-proven protocols to address them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My final product has a persistent yellow or brownish color. What causes this and how can I remove it? This coloration is typically due to phenolic polymers or other polar impurities formed during synthesis.[2] Treatment with an activated decoloring material is highly effective.[3] A common method involves dissolving the crude product in a suitable solvent, adding activated charcoal, heating the mixture, and then performing a hot filtration to remove the charcoal and adsorbed impurities.[3][4] For benzotriazole derivatives specifically, acid-treated bentonite can also be used to selectively remove polar, coloring components.[2]
Q2: I'm seeing two distinct sets of peaks in my NMR spectrum that look very similar, suggesting an isomeric mixture. What is the likely byproduct? This is a classic issue in benzotriazole chemistry and almost certainly points to the presence of the N2-alkylated isomer, 3-Benzotriazol-2 -yl-2-methyl-propionic acid. The synthesis of N-substituted benzotriazoles often yields a mixture of N1 and N2 isomers.[5][6] These isomers have very similar physical properties, making them difficult to separate. While the N1-isomer is generally the major product, reaction conditions can influence the ratio.[7]
Q3: What is the best solvent system for recrystallizing this compound? As a carboxylic acid, this compound has moderate polarity. A mixed solvent system is often ideal.[4][8][9] A good starting point is a polar solvent in which the compound is soluble when hot, paired with a non-polar solvent in which it is insoluble.[4]
-
Recommended Pair: Ethyl acetate / Hexane. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the point of saturation).[9][10] Reheat gently to clarify and then allow to cool slowly.
-
Alternative: Ethanol / Water can also be effective, leveraging the compound's solubility in hot ethanol and insolubility in cold water.
Q4: My product won't crystallize and remains an oil. What should I do? "Oiling out" occurs when the compound's melting point is lower than the temperature of the saturated solution.[4]
-
Solution 1: Add More Solvent. Add more of the primary (polar) solvent to the hot mixture to ensure the compound remains dissolved, then allow it to cool much more slowly.[4]
-
Solution 2: Induce Crystallization. If the solution is supersaturated but resistant to nucleation, try scratching the inside of the flask with a glass rod at the solution's surface or add a single seed crystal of the pure compound.[8]
Q5: Can I use flash column chromatography, and what conditions should I start with? Yes, flash chromatography is an excellent method for separating the N1/N2 isomers and other impurities when high purity is required.[11]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): Start with a solvent system of moderate polarity. A good initial gradient would be from 20% to 50% Ethyl Acetate in Hexane. The carboxylic acid group makes the compound quite polar, so a higher polarity eluent will be necessary. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can help prevent streaking on the column by keeping the carboxylic acid protonated.
Part 2: Troubleshooting Guide
This table provides a structured approach to diagnosing and solving common purification problems.
| Problem | Probable Cause(s) | Recommended Solutions & Investigations |
| Low Yield After Recrystallization | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8] 2. The compound is more soluble in the cold solvent than anticipated. 3. Premature crystallization occurred during hot filtration.[8] | 1. Use the minimum amount of hot solvent required for dissolution. Concentrate the mother liquor and cool it again to recover a second crop of crystals.[8] 2. Ensure the chosen anti-solvent (e.g., hexane, water) is one in which the product has very low solubility. 3. Pre-heat the filtration funnel and receiving flask. A slight excess of the primary solvent can be used and later evaporated.[8] |
| Broad or Depressed Melting Point | The presence of impurities, most commonly the N2-isomer or residual starting materials. | 1. Perform another recrystallization. 2. If recrystallization does not improve the melting point, the impurities have similar solubility. Flash column chromatography is the recommended next step. 3. Analyze the sample by ¹H NMR or LC-MS to identify the impurities and guide the purification strategy. |
| Persistent Color After Charcoal Treatment | 1. Insufficient amount of activated charcoal used. 2. The colored impurity is not well-adsorbed by charcoal. 3. Charcoal was not effectively removed during filtration. | 1. Repeat the treatment, potentially increasing the amount of charcoal.[4] 2. Consider using an alternative adsorbent like acid-treated bentonite or silica gel.[2] 3. Filter the hot solution through a pad of Celite® to ensure complete removal of fine charcoal particles. |
| Product Fails to Solidify (Crude Stage) | The crude reaction mixture contains significant amounts of unreacted starting materials or solvent. | 1. Ensure the reaction has gone to completion using TLC or another monitoring technique. 2. Perform a thorough aqueous workup to remove water-soluble reagents. 3. Ensure all extraction and reaction solvents are fully removed under reduced pressure before attempting purification. |
Part 3: Understanding the Core Chemistry: N1 vs. N2 Isomerization
A primary challenge in the synthesis of this compound is the potential for alkylation at two different nitrogen atoms of the benzotriazole ring, leading to a mixture of N1 and N2 isomers.[5][6][12]
-
N1-Isomer (Desired Product): The alkyl group is attached to the nitrogen at position 1. This isomer is typically the thermodynamic product and is often favored.
-
N2-Isomer (Key Byproduct): The alkyl group is attached to the nitrogen at position 2. This isomer is often formed as a kinetic product.
The ratio of these isomers depends heavily on the reaction conditions (solvent, base, temperature). Because their structures are so similar, they exhibit nearly identical polarities, making separation by simple recrystallization challenging. Flash column chromatography is the most reliable method for their separation.[11]
Caption: Formation of N1 and N2 isomers from benzotriazole alkylation.
Part 4: Detailed Purification Protocols
Protocol 1: Optimized Recrystallization (Ethyl Acetate/Hexane System)
This protocol is effective for removing less polar or more polar impurities but may not separate N1/N2 isomers efficiently.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate (start with 20-25 mL) needed to fully dissolve the solid with gentle heating and swirling.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 5% by weight). Swirl and heat the mixture gently for 2-5 minutes.[4]
-
Hot Filtration: Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.[8]
-
Crystallization: Re-heat the clear filtrate to boiling. Slowly add hexane dropwise while swirling until a persistent cloudiness appears. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and NMR to confirm purity.
Protocol 2: Purification Workflow Decision Tree
This workflow guides the user from a crude product to a high-purity compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 3. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 4. rubingroup.org [rubingroup.org]
- 5. researchgate.net [researchgate.net]
- 6. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzotriazole Derivative Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzotriazole derivative synthesis. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise during the synthesis of these versatile heterocyclic compounds. This resource is designed to provide not only step-by-step solutions but also the underlying scientific reasoning to empower you in your experimental work.
Section 1: Critical Safety Precautions
Before commencing any synthesis, a thorough understanding of the hazards is paramount. The most common synthetic route involves the use of sodium nitrite under acidic conditions, which generates nitrous acid in situ.
Question: What are the primary safety hazards associated with the synthesis of benzotriazoles from o-phenylenediamines?
Answer: The primary hazards stem from the reagents and intermediates involved:
-
Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested or inhaled.[1][2] It can accelerate the combustion of other materials and may cause fire or explosion upon reaction with combustible substances.[2][3] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4] Handle in a well-ventilated area or fume hood and store separately from combustible materials, reducing agents, and acids.[2][4]
-
Diazonium Salt Intermediates: The reaction proceeds through an aromatic diazonium salt. While the intramolecular cyclization to form the stable benzotriazole ring is typically rapid, diazonium salts, in general, are high-energy intermediates and can be unstable under certain conditions.[5][6] Proper temperature control is essential to manage their formation and reaction.
-
Azide Hazard (Alternative Syntheses): Some modern synthetic routes may use azides.[7][8] Sodium azide and other azide compounds are acutely toxic and can form explosive heavy metal azides. If using these routes, consult specific safety protocols for handling azides.
Section 2: Frequently Asked Questions (FAQs) on Benzotriazole Synthesis
This section covers fundamental questions about the most common synthetic methodology.
Question: What is the most common and reliable method for synthesizing the core 1H-benzotriazole ring?
Answer: The most widely used and time-tested method is the cyclocondensation of o-phenylenediamine with sodium nitrite in an acidic medium, typically aqueous acetic acid.[9][10] This reaction involves the diazotization of one amino group, followed by a spontaneous intramolecular cyclization to form the stable triazole ring.[11][12] Acetic acid is generally preferred over stronger mineral acids as it has been found to produce better overall yields.[13]
Question: What is the mechanism for the formation of benzotriazole from o-phenylenediamine?
Answer: The reaction proceeds in two main stages:
-
Diazotization: Sodium nitrite reacts with the acid (e.g., acetic acid) to form nitrous acid (HNO₂). The nitrous acid then protonates and loses water to form the nitrosonium ion (NO⁺), which is the key electrophile. The nitrosonium ion is attacked by one of the nucleophilic amino groups of o-phenylenediamine to form an N-nitrosamine, which then tautomerizes and dehydrates to yield an aromatic diazonium salt intermediate.[5][14]
-
Intramolecular Cyclization: The diazonium group is then attacked by the lone pair of electrons on the second, adjacent amino group. This intramolecular cyclization is an irreversible step that, after loss of a proton, yields the final, highly stable 1H-benzotriazole product.[5][15]
Caption: Key stages in the synthesis of benzotriazole.
Question: Why do some protocols recommend cooling the reaction to 5 °C, while others note the temperature rises to 80-85 °C?
Answer: This two-phase temperature profile is a critical, yet often misunderstood, aspect of the synthesis.
-
Initial Cooling (0-15 °C): The initial diazotization step, where the diazonium salt intermediate is formed, is highly exothermic and the intermediate itself is thermally sensitive.[7][13] Cooling the reaction mixture before and during the addition of sodium nitrite is crucial to control the reaction rate, prevent dangerous temperature spikes, and minimize the decomposition of the diazonium salt, which would otherwise lead to side products and lower yields.[10][13]
-
Exothermic Temperature Rise (to ~85 °C): Once the diazonium salt is formed, the subsequent intramolecular cyclization step requires sufficient activation energy to proceed efficiently. The reaction is highly exothermic, and this heat is harnessed to drive the cyclization to completion.[12][13] Actively over-cooling the reaction after the nitrite addition can stall this crucial step and has been shown to result in lower yields.[13] Therefore, the standard procedure involves adding the nitrite solution at a low temperature and then allowing the reaction's own exotherm to heat the mixture.[13]
Section 3: Troubleshooting Guide: Reaction & Synthesis Issues
Problem: My reaction yield is very low or I isolated no product.
This is one of the most common issues. The following decision tree can help diagnose the cause.
Caption: A decision-making guide for troubleshooting low yield.
Problem: I am synthesizing a substituted benzotriazole and obtained a mixture of two isomers. How can I control the regioselectivity?
Answer: When using an asymmetrically substituted o-phenylenediamine, the formation of two different regioisomers (e.g., 4-substituted vs. 7-substituted or 5-substituted vs. 6-substituted) is a common challenge. The initial diazotization can occur at either of the two non-equivalent amino groups.
-
Root Cause: The regioselectivity is governed by the electronic and steric effects of the substituent on the benzene ring. Electron-donating groups can activate the adjacent amino group, while electron-withdrawing groups can deactivate it. Steric hindrance from bulky substituents can also disfavor diazotization at the nearby amino group.
-
Solutions & Strategies:
-
Exploit Electronic Effects: If one amino group is significantly more nucleophilic than the other due to electronic factors, the reaction may inherently favor one isomer. Unfortunately, this difference is often small, leading to mixtures.
-
Directed Synthesis: For unambiguous results, a directed synthesis approach is often necessary. This might involve starting with a precursor where the desired regiochemistry is already set, such as a substituted o-nitroaniline, which can be reduced to the diamine just before the cyclization step.[8]
-
Chromatographic Separation: In many cases, the most practical solution is to proceed with the reaction and then separate the resulting mixture of isomers using column chromatography.
-
Problem: My reaction mixture turned into a dark, tarry mess.
Answer: The formation of dark, often polymeric, byproducts is typically a sign of decomposition or unwanted side reactions.
-
Root Cause 1: Incorrect Starting Material. If you accidentally used a meta- or para-phenylenediamine instead of the ortho-isomer, intermolecular azo coupling will occur instead of the desired intramolecular cyclization.[5][15] This leads to the formation of intensely colored azo dyes and polymers.
-
Root Cause 2: Poor Temperature Control. If the temperature was too high during the addition of sodium nitrite, the diazonium salt intermediate may have decomposed, leading to a cascade of side reactions.
-
Solution:
-
Verify Starting Material: Double-check the identity and purity of your diamine starting material.
-
Strict Temperature Control: Re-run the reaction, ensuring the temperature is maintained at 0-5 °C during the addition of the nitrite solution. Add the solution slowly and monitor the temperature closely.
-
Section 4: Troubleshooting Guide: Product Purification & Isolation
Problem: My crude benzotriazole product is highly colored (yellow, brown, or reddish). How can I decolorize it?
Answer: It is very common for crude benzotriazole to be isolated as a tan, yellow, or even reddish-brown solid due to the presence of minor, highly colored impurities.[13][16]
-
Root Cause: These impurities are often phenol-based polymers or other byproducts from side reactions.[16]
-
Troubleshooting & Solutions:
| Method | Description | Best For | Reference |
| Recrystallization | This is the most common method. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. Benzene or a mixed solvent system like ethanol/water are effective. | Removing most common impurities and achieving high purity. | [10][17] |
| Activated Charcoal | A small amount of activated charcoal is added to the hot solution during recrystallization. The charcoal adsorbs colored impurities, and is then removed by hot filtration before the solution is cooled. | Stubborn colored impurities that co-crystallize with the product. | |
| Acid-Treated Bentonite | For industrial-scale or liquid derivatives, heating the crude product with acid-treated bentonite clay can effectively decolorize it by selectively removing polar impurities. | Liquid or oily benzotriazole derivatives. | [16] |
| Vacuum Distillation | For thermally stable benzotriazoles, distillation under reduced pressure is an excellent method for purification, as it separates the volatile product from non-volatile polymeric impurities. | Removing non-volatile tars and achieving very high purity. | [13] |
Problem: My product oiled out instead of crystallizing during recrystallization.
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Root Cause: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly (e.g., by wrapping it in glass wool) to room temperature before moving it to an ice bath.
-
Induce Crystallization: Try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal of the pure product to provide a nucleation site.[17]
-
Change Solvent: If the problem persists, choose a solvent with a lower boiling point.
-
Section 5: Appendix
Exemplary Protocol: Synthesis of 1H-Benzotriazole
This protocol is adapted from a reliable procedure published in Organic Syntheses.[13]
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Glacial Acetic Acid (12.0 g, 0.2 mol)
-
Sodium Nitrite (7.5 g, 0.11 mol)
-
Deionized Water
Procedure:
-
Dissolution: In a 250 mL beaker, combine the o-phenylenediamine (10.8 g), glacial acetic acid (12.0 g), and 30 mL of water. Warm the mixture gently with stirring to obtain a clear solution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 15 °C with magnetic stirring. Causality: This ensures the subsequent diazotization reaction is controlled.
-
Diazotization: In a separate flask, dissolve the sodium nitrite (7.5 g) in 15 mL of water. Once the diamine solution is at 15 °C, add the sodium nitrite solution all at once while stirring.
-
Reaction: The reaction is exothermic. The temperature will rapidly rise to about 85 °C, and the color will change from deep red to pale brown.[10][12] Allow the mixture to cool slowly towards room temperature. Causality: This exotherm drives the intramolecular cyclization to completion. Do not force-cool at this stage.[13]
-
Crystallization: Once the temperature falls below 40 °C, thoroughly chill the mixture in an ice-water bath for at least 30 minutes to ensure complete crystallization of the product.
-
Isolation: Collect the pale, tan-colored crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of ice-cold water (e.g., 3 x 30 mL).
-
Drying: Dry the product to a constant weight. The expected yield is approximately 8 g (67%).[10] The melting point of the pure compound is 99-100 °C. Further purification can be achieved by recrystallization from benzene or vacuum distillation.[13]
References
- 1. alphachem.ca [alphachem.ca]
- 2. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. wfxcchemical.com [wfxcchemical.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Synthesis of Sodium Benzotriazole [tolyltriazole-benzotriazole.com]
- 9. benchchem.com [benchchem.com]
- 10. ijariie.com [ijariie.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. scribd.com [scribd.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. echemi.com [echemi.com]
- 15. Page loading... [wap.guidechem.com]
- 16. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Benzotriazol-1-yl-2-methyl-propionic acid
Welcome to the technical support center for the synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for high yield and purity.
Introduction
The synthesis of this compound (C₁₀H₁₁N₃O₂) is typically achieved through aza-Michael addition of benzotriazole to methacrylic acid. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the outcome. This guide provides a comprehensive framework for troubleshooting and optimizing this synthesis.
Proposed Reaction Mechanism
The reaction proceeds via a base-catalyzed aza-Michael addition. A base is used to deprotonate benzotriazole, forming a nucleophilic benzotriazolide anion. This anion then attacks the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. Subsequent protonation yields the final product. A critical aspect of this reaction is the regioselectivity, as benzotriazole has two potentially nucleophilic nitrogen atoms (N1 and N2), leading to the possible formation of two isomers.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a starting point based on established principles of aza-Michael additions. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Benzotriazole (1.0 eq)
-
Methacrylic acid (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (0.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzotriazole (1.0 eq) in anhydrous THF, add cesium carbonate (0.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methacrylic acid (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inefficient Deprotonation of Benzotriazole: The pKa of benzotriazole is approximately 8.2. The chosen base may not be strong enough to generate a sufficient concentration of the benzotriazolide anion. 2. Low Reaction Temperature: The activation energy for the Michael addition may not be overcome at lower temperatures. 3. Poor Quality Reagents: Impurities in starting materials or wet solvent can quench the base or interfere with the reaction. | 1. Optimize the Base: Consider using a stronger base like potassium tert-butoxide or sodium hydride. Alternatively, increase the stoichiometry of a weaker base like Cs₂CO₃.[1] 2. Increase Reaction Temperature: Gradually increase the temperature in increments of 10 °C, monitoring for product formation and potential side reactions. Microwave irradiation can also be explored to accelerate the reaction. 3. Verify Reagent Quality: Use freshly distilled/dried solvents and ensure the purity of benzotriazole and methacrylic acid. |
| Formation of N1 and N2 Isomers | Ambident Nucleophilicity of Benzotriazole: The benzotriazolide anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two constitutional isomers. The ratio of these isomers can be influenced by the reaction conditions. | 1. Solvent Selection: Polar aprotic solvents like DMF or DMSO can favor the formation of the N1 isomer.[2] 2. Counter-ion Effects: The choice of base and its corresponding cation can influence the regioselectivity. Experiment with different bases (e.g., KOH, NaH) to alter the N1/N2 ratio. 3. Purification: The isomers can often be separated by careful column chromatography on silica gel. |
| Difficult Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: The product may not crystallize easily. 2. Co-elution of Isomers: The N1 and N2 isomers may have similar polarities, making chromatographic separation challenging. | 1. Recrystallization: Attempt recrystallization from a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water). If it remains an oil, purification by column chromatography is the best approach. 2. Optimize Chromatography: Use a long column with a shallow solvent gradient. Consider using a different stationary phase or a different eluent system. |
| Side Reactions | Polymerization of Methacrylic Acid: Methacrylic acid can polymerize, especially at higher temperatures or in the presence of radical initiators. | 1. Control Temperature: Avoid excessive heating. 2. Use an Inhibitor: Add a small amount of a radical inhibitor like hydroquinone to the methacrylic acid before use. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The reported melting point is approximately 145 °C. However, this can vary depending on the purity of the sample.
Q2: How can I confirm the identity and purity of my product?
A2: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and check for the presence of isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (205.21 g/mol ).[3]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, aromatic C-H).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q3: Is this compound hazardous?
A3: Yes, according to safety data, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use a different Michael acceptor?
A4: Yes, the aza-Michael addition is a versatile reaction that can be performed with various α,β-unsaturated carbonyl compounds. However, the reaction conditions may need to be re-optimized for different acceptors.
Logical Workflow for Optimization
The following diagram outlines a logical workflow for optimizing the synthesis of this compound.
Caption: A logical workflow diagram for troubleshooting and optimizing the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation of 3-Benzotriazol-1-yl-2-methyl-propionic acid and stability issues
Technical Support Center: 3-Benzotriazol-1-yl-2-methyl-propionic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for this compound (CAS: 4233-62-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. We will address common experimental challenges, offering troubleshooting solutions and in-depth FAQs to ensure the integrity and reproducibility of your results.
Section 1: Compound Stability Profile
This compound is a versatile scaffold molecule. Its stability is largely dictated by the benzotriazole moiety, a well-known corrosion inhibitor and UV absorber.[1] While generally robust, its susceptibility to degradation under specific experimental conditions can be a source of variability. Benzotriazoles are known to be highly resistant to biological and chemical degradation under many environmental conditions, which contributes to their persistence.[1] However, in a laboratory setting, factors like high-energy light, strong oxidizing agents, and extreme temperatures can initiate degradation.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Melting Point | 145 °C | |
| Appearance | Solid Powder | [3] |
| Aqueous Solubility | 11.9 µg/mL (at pH 7.4) | [2] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I'm seeing inconsistent potency or activity in my cell-based or biochemical assays.
Question: My dose-response curves are not reproducible day-to-day. What could be causing this?
Answer: Inconsistent results with benzotriazole derivatives often stem from compound instability in the assay medium. The benzotriazole core is photo- and chemically reactive under certain conditions.
Potential Causes & Solutions:
-
Photodegradation: The benzotriazole ring system is a potent UV absorber, a property exploited in UV stabilizers.[4] This inherent reactivity means that ambient laboratory light, especially over prolonged incubation periods, can cause photochemical degradation.
-
Solution: Perform experiments under amber or red-filtered light. Prepare stock solutions and store assay plates in the dark whenever possible. Covalently linking benzotriazole units to other molecules has been shown to slow fluorophore degradation through preferential UV absorption and non-radiative deactivation.[5]
-
-
Oxidative Degradation: While resistant to mild oxidation, advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) can degrade the benzotriazole ring.[6] Components in complex biological media or certain co-solvents can generate reactive oxygen species (ROS).
-
Solution: Prepare solutions using freshly degassed, high-purity solvents and buffers. If your assay system is prone to generating ROS, consider including a non-interfering antioxidant as a control to diagnose the issue. The primary degradation pathway initiated by •OH involves hydroxylation of the benzene ring, leading to products like 4- and 7-hydroxy-1H-benzotriazole.[6][7]
-
-
pH-Dependent Instability: The stability of the compound can vary with pH. The protonation state of the triazole ring and the carboxylic acid can influence both solubility and reactivity.
-
Solution: Ensure your assay medium is robustly buffered. If you suspect pH is a factor, perform a preliminary stability test by incubating the compound at different pH values (e.g., pH 5, 7.4, 9) and analyzing for degradation over time using HPLC.
-
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: I am observing new peaks in my LC-MS/HPLC analysis over time.
Question: When I re-analyze a stock solution or a sample from a long-term experiment, I see additional peaks that weren't there initially. What are they?
Answer: The appearance of new peaks is a clear indicator of compound degradation. Identifying the conditions that cause their formation is critical for ensuring data quality. Benzotriazoles can undergo a range of reactions including oxidation and hydroxylation.[8]
Potential Causes & Solutions:
-
Forced Degradation Analysis: The most systematic way to identify potential degradants is to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to predict its degradation pathways.
-
Solution: Conduct a forced degradation study (see Protocol 3.1 below). By analyzing the samples under acidic, basic, oxidative, photolytic, and thermal stress, you can generate and identify the degradation products that are likely to appear in your experiments. This provides reference chromatograms and mass spectra for future quality control.
-
-
Solvent-Induced Degradation: The choice of solvent for stock solutions is critical. Protic solvents or those containing impurities (like peroxides in aged ethers) can react with the compound over time.
-
Solution: Use only high-purity, HPLC-grade solvents. For long-term storage, DMSO or anhydrous aprotic solvents are generally preferred. Always store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles.
-
Caption: Potential degradation pathway of the benzotriazole core.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid and solvated this compound?
-
A1: As a solid, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. In solution (e.g., DMSO), it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Prepare aqueous solutions fresh for each experiment due to the potential for hydrolysis or microbial degradation over time.
-
-
Q2: What is the best way to monitor the purity and stability of my compound during an experiment?
-
A2: A stability-indicating HPLC method is the gold standard. A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. Monitor the purity by integrating the peak area of the parent compound and any new peaks that appear over time.
-
-
Q3: Can this compound isomerize? I see two closely eluting peaks in my chromatogram.
-
A3: The N-1 substitution on the benzotriazole ring with the methyl-propionic acid side chain makes N1-N2 tautomerization, common in unsubstituted benzotriazole, highly unlikely. The two peaks could represent diastereomers if your synthesis started from a racemic mixture of 2-methyl-propionic acid precursors. Confirm with your supplier or by chiral chromatography if stereoisomerism is critical for your application.
-
-
Q4: What are the likely primary degradation products I should search for in my mass spectrometry data?
Section 4: Key Experimental Protocols
Protocol 4.1: Forced Degradation Study
This protocol provides a framework to assess the intrinsic stability of this compound.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel. Include an unstressed control sample kept at 4°C in the dark.
| Stress Condition | Reagent/Method | Duration | Analysis Timepoints |
| Acid Hydrolysis | Add HCl to a final concentration of 0.1 M | 72 hours at 60°C | 0, 8, 24, 72 hours |
| Base Hydrolysis | Add NaOH to a final concentration of 0.1 M | 72 hours at 60°C | 0, 8, 24, 72 hours |
| Oxidation | Add H₂O₂ to a final concentration of 3% (v/v) | 24 hours at RT | 0, 2, 8, 24 hours |
| Thermal | Heat solution at 80°C (in a sealed vial) | 72 hours | 0, 24, 72 hours |
| Photolytic | Expose to high-intensity UV light (e.g., 254 nm) | 24 hours at RT | 0, 2, 8, 24 hours |
-
Sample Processing: At each timepoint, withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to the control.
-
Interpretation:
-
Calculate the percentage degradation.
-
Identify the m/z of new peaks to propose structures for the degradants.
-
Determine the conditions under which the compound is least stable.
-
Protocol 4.2: Standard HPLC Method for Purity Assessment
Objective: To provide a reliable method for quantifying the purity of the compound and detecting degradants.
-
Instrument: HPLC with UV/Vis or DAD detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in mobile phase or DMSO to a concentration of ~0.5 mg/mL.
References
- 1. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | C29H35N3O | CID 9803353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment | Scilit [scilit.com]
- 8. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems with 3-Benzotriazol-1-yl-2-methyl-propionic acid
Answering the user's request.
Technical Support Center: 3-Benzotriazol-1-yl-2-methyl-propionic acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound (CAS No. 4233-62-9). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why they work, enabling you to troubleshoot effectively and advance your research with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What are the basic chemical properties of this compound?
Answer: Understanding the molecule's structure is the first step to solving solubility problems. This compound is an organic compound with a distinct molecular structure that dictates its behavior in solvents.
-
Molecular Formula: C₁₀H₁₁N₃O₂[1]
-
Molecular Weight: 205.21 g/mol [1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is a weak acidic group. Its protonation state is pH-dependent, which is the most critical factor for its aqueous solubility.[2][3]
-
Benzotriazole Ring: A bulky, aromatic, and relatively hydrophobic moiety that significantly limits water solubility.[4]
-
Methylpropionic Acid Backbone: A short, flexible alkyl chain.
-
The combination of a polar, ionizable carboxylic acid group and a large, nonpolar benzotriazole ring makes this compound poorly soluble in neutral aqueous solutions. PubChem data indicates a very low solubility of just 11.9 µg/mL at pH 7.4.[1]
| Property | Value | Source |
| CAS Number | 4233-62-9 | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Melting Point | ~145 °C | |
| Appearance | White to off-white crystalline powder | [4] |
| Aqueous Solubility (pH 7.4) | 11.9 µg/mL | [1] |
Q2: Why is my compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?
Answer: The insolubility at neutral pH is due to the protonated state of the carboxylic acid group. In its acidic form (R-COOH), the molecule is largely uncharged and the hydrophobic character of the benzotriazole ring dominates, leading to poor interaction with polar water molecules. To achieve significant aqueous solubility, the carboxylic acid must be converted to its conjugate base, the carboxylate salt (R-COO⁻), which is an ion and therefore much more soluble.[3][5][6]
This ionization is governed by the compound's pKa and the pH of the solution. As a general rule for carboxylic acids, solubility dramatically increases when the solution pH is at least 1-2 units above the pKa.
Caption: pH effect on the ionization and solubility of a carboxylic acid.
Part 2: Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to dissolving this compound. Follow this workflow to identify the best strategy for your specific application.
Caption: Decision workflow for dissolving the target compound.
Q3: I need a high-concentration stock solution. What organic solvents should I use?
Answer: For creating a concentrated stock solution, water-miscible organic solvents are the preferred choice. The hydrophobic benzotriazole moiety is well-solvated by these solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent primary choices. They are polar aprotic solvents capable of dissolving a wide range of organic molecules. Ethanol is also a viable option.[7]
-
Avoid: Non-polar solvents like hexane or toluene are unlikely to be effective due to the polar carboxylic acid group.
Experimental Protocol 1: Preparation of an Organic Stock Solution (10 mM)
-
Weigh Compound: Accurately weigh 2.05 mg of this compound (for a final volume of 1 mL).
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or vial. Add approximately 800 µL of high-purity DMSO.
-
Promote Dissolution: Vortex the mixture for 30-60 seconds. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming to 30-40°C can also be applied.
-
Final Volume: Once fully dissolved, add DMSO to bring the final volume to 1.0 mL. Mix thoroughly.
-
Storage: Store the stock solution tightly sealed at -20°C. Before use, thaw completely and vortex to ensure homogeneity.
Trustworthiness Check: When diluting this DMSO stock into an aqueous buffer for your experiment, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control (buffer + same final % of DMSO) in your experiments.
Q4: My experiment is sensitive to organic solvents. How can I prepare a purely aqueous stock?
Answer: This requires leveraging the pH-dependent solubility of the carboxylic acid. By preparing the solution in a basic aqueous vehicle, you deprotonate the acid to its highly soluble carboxylate salt form.[2][3]
Experimental Protocol 2: Preparation of an Alkaline Aqueous Stock Solution (1-5 mM)
-
Weigh Compound: Weigh the desired amount of the compound into a sterile tube.
-
Initial Suspension: Add a small volume of purified water (e.g., 50% of the final target volume) to create a suspension. The compound will not dissolve at this stage.
-
pH Adjustment: While stirring or vortexing, add a 0.1 M or 1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding NaOH until the solid completely dissolves. The final pH should be >8.0.
-
Final Volume & Buffer: Once dissolved, add the appropriate buffer concentrate (e.g., HEPES, Tris) and/or purified water to reach the final desired concentration and volume. Ensure the final pH of the solution remains in the basic range where the compound is soluble.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm syringe filter compatible with your solution (e.g., PES).
Causality Note: The key is adding base to the suspension. This ensures the formation of the soluble salt in situ. Adding the powder to an already-buffered basic solution can sometimes result in slower dissolution.
Q5: My compound precipitates when I dilute my stock into my final experimental media. What should I do?
Answer: This is a common problem and usually happens for one of two reasons:
-
pH Shift: If you dilute an alkaline stock (pH > 8) into a neutral buffer (e.g., cell culture media at pH 7.4), the final pH may drop below the compound's "safe" solubility range, causing it to crash out as the protonated acid.
-
Concentration Limit: You may be exceeding the compound's solubility limit in the final medium, even with a small percentage of co-solvent like DMSO.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to work at a lower final concentration.
-
Increase Co-solvent: If using a DMSO stock, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always check your system's tolerance for the solvent.
-
Use a Co-solvent System: For drug development applications, more complex vehicle formulations are common. Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs.[3] A common preclinical formulation might include a mixture of PEG 400, propylene glycol, and water.
-
Consider Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.[2] This is a standard technique in formulation science.[8]
Part 3: Advanced Formulation Strategies
For challenging applications in drug development, more advanced methods may be necessary to enhance solubility and bioavailability.
Q6: Can cyclodextrins be used to improve the solubility of this compound?
Answer: Yes, this is a highly promising strategy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] The hydrophobic benzotriazole ring of your compound can become encapsulated within the CD's cavity, forming an "inclusion complex." This complex has the high water solubility of the CD exterior, effectively masking the drug's hydrophobicity.[8]
-
Commonly Used CDs: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.
Q7: What about lipid-based formulations for in vivo studies?
Answer: For oral or parenteral delivery, lipid-based drug delivery systems (LBDDS) are an excellent option for poorly soluble compounds.[2][9] These systems solubilize the drug in a lipid or oil-based carrier. Upon administration and contact with aqueous fluids, they can form fine emulsions or micellar solutions that facilitate drug absorption.[10] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are a state-of-the-art approach for improving the oral bioavailability of poorly soluble drugs.[10]
References
- 1. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Interpreting complex NMR spectra of 3-Benzotriazol-1-yl-2-methyl-propionic acid
Introduction
Welcome to the technical support guide for the spectral interpretation of 3-Benzotriazol-1-yl-2-methyl-propionic acid. This molecule, while seemingly straightforward, presents significant challenges in NMR analysis due to a combination of structural features, including a chiral center, diastereotopic protons, and potential for second-order spectral effects. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering both foundational knowledge in an FAQ format and practical solutions in a troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the expected NMR characteristics of the target molecule.
Q1: What is the structure of this compound and how does it influence the NMR spectrum?
A1: The structure contains three key regions: a benzotriazole ring system, a propionic acid backbone, and a methyl group. The most critical feature for ¹H NMR interpretation is the chiral center at the C2 position of the propionic acid chain. This chirality renders the two adjacent methylene protons at the C3 position chemically non-equivalent, a phenomenon known as diastereotopicity.[1][2] These diastereotopic protons will have distinct chemical shifts and coupling constants, leading to significant spectral complexity.
References
Technical Support Center: Alkylation of Benzotriazole
Welcome to the technical support center for the alkylation of benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. Here, we address common challenges and frequently asked questions, providing not only troubleshooting protocols but also the underlying scientific principles to empower your experimental design. Our goal is to help you achieve predictable and high-yielding syntheses of your target N-alkylated benzotriazole derivatives.
Troubleshooting Guide: Common Issues in Benzotriazole Alkylation
This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides actionable solutions and protocols.
Issue 1: My reaction produces a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
This is the most common challenge in benzotriazole alkylation. The formation of both N1 and N2 isomers is a result of the two nucleophilic nitrogen atoms in the benzotriazole ring. The ratio of these isomers is highly dependent on a delicate balance of electronic and steric factors, which can be manipulated by adjusting the reaction conditions.[1]
The regioselectivity of benzotriazole alkylation is governed by the interplay of several factors:
-
Nature of the Alkylating Agent: Bulky alkylating agents tend to favor alkylation at the sterically less hindered N1 position. Conversely, smaller and more reactive alkylating agents can show less selectivity.
-
Choice of Base and Solvent: The combination of base and solvent influences the nature of the benzotriazolide anion. A "harder" anion, often found with stronger bases and in polar aprotic solvents, may favor reaction at the N2 position, which has a higher electron density. Conversely, conditions that favor a "softer" anion can lead to preferential N1 alkylation.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable isomer, which is often the N1-alkylated product.
-
Catalysis: The use of specific catalysts can dramatically steer the reaction towards a single isomer.[2][3]
To Favor N1-Alkylation:
-
Protocol 1: Using a Mild Base in a Polar Aprotic Solvent. [1]
-
Dissolve 1H-benzotriazole (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
Upon completion, quench with water and extract the product with a suitable organic solvent.
-
-
Protocol 2: Visible-Light-Promoted Selective N1-Alkylation with Diazo Compounds. [4][5]
To Favor N2-Alkylation:
-
Protocol 3: Rhodium-Catalyzed N2-Alkylation with Diazo Compounds. [3]
-
The use of a rhodium catalyst, such as Rh₂(OAc)₄, with a diazo compound as the alkylating agent can provide excellent selectivity for the N2 isomer.[3] The reaction typically proceeds via a carbene insertion mechanism.
-
-
Protocol 4: Scandium-Catalyzed N2-Alkylation with Cyclohexanones. [6]
-
For the specific case of alkylation with cyclohexanones, Sc(OTf)₃ has been shown to be a highly effective catalyst for achieving N2 selectivity.[6]
-
The logical workflow for addressing isomer mixture issues can be visualized as follows:
Caption: Troubleshooting workflow for N1/N2 isomer separation.
Issue 2: I am observing a significant amount of a byproduct that I suspect is over-alkylation.
Over-alkylation leads to the formation of 1,3-dialkylbenzotriazolium salts.[7] This side reaction is more likely to occur under forcing conditions or when an excess of a highly reactive alkylating agent is used.
-
Excess Alkylating Agent: Using a significant excess of the alkylating agent can drive the reaction towards dialkylation of the already mono-alkylated product.
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second alkylation step.
-
Highly Reactive Alkylating Agent: Reagents like methyl iodide or benzyl bromide are more prone to causing over-alkylation compared to less reactive alkyl halides.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05 - 1.1 eq) of the alkylating agent.
-
Lower Reaction Temperature: If over-alkylation is observed, try running the reaction at a lower temperature or even at room temperature for a longer period.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second alkylation.
The relationship between reaction parameters and the formation of over-alkylation byproducts is illustrated below:
Caption: Factors leading to over-alkylation of benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between N1- and N2-alkylated benzotriazoles?
Generally, the N1-alkylated isomer is thermodynamically more stable. The N2-alkylated isomer is often the kinetic product under certain reaction conditions. However, the energy difference between the two can be small, and equilibration is possible in some solvents like DMSO.[8][9]
Q2: Which analytical techniques are best suited to differentiate between N1 and N2 isomers?
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The symmetry of the N2-alkylated isomer often results in a simpler ¹H NMR spectrum for the aromatic region compared to the N1 isomer. Specifically, the N2 isomer will show two signals for the four aromatic protons, while the N1 isomer will show four distinct signals.
-
Chromatography: TLC, HPLC, and GC can often separate the two isomers, with the N2 isomer typically being more polar.
-
X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the definitive method.
Q3: Can I use alcohols directly for the alkylation of benzotriazole?
Yes, direct alkylation with alcohols is possible using the Mitsunobu reaction. This reaction typically involves triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). However, this method often results in a mixture of N1 and N2 isomers.
Q4: Are there any "green" or solvent-free methods for benzotriazole alkylation?
Yes, solvent-free conditions have been explored for the N-alkylation of benzotriazole, often with microwave assistance. These methods can offer advantages in terms of reduced waste and shorter reaction times, though regioselectivity can still be a challenge that needs to be optimized for each specific substrate.
Data Summary
The following table summarizes the typical regioselectivity observed under different reaction conditions. Note that these are general trends and the actual N1:N2 ratio can vary with the specific substrates used.
| Alkylating Agent | Base/Catalyst | Solvent | Predominant Isomer | Reference |
| Alkyl Halide | K₂CO₃ | DMF | N1 | [1] |
| Alkyl Halide | NaOH | Water (Micellar) | Mixture (N1 favored) | [10] |
| α-Diazoacetate | Visible Light/PBQ | DCM | N1 | [4][5] |
| α-Diazoacetate | Rh₂(OAc)₄ | DCM | N2 | [3] |
| Cyclohexanone | Sc(OTf)₃ | - | N2 | [6] |
This guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update it to reflect the state-of-the-art in benzotriazole chemistry. We are committed to supporting your research endeavors and welcome your feedback and questions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcrt.org [ijcrt.org]
- 10. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to empower researchers in successfully scaling up this important chemical synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the intricacies of this process.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves a base-catalyzed aza-Michael addition of benzotriazole to a methyl methacrylate precursor, followed by the hydrolysis of the resulting ester to the final carboxylic acid product. This guide will break down each stage of the synthesis, addressing common challenges and providing robust protocols for successful execution and scale-up.
Core Synthesis Workflow
The overall synthetic pathway can be visualized as a two-stage process. The first stage is the crucial C-N bond formation via an aza-Michael addition, and the second is the conversion of the intermediate ester to the desired carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Aza-Michael Addition - Frequently Asked Questions and Troubleshooting
The aza-Michael addition is a cornerstone of this synthesis. Success at this stage is critical for the overall efficiency of the process.
Q1: What is the most common challenge in the aza-Michael addition of benzotriazole?
A1: The most prevalent issue is the formation of a mixture of N1 and N2 isomers. Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at both sites, leading to the desired N1 product and the undesired N2 isomer. The ratio of these isomers is highly dependent on the reaction conditions.
Caption: Competitive formation of N1 and N2 isomers during the aza-Michael addition.
Q2: How can I favor the formation of the desired N1 isomer?
A2: Several factors can be optimized to improve the regioselectivity of the reaction:
-
Choice of Base: A mild, non-nucleophilic base is generally preferred. Cesium carbonate (Cs₂CO₃) has been shown to be effective in catalyzing the aza-Michael addition of azoles with good yields.[1] Stronger, more sterically hindered bases may also influence the isomer ratio.
-
Solvent Selection: The polarity of the solvent can significantly impact the N1/N2 ratio. Aprotic solvents of varying polarities should be screened. Tetrahydrofuran (THF) has been reported as a suitable solvent for similar reactions.[1]
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity, although this may come at the cost of a longer reaction time. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.
Q3: My reaction is sluggish or not proceeding to completion. What should I do?
A3: A slow or incomplete reaction can be due to several factors:
-
Inactive Reagents: Ensure that the benzotriazole and methyl methacrylate are pure and dry. The base should also be of high quality and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive bases).
-
Insufficient Base: The base is crucial for deprotonating the benzotriazole, making it nucleophilic. Ensure at least a stoichiometric amount of a suitable base is used. For catalytic approaches, the catalyst loading may need to be optimized.
-
Suboptimal Temperature: While lower temperatures can favor selectivity, the reaction may require a certain activation energy. Consider a gradual increase in temperature while monitoring for side product formation. A temperature screening experiment is highly recommended during process development.
Q4: I am observing multiple spots on my TLC plate. What are the likely byproducts?
A4: Besides the N2 isomer, other potential byproducts include:
-
Polymerization of Methyl Methacrylate: This is more likely at higher temperatures or in the presence of radical initiators.
-
Double Addition Products: In some cases, a second molecule of methyl methacrylate can react with the initial product, though this is less common with benzotriazole.
-
Unreacted Starting Materials: This indicates an incomplete reaction.
Part 2: Experimental Protocol - Aza-Michael Addition (Lab Scale)
This protocol provides a starting point for the synthesis of methyl 3-(benzotriazol-1-yl)-2-methylpropanoate. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzotriazole | 119.12 | 11.91 g | 0.10 |
| Methyl Methacrylate | 100.12 | 11.01 g (12.0 mL) | 0.11 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.26 g | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole (11.91 g, 0.10 mol) and anhydrous THF (150 mL).
-
Stir the mixture until the benzotriazole is completely dissolved.
-
Add cesium carbonate (3.26 g, 0.01 mol) to the solution.
-
In a separate dropping funnel, add methyl methacrylate (11.01 g, 0.11 mol) dissolved in anhydrous THF (50 mL).
-
Add the methyl methacrylate solution dropwise to the benzotriazole solution over 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the benzotriazole spot), filter the reaction mixture to remove the cesium carbonate.
-
Wash the solid with a small amount of THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude methyl 3-(benzotriazol-1-yl)-2-methylpropanoate as an oil or a low-melting solid.
Part 3: Ester Hydrolysis - Frequently Asked Questions and Troubleshooting
The final step is the conversion of the intermediate ester to the desired carboxylic acid.
Q5: What are the common methods for hydrolyzing the methyl ester?
A5: Both acidic and basic hydrolysis can be employed.
-
Base-Catalyzed Hydrolysis (Saponification): This is a widely used and often irreversible method. A solution of the ester is heated with an aqueous base (e.g., sodium hydroxide or potassium hydroxide). The resulting carboxylate salt is then acidified to yield the carboxylic acid.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products. Common acids used include sulfuric acid or hydrochloric acid in an aqueous organic solvent mixture.
Q6: I am getting low yields after the hydrolysis and work-up. What could be the reason?
A6: Low yields can result from several factors:
-
Incomplete Hydrolysis: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC until the ester starting material is no longer visible.
-
Product Loss During Work-up: this compound has some solubility in water. During the acidification and extraction steps, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. Adding a small amount of brine can help to break emulsions.
-
Incomplete Precipitation: After acidification, ensure the pH is sufficiently low to fully protonate the carboxylate and precipitate the carboxylic acid. Cooling the mixture in an ice bath can aid precipitation.
Part 4: Experimental Protocol - Ester Hydrolysis (Lab Scale)
This protocol describes a base-catalyzed hydrolysis of the intermediate ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount |
| Crude Methyl 3-(benzotriazol-1-yl)-2-methylpropanoate | 219.24 | ~0.10 mol |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g (0.15 mol) |
| Methanol | - | 100 mL |
| Water | - | 100 mL |
| Concentrated Hydrochloric Acid (HCl) | - | As needed |
| Ethyl Acetate | - | For extraction |
Procedure:
-
Dissolve the crude methyl 3-(benzotriazol-1-yl)-2-methylpropanoate (~0.10 mol) in methanol (100 mL) in a 500 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (6.0 g, 0.15 mol) in water (100 mL).
-
Add the aqueous NaOH solution to the methanolic solution of the ester.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the ester is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with a non-polar solvent like hexane (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Part 5: Purification and Scale-Up Considerations
Purification by Recrystallization
Recrystallization is an effective method for purifying the final product. The choice of solvent is crucial.
Q7: What is a good solvent system for the recrystallization of this compound?
A7: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a carboxylic acid like the target molecule, polar protic solvents or mixtures are often suitable. Potential solvent systems to screen include:
-
Water/Ethanol mixture: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.
-
Toluene: This may also be a suitable solvent for recrystallization.
Scale-Up Challenges and Solutions
Scaling up the synthesis from lab to pilot or production scale introduces new challenges.
| Challenge | Potential Solution |
| Heat Transfer | The aza-Michael addition can be exothermic. Ensure the reactor has adequate cooling capacity. For large-scale reactions, consider a semi-batch process where one reactant is added portion-wise to control the temperature. |
| Mixing | Inefficient mixing can lead to localized "hot spots" and increased byproduct formation. Use appropriate agitation and reactor geometry to ensure homogeneity. |
| Isomer Separation | On a large scale, chromatographic separation of N1 and N2 isomers is often not feasible. Optimizing the reaction conditions for high regioselectivity at the lab scale is paramount before scaling up. |
| Product Isolation | Filtration of large quantities of product can be time-consuming. Ensure appropriate filtration equipment is available. Consider centrifugation as an alternative. |
| Waste Management | The use of organic solvents and aqueous acidic/basic streams generates waste. Develop a waste management plan and consider solvent recycling where possible. |
Conclusion
The synthesis of this compound is a manageable process with careful attention to reaction parameters. By understanding the key challenges, such as isomer formation and purification, and by systematically optimizing the reaction conditions, researchers can achieve high yields and purity. This guide provides a foundation for success, and we encourage you to adapt and refine these protocols to your specific needs.
References
Troubleshooting corrosion inhibition experiments with 3-Benzotriazol-1-yl-2-methyl-propionic acid
Answering the user's request.## Technical Support Center: Corrosion Inhibition with 3-Benzotriazol-1-yl-2-methyl-propionic acid
Welcome to the technical support center for researchers utilizing this compound as a corrosion inhibitor. This guide is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure the success and integrity of your experiments. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to navigate challenges with confidence.
Introduction to the Inhibitor
This compound is a derivative of the well-established corrosion inhibitor, 1,2,3-benzotriazole (BTA).[1][2] The efficacy of BTA and its derivatives stems from their ability to form a stable, passive film on metal surfaces, particularly copper and its alloys.[2][3][4] The mechanism involves a chemisorption process where the triazole ring coordinates with metal ions (e.g., Cu(I)), creating a polymeric complex that acts as a physical barrier against corrosive species.[3][5] The addition of the 2-methyl-propionic acid group to the BTA molecule is intended to modify its physical properties, such as solubility and the orientation of the protective film, potentially enhancing its performance in specific media.
Table 1: Inhibitor Properties
| Property | Value | Source |
| Chemical Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 205.21 g/mol | --INVALID-LINK-- |
| Solubility (pH 7.4) | ~11.9 µg/mL (Low) | --INVALID-LINK-- |
| Primary Function | Corrosion Inhibitor | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition for this compound?
A: Like its parent compound benzotriazole, inhibition is achieved through the formation of a protective, chemisorbed layer on the metal surface. The nitrogen atoms in the triazole ring form coordinate bonds with metal atoms, creating a durable, passive film that is insoluble in many aqueous and organic solutions.[1][2] This film acts as a barrier, impeding both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions.[4]
Q2: On which metals is this inhibitor most effective?
A: Benzotriazole derivatives are renowned for their exceptional performance on copper and copper alloys (e.g., brass, bronze).[1][4] They also demonstrate protective effects on other metals such as zinc, aluminum alloys, and steel, though the mechanism and efficacy can vary.[1][5][6] For aluminum alloys, the inhibitor often works by blocking copper-rich intermetallic sites that can initiate localized corrosion.[6]
Q3: The solubility of this compound seems low. How can I ensure it is properly dissolved in my corrosive medium?
A: This is a critical point. Due to the low aqueous solubility at neutral pH, you may need to adjust your protocol.[7] Consider the following:
-
pH Adjustment: The carboxylic acid group means solubility may increase in slightly alkaline solutions (e.g., pH 8-9) due to deprotonation. However, ensure the pH change does not alter the corrosivity of your medium or the stability of the metal's surface oxide.
-
Co-solvents: Small amounts of a polar, water-miscible organic solvent (e.g., ethanol, isopropanol) can be used to prepare a concentrated stock solution, which is then diluted to the final concentration in the test medium. Always run a control experiment with the co-solvent alone to ensure it does not influence the corrosion rate.
-
Sonication: Use of an ultrasonic bath can aid in dissolving the compound in the test solution.
Q4: What are the key safety precautions when handling this compound?
A: According to available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8][9]
Experimental Workflow & Protocols
A successful corrosion inhibition study follows a systematic workflow. The diagram below outlines the key stages, from preparation to data analysis.
References
- 1. jetir.org [jetir.org]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. copper.org [copper.org]
- 5. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 6. ijcsi.pro [ijcsi.pro]
- 7. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Enhancing the Performance of 3-Benzotriazol-1-yl-2-methyl-propionic acid as a UV Stabilizer
Welcome to the technical support center dedicated to optimizing the performance of 3-Benzotriazol-1-yl-2-methyl-propionic acid as a UV stabilizer. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during experimentation. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower your research and development.
Part 1: Understanding the Core Science
The Protective Mechanism of Benzotriazoles
Q1: How does this compound protect materials from UV degradation?
A1: The primary photoprotective mechanism of benzotriazole UV absorbers, including this compound, is a process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing harmful UV radiation, the molecule undergoes an extremely fast and efficient transformation, converting the high-energy UV photons into harmless heat.[1][2] This dissipated energy is then released as the molecule quickly returns to its ground state, ready to absorb more UV energy. This rapid cycle allows a single molecule to dissipate the energy of thousands of UV photons without significant degradation to itself or the host material.[1]
Part 2: Troubleshooting Experimental Challenges
This section addresses common issues encountered when formulating with and evaluating the performance of this compound.
Formulation and Dispersion Issues
Q2: I'm observing poor dispersion of the UV stabilizer in my polymer matrix, leading to reduced transparency and performance. What could be the cause and how can I fix it?
A2: Poor dispersion is a frequent challenge that can significantly compromise the efficacy of any UV stabilizer. Several factors can contribute to this issue:
-
Incompatibility: The polarity of this compound may not be perfectly matched with the polymer matrix.
-
Agglomeration: The stabilizer particles may be clumping together instead of distributing evenly.
-
Insufficient Mixing: The processing conditions may not be providing enough shear to break down agglomerates.
Troubleshooting Steps:
-
Solvent Selection (for coatings/solutions): Ensure the chosen solvent can fully dissolve both the polymer and the UV stabilizer at the desired concentration.
-
Surface Modification of the Stabilizer: In some cases, modifying the surface of the stabilizer can improve compatibility. While beyond the scope of a typical lab, be aware that manufacturers may offer grades with different surface treatments.
-
Optimize Mixing Parameters: Increase mixing time, speed, or temperature (within the degradation limits of your components) to enhance dispersion. High-shear mixing is often necessary to break down particle agglomerates.[3][4]
-
Use of a Dispersing Agent: Consider the addition of a compatible dispersing agent to prevent re-agglomeration of the stabilizer particles.[3]
Experimental Protocol: Assessing Dispersion Quality
A simple yet effective method to evaluate dispersion is through optical microscopy:
-
Prepare a thin film of your formulation.
-
Examine the film under a microscope at various magnifications (e.g., 100x, 400x).
-
Look for visible agglomerates (dark spots or clumps) of the UV stabilizer. A well-dispersed sample will appear uniform and translucent.
Inadequate UV Protection
Q3: My formulation is still showing signs of UV degradation (e.g., yellowing, cracking) despite the inclusion of this compound. Why is this happening?
A3: Insufficient UV protection can stem from several factors, ranging from the concentration of the stabilizer to its interaction with other components in the formulation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Concentration | The amount of UV stabilizer may be too low to absorb the incident UV radiation effectively. | Incrementally increase the concentration of the stabilizer in your formulation and re-evaluate performance. |
| Photodegradation of the Stabilizer | While highly stable, benzotriazoles can degrade under prolonged or intense UV exposure.[1] | Consider incorporating a synergistic stabilizer, such as a Hindered Amine Light Stabilizer (HALS). |
| Leaching or Migration | The UV stabilizer may be migrating to the surface of the material and sublimating or being washed away over time. | High molecular weight benzotriazoles exhibit lower volatility and are less prone to migration.[5] Consider a different grade if leaching is suspected. |
| Incompatibility with Other Additives | Other components in your formulation (e.g., pigments, fillers) could be interfering with the UV stabilizer's function. | Review the compatibility of all additives. Some pigments, for example, can scatter UV light and reduce the effectiveness of absorbers. |
Part 3: Advanced Performance Enhancement Strategies
Synergistic Blends: The Power of Combination
Q4: I've heard about using Hindered Amine Light Stabilizers (HALS) in combination with benzotriazoles. How does this work and what are the benefits?
A4: Combining a UV absorber like this compound with a HALS is a widely practiced and highly effective strategy for superior UV protection.[6][7][8] These two types of stabilizers work through different mechanisms, creating a powerful synergistic effect.[6]
-
Benzotriazoles (UV Absorbers): Act as the first line of defense by absorbing UV radiation and converting it to heat.[9]
-
HALS (Radical Scavengers): Do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the initial stages of photodegradation.[10][11] This interrupts the degradation cycle and protects the polymer.
This dual-action approach provides more comprehensive and longer-lasting protection than either stabilizer could achieve on its own.[6]
Diagram: Synergistic UV Stabilization Mechanism
Caption: Synergistic protection by UV absorber and HALS.
Accelerated Weathering and Performance Testing
Q5: How can I reliably test the long-term performance of my stabilized formulation in a shorter timeframe?
A5: Accelerated weathering testing is an indispensable tool for predicting the long-term durability of materials.[12][13] These tests use specialized chambers to simulate and intensify the environmental stresses that cause degradation, such as sunlight, heat, and moisture.[12][14]
Common Accelerated Weathering Techniques:
-
Xenon Arc Testing (ASTM G155, ISO 4892-2): Xenon arc lamps provide a close spectral match to natural sunlight and are considered the gold standard for simulating outdoor exposure.[14][15]
-
Fluorescent UV Testing (ASTM G154, ISO 4892-3): Fluorescent lamps are excellent for simulating the shorter, more damaging wavelengths of UV radiation.[14][15]
Experimental Protocol: Basic Accelerated Weathering Test
-
Sample Preparation: Prepare multiple identical samples of your formulation (e.g., films, plaques). Include a control sample without the UV stabilizer.
-
Exposure: Place the samples in an accelerated weathering chamber. The specific cycle of light, temperature, and humidity will depend on the standard test method you are following and the intended application of your material.
-
Evaluation: At regular intervals, remove a sample and evaluate its properties.
-
Color Change: Use a spectrophotometer or colorimeter to measure changes in color and yellowness (ASTM E313).[16]
-
Gloss: A gloss meter can quantify changes in surface gloss.
-
Mechanical Properties: Test for changes in tensile strength, elongation, and impact resistance.
-
Visual Inspection: Look for cracking, chalking, and other signs of degradation.
-
Data Presentation: Example of Accelerated Weathering Results
| Exposure Time (hours) | Control (ΔYI) | Stabilized Formulation (ΔYI) |
| 0 | 0.0 | 0.0 |
| 250 | 5.2 | 1.1 |
| 500 | 12.8 | 2.5 |
| 1000 | 25.1 | 5.3 |
| ΔYI = Change in Yellowness Index |
Part 4: Frequently Asked Questions (FAQs)
Q6: Are there any environmental or health concerns associated with benzotriazole UV stabilizers?
A6: Some benzotriazole UV stabilizers have come under regulatory scrutiny due to concerns about their persistence, bioaccumulation, and potential toxicity.[17][18][19][20] For instance, UV-328 has been listed as a persistent organic pollutant (POP) under the Stockholm Convention.[17][18] It's crucial to consult the latest safety data sheets (SDS) and regulatory information for the specific compounds you are working with.
Q7: Can I use this compound in food contact applications?
A7: The suitability of any additive for food contact applications is strictly regulated. You must verify that the specific grade of this compound you are using is approved by the relevant regulatory bodies (e.g., FDA in the United States, EFSA in Europe) for the intended use.
Q8: What is the typical loading level for this UV stabilizer?
A8: The optimal concentration of a UV stabilizer depends on several factors, including the polymer type, the thickness of the material, the expected level of UV exposure, and the desired service life. Typical loading levels can range from 0.1% to 2.0% by weight. It is always recommended to perform a ladder study (testing a range of concentrations) to determine the most effective and economical loading level for your specific application.
Q9: How does the molecular weight of a benzotriazole UV absorber affect its performance?
A9: Higher molecular weight benzotriazole UV absorbers generally offer better performance in demanding applications.[21] This is because they have lower volatility, making them less likely to be lost during high-temperature processing.[5] They are also more resistant to migration, ensuring they remain in the polymer matrix to provide long-term protection.[5]
Q10: Are there alternatives to benzotriazole-based UV absorbers?
A10: Yes, several other classes of UV absorbers are available, including benzophenones and triazines.[22] Triazine-based UV absorbers, in particular, are gaining popularity as high-performance alternatives, especially in applications where there are concerns about the regulatory status of benzotriazoles.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. crodabeauty.com [crodabeauty.com]
- 4. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 5. partinchem.com [partinchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of Ultraviolet Light Resistance of Colorless and Transparent Semi-Alicyclic Polyimide Nanocomposite Films via the Incorporation of Hindered Amine Light Stabilizers for Potential Applications in Flexible Optoelectronics [mdpi.com]
- 12. paint.org [paint.org]
- 13. infinitalab.com [infinitalab.com]
- 14. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards [prestoenviro.com]
- 15. qualitymag.com [qualitymag.com]
- 16. solarlight.com [solarlight.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Benzotriazole ultraviolet stabilizers in the environment: A review of occurrence, partitioning and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Substitution of Benzotriazole UV Absorbers in Plastics | PDF [slideshare.net]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. partinchem.com [partinchem.com]
Technical Support Center: Resolving Inconsistencies in Biological Assays for 3-Benzotriazol-1-yl-2-methyl-propionic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and sources of poor reproducibility encountered when working with 3-Benzotriazol-1-yl-2-methyl-propionic acid in biological assays. Our goal is to provide you with the expertise and in-depth technical guidance necessary to ensure the integrity and reliability of your experimental results.
Introduction: Understanding the Challenges
Inconsistencies in biological assay results can be a significant source of frustration and can impede progress in research and development. When working with small molecules like this compound, these variabilities can arise from a multitude of factors, ranging from the physicochemical properties of the compound itself to the nuances of the experimental setup. This guide is designed to systematically address these potential issues, providing both diagnostic questions and actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with this compound.
Q1: My dose-response curves for this compound are inconsistent between experiments. What are the likely causes?
Inconsistent dose-response curves are a frequent issue in small molecule screening. The primary culprits often relate to the compound's behavior in aqueous solutions.[1][2]
-
Compound Solubility and Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of your assay buffer, the effective concentration will be lower than the nominal concentration, leading to variable and underestimated activity.[1][2][3]
-
Compound Aggregation: Lipophilic molecules can self-associate in aqueous solutions to form aggregates. These aggregates can lead to non-specific inhibition or activation in bioassays, resulting in steep or unusual dose-response curves.[4]
-
Stock Solution Integrity: The stability and accuracy of your stock solution are critical. Improper storage, multiple freeze-thaw cycles, or solvent evaporation can alter the concentration and integrity of the compound.[5][6]
Q2: I am observing a significant discrepancy between the activity of this compound in a biochemical assay versus a cell-based assay. Why might this be happening?
Discrepancies between biochemical and cell-based assays are common and can provide valuable insights into a compound's properties.
-
Cell Membrane Permeability: The compound may have poor permeability across the cell membrane, limiting its access to intracellular targets. This would result in lower apparent potency in cell-based assays compared to biochemical assays where the target is directly accessible.[4]
-
Protein Binding: In cell-based assays, the compound can bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum) or to intracellular proteins. This binding reduces the free concentration of the compound available to interact with its target.[4]
-
Cellular Metabolism: The cells may metabolize the compound into a more or less active form, leading to a different pharmacological effect than observed in a simplified biochemical system.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
Q3: Could the benzotriazole moiety in my compound be interfering with the assay readout?
Yes, the chemical structure of your compound can directly interfere with certain assay technologies. Benzotriazole derivatives are known to have a wide range of biological activities and chemical properties.[7]
-
Assay Technology Interference: Some compounds can interfere with the detection method of the assay. For example, they may be autofluorescent in fluorescent-based assays, or they could quench or enhance the signal in luminescence or fluorescence resonance energy transfer (FRET) assays.[8][9] It is crucial to run appropriate controls to test for such interference.
-
Chemical Reactivity: Some chemical motifs can be reactive and non-specifically modify proteins in the assay, leading to false-positive results.[10] While this compound is not immediately obvious as a reactive compound, it is always a possibility to consider.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving inconsistencies in your assay results.
Issue 1: Poor Data Reproducibility and Inconsistent Potency
This is one of the most common challenges. The following workflow will help you systematically troubleshoot this issue.
Troubleshooting Workflow for Poor Reproducibility
Caption: A systematic workflow for troubleshooting poor reproducibility.
Step-by-Step Methodologies:
-
Verify Compound Integrity and Handling:
-
Stock Solution Check:
-
Purity: If possible, verify the purity of your compound stock using methods like HPLC-MS. Impurities can lead to unexpected activities.
-
Concentration: Confirm the concentration of your stock solution. Evaporation of the solvent (commonly DMSO) can lead to a more concentrated stock than intended.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5][6]
-
-
Optimized Dilution:
-
When diluting the DMSO stock into aqueous buffer, add the stock to the buffer while vortexing to ensure rapid and uniform mixing. This can help prevent the compound from precipitating.[1]
-
Avoid making large dilutions directly from a highly concentrated stock in a single step. A serial dilution approach is generally more accurate.
-
-
-
Investigate Compound Solubility:
-
Visual Inspection: Before running your assay, visually inspect the highest concentration of your compound in the final assay buffer for any signs of precipitation (cloudiness or particulates).
-
Solubility Assay: For more quantitative data, perform a kinetic solubility assay using a method like nephelometry, which measures light scattering from insoluble particles.[11]
Parameter Method Expected Outcome Troubleshooting Action Aqueous Solubility Nephelometry or visual inspection Clear solution at all tested concentrations Lower the top concentration of the compound. Add a solubilizing agent (e.g., BSA, cyclodextrin) if compatible with the assay.[4] Stock Solution Stability HPLC-MS analysis of stock over time >95% purity after storage and handling Prepare fresh stock solutions more frequently. Aliquot into single-use tubes. -
-
Evaluate Assay Conditions:
-
Assay Interference:
-
To check for autofluorescence, read a plate containing only the compound in buffer at the same wavelengths used in your assay.
-
To test for signal quenching or enhancement, run the assay with your positive control in the presence and absence of the compound.
-
-
Controls: Always include vehicle controls (e.g., DMSO) at the same final concentration as in your compound wells. Ensure your positive and negative controls are performing consistently.
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assays
When you observe a significant drop in potency from a biochemical to a cell-based assay, consider the following investigations.
Decision Tree for Biochemical vs. Cell-Based Discrepancies
Caption: A flowchart to diagnose discrepancies between assay formats.
Experimental Protocols:
-
Protocol 1: Assessing the Impact of Serum Protein Binding
-
Perform your cell-based assay in parallel using your standard serum-containing media and a serum-free media.
-
If the potency of this compound is significantly higher in the serum-free conditions, it suggests that binding to serum proteins is limiting its availability.
-
-
Protocol 2: Evaluating Cell Permeability
-
A Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a first-pass assessment of a compound's ability to cross a lipid membrane.
-
This assay measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
-
-
Protocol 3: Investigating Efflux Pump Activity
-
Run your cell-based assay with this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A).
-
A significant increase in potency in the presence of the inhibitor suggests that your compound is being actively removed from the cells.
-
Concluding Remarks
Resolving inconsistencies in biological assay results requires a systematic and logical approach. By carefully considering the physicochemical properties of this compound and potential interactions with your assay system, you can identify the source of variability and implement corrective measures. This guide provides a framework for this process, empowering you to generate high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
Validation & Comparative
3-Benzotriazol-1-yl-2-methyl-propionic acid vs other corrosion inhibitors
An In-Depth Comparative Guide to Corrosion Inhibitors: Featuring 3-Benzotriazol-1-yl-2-methyl-propionic acid
Introduction: The Imperative of Corrosion Control
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, is a relentless force causing significant economic and safety challenges across industries.[1][2] At its core, metallic corrosion is an electrochemical process involving anodic sites, where the metal is oxidized (loses electrons), and cathodic sites, where a reduction reaction occurs (gains electrons). The objective of a corrosion inhibitor is to interfere with these processes, thereby slowing the rate of degradation.[3]
Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[4] They are a primary method of corrosion control and can be broadly classified by their mechanism of action:
-
Anodic Inhibitors: These compounds, such as chromates and nitrites, form a passivating oxide film at the anode, slowing the oxidation of the metal.[2][3]
-
Cathodic Inhibitors: These inhibitors, like zinc salts or polyphosphates, either precipitate on cathodic surfaces to block the reduction reaction or poison the reaction itself.[2][5]
-
Mixed Inhibitors: Many inhibitors, particularly organic compounds, affect both anodic and cathodic sites, typically by adsorbing onto the entire metal surface to form a protective barrier.[6][7]
This guide provides a detailed comparison of this compound, a modern organic inhibitor, with other established alternatives, supported by an analysis of the experimental methodologies used to validate their performance.
Spotlight on Benzotriazole Derivatives: this compound
This compound (C₁₀H₁₁N₃O₂) is a derivative of the well-known corrosion inhibitor 1,2,3-Benzotriazole (BTA).[8][9] BTA and its derivatives are heterocyclic organic compounds widely recognized for their exceptional ability to protect copper and its alloys, though they also show efficacy on other metals like zinc and steel.[1][10][11]
Mechanism of Action
The effectiveness of benzotriazole-based inhibitors stems from the three nitrogen atoms in the triazole ring. These nitrogen atoms readily donate lone-pair electrons to form strong coordinate and covalent bonds with metal ions on the surface.[10][12] This interaction results in the chemisorption of the inhibitor onto the metal, forming a thin, dense, and stable polymeric complex (e.g., a Cu(I)-BTA complex on copper).[4][12][13] This passive, hydrophobic film acts as a physical barrier, isolating the metal from corrosive agents like oxygen, chlorides, and sulfides.[1][12]
The addition of the 2-methyl-propionic acid side chain to the BTA structure can modify its physical and chemical properties, potentially enhancing its solubility in specific formulations or altering the packing density and stability of the resulting protective film. Like its parent compound, it is also utilized as a UV stabilizer, protecting plastics and coatings from degradation.[14]
Comparative Analysis with Alternative Corrosion Inhibitors
The selection of a corrosion inhibitor is a multifaceted decision, balancing performance with factors like cost, environmental impact, and system compatibility.
| Inhibitor Class | Examples | Mechanism of Action | Primary Applications | Advantages | Limitations |
| Benzotriazole Derivatives | This compound, Benzotriazole (BTA), Tolutriazole (TTA) | Mixed (primarily anodic); Forms a stable, chemisorbed polymeric film on the metal surface.[12][13] | Copper & copper alloys in cooling water systems, electronics, antifreeze, and metalworking fluids.[4][5][11] | Highly effective at low concentrations, forms a very stable and persistent film. | More expensive than some inorganic inhibitors; effectiveness can be reduced by strong oxidizers like halogens.[5] |
| Inorganic Anodic (Passivators) | Chromates, Nitrites, Molybdates, Phosphates | Anodic; Oxidize the metal surface to form a passive, protective oxide layer.[3][10] | Closed-loop cooling systems, boilers, steel reinforcement in concrete.[2][11] | Very effective and often cost-efficient. | Can cause localized pitting if under-dosed. Chromates are highly toxic and environmentally regulated.[3][10][11] |
| Inorganic Cathodic | Zinc Salts, Polyphosphates | Cathodic; Precipitate as insoluble compounds (e.g., zinc hydroxide) at cathodic sites, blocking the reduction reaction.[5] | Open-recirculating cooling water systems, often used in combination with other inhibitors.[5] | Environmentally safer than chromates; effective in preventing scale formation. | Can contribute to sludge formation; effectiveness is dependent on water chemistry (pH, alkalinity). |
| Organic Amines & Imidazolines | Long-chain amines, Imidazoline derivatives | Mixed; Adsorb onto the metal surface via polar functional groups, forming a hydrophobic barrier.[6] | Oil and gas pipelines, refineries.[2] | Effective in multiphase (oil/water) systems; good film persistency. | Can sometimes cause foaming or emulsification issues.[15] |
| Phosphonates | HEDP, PBTC | Mixed; Function by both sequestration of metal ions and adsorption onto the metal surface. | Cooling water systems, desalination plants. | Excellent scale and corrosion inhibition; stable in the presence of chlorine. | Can be sensitive to high calcium hardness, potentially leading to precipitation. |
Scientific Validation: Experimental Protocols for Inhibitor Evaluation
Objective comparison of corrosion inhibitors relies on standardized, reproducible laboratory testing. Electrochemical methods are particularly powerful as they are rapid and provide mechanistic insights.[16][17] Key standards are provided by organizations like ASTM International.[18][19]
Experimental Protocol 1: Potentiodynamic Polarization (PDP)
This technique measures the relationship between the potential applied to a metal sample and the resulting current flow, allowing for the determination of the corrosion rate and the inhibitor's mode of action (anodic, cathodic, or mixed).[20][21] The procedure is guided by standards such as ASTM G59.[22][23]
Methodology:
-
Electrode Preparation: Prepare a working electrode from the metal of interest (e.g., copper coupon). Polish the surface to a uniform finish (e.g., with 600-grit SiC paper), rinse with deionized water and acetone, and dry.[22]
-
Test Cell Assembly: Assemble a three-electrode electrochemical cell. This consists of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[21][24]
-
Solution Preparation: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of the corrosion inhibitor.
-
Deaeration: Purge the test solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before immersing the electrode to remove dissolved oxygen, which can interfere with the measurement. Continue the purge throughout the experiment.[22]
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes into the solution and monitor the OCP (the natural potential of the metal in the environment) until it reaches a stable value (typically for 1 hour).[21][22]
-
Polarization Scan: Using a potentiostat, scan the potential at a slow, constant rate (e.g., 0.167 mV/s or 0.6 V/h) from a potential slightly cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP).[22]
-
Data Analysis: Plot the resulting data as log(current density) versus potential (a Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
-
Mechanism Determination: An inhibitor is considered anodic if Ecorr shifts significantly in the positive direction (>85 mV), cathodic if it shifts in the negative direction (>85 mV), and mixed if the shift is minimal (<85 mV).[6]
Experimental Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion processes occurring at the metal-electrolyte interface.[25][26][27] It involves applying a small amplitude AC potential signal over a wide range of frequencies.[26]
Methodology:
-
Cell and Electrode Setup: The setup is identical to the one used for Potentiodynamic Polarization (Steps 1-4).
-
OCP Stabilization: Allow the system to stabilize at its OCP for a designated period (e.g., 1 hour). Measurements can be repeated over time (e.g., 1, 6, 24 hours) to monitor film formation.
-
Impedance Measurement: Using a potentiostat with a frequency response analyzer, apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) around the OCP over a frequency range (e.g., 100 kHz down to 10 mHz).[27][28]
-
Data Analysis: The impedance data is typically presented in two types of plots:
-
Nyquist Plot: This plots the imaginary part of impedance against the real part. For a simple corrosion system, this often appears as a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[17][28] A larger semicircle diameter indicates better corrosion protection.[7]
-
Bode Plot: This shows the impedance magnitude and phase angle as a function of frequency. The impedance value at the lowest frequency is often taken as the polarization resistance (Rp), another indicator of corrosion resistance.[25]
-
-
Equivalent Circuit Modeling: The data is modeled using an equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[25][28] The formation of an inhibitor film often leads to a decrease in Cdl and a significant increase in Rct.
-
Inhibition Efficiency Calculation: IE% can be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
Visualizing the Science
Diagrams help clarify complex mechanisms and workflows.
Caption: General mechanism of a mixed corrosion inhibitor.
Caption: Experimental workflow for Potentiodynamic Polarization (PDP).
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS).
Conclusion
This compound represents a specialized member of the highly effective benzotriazole family of corrosion inhibitors. Its mechanism, rooted in the formation of a robust chemisorbed surface film, offers excellent protection, particularly for copper and its alloys. While alternatives like inorganic passivators and cathodic inhibitors have their place, especially in treating ferrous metals in water systems, organic heterocyclic compounds like BTA derivatives are often superior where a persistent, non-oxidizing protective barrier is required. The ultimate selection of an inhibitor must be guided by rigorous, standardized experimental evaluation using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to ensure optimal performance, compatibility, and cost-effectiveness for the specific application.
References
- 1. jetir.org [jetir.org]
- 2. Corrosion Inhibitor: Types, Examples & Real-Life Uses [vedantu.com]
- 3. content.ampp.org [content.ampp.org]
- 4. Corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 5. corrosion inhibitors in water treatment - Degremont® [suezwaterhandbook.com]
- 6. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 8. 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid | 4233-62-9 | EAA23362 [biosynth.com]
- 9. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 11. inspenet.com [inspenet.com]
- 12. nbinno.com [nbinno.com]
- 13. copper.org [copper.org]
- 14. chemimpex.com [chemimpex.com]
- 15. Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring [store.astm.org]
- 16. content.ampp.org [content.ampp.org]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 18. store.astm.org [store.astm.org]
- 19. List of ASTM Standards Related to Corrosion Testing and Monitoring [corrosionclinic.com]
- 20. corrosionpedia.com [corrosionpedia.com]
- 21. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. farsi.msrpco.com [farsi.msrpco.com]
- 23. store.astm.org [store.astm.org]
- 24. nrc.gov [nrc.gov]
- 25. ijcsi.pro [ijcsi.pro]
- 26. researchgate.net [researchgate.net]
- 27. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 28. pubs.aip.org [pubs.aip.org]
Comparing the efficacy of 3-Benzotriazol-1-yl-2-methyl-propionic acid to existing UV stabilizers
An In-Depth Technical Guide to the Efficacy of Benzotriazole-Based UV Stabilizers
A Comparative Analysis for Polymer and Materials Science Professionals
The relentless exposure to ultraviolet (UV) radiation is a primary catalyst for the degradation of polymeric materials, leading to undesirable changes such as discoloration, loss of mechanical integrity, and reduced service life.[1][2] To counteract these effects, UV stabilizers are incorporated into polymer matrices.[3] This guide provides a detailed comparison of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a representative of the benzotriazole class of UV absorbers, with other prevalent UV stabilizer technologies. Our focus is on the underlying mechanisms, comparative performance metrics, and the experimental methodologies required for empirical validation.
Section 1: The Landscape of UV Stabilization: Mechanisms of Protection
UV stabilizers primarily fall into two categories: UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).[4][5] The fundamental difference lies in their mode of action: UV absorbers function by competitively absorbing damaging UV radiation, while HALS act by scavenging free radicals generated during photo-oxidation.[6][7]
UV Absorbers: The Benzotriazole and Benzophenone Classes
UV absorbers, such as those from the benzotriazole and benzophenone families, operate by absorbing UV radiation and dissipating the energy as harmless thermal energy.[8][9] This process prevents high-energy photons from reaching the polymer and initiating degradation.
-
Benzotriazoles: These compounds, including this compound, possess a unique chemical architecture that allows for efficient UV absorption, particularly in the 300-400 nm range.[10][11] The protective mechanism involves a process known as Excited-State Intramolecular Proton Transfer (ESIPT), where the molecule undergoes a rapid, reversible tautomerization upon absorbing a UV photon, converting the electronic energy into vibrational energy (heat) before returning to its ground state.[1][12] This cycle can be repeated numerous times, providing durable protection. The key advantage is their strong absorption in the UV-A and UV-B regions with minimal interaction with visible light, which prevents the final product from yellowing.[1][10]
-
Benzophenones: This class is one of the most widely used UV absorbers.[10] Their mechanism relies on the formation of an internal hydrogen bond between a hydroxyl group and the ketone group.[10][13] Upon absorbing UV energy (typically in the 290-380 nm range), this bond is temporarily broken as the molecule vibrates, dissipating the energy as heat.[10][14] For this mechanism to be effective, a hydroxyl group must be present in the ortho position to the carbonyl group.[10]
Caption: Mechanisms for Benzotriazole and Benzophenone UV absorbers.
Hindered Amine Light Stabilizers (HALS): Radical Scavenging
Unlike UV absorbers, HALS do not absorb UV radiation.[15] Instead, they function by inhibiting the degradation of the polymer after free radicals have already been formed.[16] HALS are derivatives of 2,2,6,6-tetramethyl piperidine and act as potent scavengers of free radicals produced during photo-oxidation.[17]
The protective mechanism is a regenerative, cyclic process often referred to as the Denisov Cycle.[6][15] The HALS molecule is oxidized to a stable nitroxyl radical, which then traps the alkyl and peroxy radicals that propagate polymer degradation.[15][17] Through a series of reactions, the original HALS amine is regenerated, allowing a single molecule to neutralize many radicals.[18] This regenerative nature provides exceptionally long-lasting protection, making HALS highly efficient even at low concentrations.[15][16]
Caption: The regenerative Denisov Cycle of HALS radical scavenging.
Section 2: Comparative Efficacy Analysis
The choice between this compound (representing benzotriazoles) and other stabilizers depends on the polymer, the intended application, and the environmental conditions.
| Feature | This compound (Benzotriazole Type) | Benzophenone UV Absorbers | Hindered Amine Light Stabilizers (HALS) |
| Primary Mechanism | UV Absorption (ESIPT)[1][12] | UV Absorption (H-bond vibration)[10][13] | Free Radical Scavenging[15][16] |
| Mode of Action | Prevents radical formation (Prophylactic) | Prevents radical formation (Prophylactic) | Interrupts degradation chain (Curative)[6] |
| UV Absorption Range | Strong, broad absorption (300-400 nm)[10][11] | Good absorption (290-380 nm)[10][14] | Do not absorb UV radiation[15][19] |
| Efficacy in Thin Sections | Dependent on concentration (Lambert-Beer Law)[20] | Dependent on concentration (Lambert-Beer Law)[20] | Highly effective, independent of thickness[16] |
| Long-Term Stability | High photostability, but ultimately sacrificial[1] | Sacrificial, consumed over time[21] | Regenerative, provides very long-term protection[6][15] |
| Color Contribution | Minimal to none, ideal for clear applications[10] | Can impart a yellowish tint in some cases[10] | No color contribution[19] |
| Synergism | Often used synergistically with HALS for comprehensive protection[11] | Can be used with HALS to improve performance[8] | Highly synergistic with UV absorbers[5] |
| Typical Applications | Coatings, clear plastics, polycarbonates, PET, PVC[12][22] | PVC, polyolefins, coatings, adhesives[13][14] | Polyolefins (PE, PP), thin films, fibers[15][23] |
Section 3: Experimental Protocol for Efficacy Evaluation
To objectively compare the performance of this compound against other UV stabilizers, a rigorous, controlled experimental workflow is essential. This protocol outlines a self-validating system for assessing stabilizer efficacy in a polymer matrix.
Materials & Equipment
-
Polymer Resin: Select a representative polymer (e.g., Polypropylene, Polyethylene).
-
UV Stabilizers: this compound, a representative Benzophenone (e.g., Chimassorb 81), and a representative HALS (e.g., Uvinul 5050).[24]
-
Control Sample: Polymer resin without any UV stabilizer.
-
Processing Equipment: Twin-screw extruder, injection molder, or film press.
-
Accelerated Weathering Chamber: Xenon arc or QUV apparatus compliant with ASTM standards.
-
Analytical Instruments:
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the polymer resin to remove moisture as per manufacturer specifications.
-
Create masterbatches of each UV stabilizer at a defined concentration (e.g., 0.5% by weight).
-
Melt-blend the masterbatches with the virgin polymer using a twin-screw extruder to ensure homogenous dispersion.
-
Prepare a control batch with no stabilizer.
-
Produce standardized test plaques or films of a consistent thickness via injection molding or film pressing.
-
-
Initial Characterization (Time = 0 hours):
-
Accelerated Weathering:
-
Place the prepared specimens in the accelerated weathering chamber.
-
Set the exposure conditions (irradiance, temperature, humidity) according to a relevant standard (e.g., ASTM G155 for Xenon Arc).
-
Include a dark control for each batch to isolate thermal effects from photo-oxidative effects.[27]
-
-
Periodic Evaluation:
-
Remove a subset of specimens from the chamber at predetermined intervals (e.g., 250, 500, 750, 1000 hours).[26]
-
For each interval, repeat the characterization tests performed at Time = 0:
-
Measure color change (ΔE).
-
Perform tensile testing and calculate the percentage of retained properties.
-
Record the FTIR spectrum and monitor the growth of the carbonyl peak (~1715 cm⁻¹), which is an indicator of degradation.
-
-
-
Data Analysis and Interpretation:
-
Plot the change in color (ΔE) versus exposure time for each stabilizer and the control. A lower ΔE indicates better color stability.
-
Plot the percentage of retained tensile strength and elongation versus exposure time. Higher retention indicates superior mechanical stability.[28]
-
Compare the rate of carbonyl group formation. A slower rate indicates better chemical stability.
-
The most effective stabilizer will be the one that minimizes changes in color and mechanical properties over the longest exposure duration.
-
Caption: Workflow for comparative evaluation of UV stabilizer efficacy.
Conclusion
This compound, as a member of the benzotriazole UV absorber family, offers excellent protection by converting harmful UV radiation into heat. Its primary advantages are high efficiency in the UV-A and UV-B spectrum and low color contribution, making it ideal for applications where clarity and aesthetics are paramount. However, its efficacy is concentration-dependent and ultimately sacrificial.
In contrast, HALS provide superior long-term durability, especially in thin-section applications, due to their regenerative radical-scavenging mechanism. They do not absorb UV light but interrupt the degradation process once it has begun.
The most robust solution against photodegradation often involves a synergistic combination of a UV absorber like a benzotriazole and a HALS.[5] The UV absorber acts as a primary screen, reducing the number of photons that can initiate degradation, while the HALS "cleans up" any free radicals that still manage to form. The experimental protocol provided herein offers a reliable framework for researchers to determine the optimal stabilization package for their specific material and application needs.
References
- 1. nbinno.com [nbinno.com]
- 2. UV & Light Blocking Additives | Polymer Additives [avient.com]
- 3. welltchem.com [welltchem.com]
- 4. specialchem.com [specialchem.com]
- 5. nbinno.com [nbinno.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. partinchem.com [partinchem.com]
- 8. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 9. nbinno.com [nbinno.com]
- 10. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 11. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 12. nbinno.com [nbinno.com]
- 13. partinchem.com [partinchem.com]
- 14. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 15. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 16. additivesforpolymer.com [additivesforpolymer.com]
- 17. grokipedia.com [grokipedia.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eyouagro.com [eyouagro.com]
- 20. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 21. welltchem.com [welltchem.com]
- 22. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
- 26. researchgate.net [researchgate.net]
- 27. pharmatutor.org [pharmatutor.org]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Benzotriazol-1-yl-2-methyl-propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. Its derivatives have been explored as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. The benzotriazole moiety, with its unique electronic properties and ability to engage in various non-covalent interactions, serves as a valuable pharmacophore in drug design. This guide focuses on a specific class of these compounds: 3-Benzotriazol-1-yl-2-methyl-propionic acid derivatives. We will delve into their structure-activity relationships (SAR), comparing how subtle molecular modifications can profoundly impact their biological efficacy, supported by experimental data from published studies.
The core structure, 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, presents multiple avenues for chemical modification.[1] These include substitutions on the benzene ring of the benzotriazole nucleus and alterations to the 2-methyl-propionic acid side chain. Understanding the SAR of these derivatives is crucial for the rational design of more potent and selective therapeutic agents.
I. The Core Scaffold and Its Inherent Properties
The parent compound, this compound, combines the lipophilic benzotriazole group with a hydrophilic carboxylic acid function, creating a molecule with amphiphilic character. This balance is often a desirable trait in drug candidates, influencing their solubility, membrane permeability, and interaction with biological targets. The propionic acid side chain, in particular, can mimic natural amino acids, potentially allowing these molecules to interact with enzymes or receptors that recognize such motifs.
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be systematically modulated by chemical modifications at three primary locations:
-
R1: The Benzotriazole Ring: Substituents on the aromatic ring.
-
R2: The α-Position of the Propionic Acid: The methyl group.
-
R3: The Carboxylic Acid Terminus: The -COOH group.
Caption: Key modification points on the this compound scaffold.
Modifications on the Benzotriazole Ring (R1)
Substitutions on the benzene portion of the benzotriazole ring have a profound impact on the molecule's overall lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence receptor binding, membrane transport, and metabolic stability.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs like halogens (e.g., -Cl, -Br) or nitro groups (-NO2) can enhance the antimicrobial activity of benzotriazole derivatives. This is often attributed to increased interaction with microbial targets or altered pharmacokinetic properties.
-
Electron-Donating Groups (EDGs): EDGs such as methyl (-CH3) or methoxy (-OCH3) groups can also modulate activity, though their effects are target-dependent. In some cases, they may improve binding affinity by participating in hydrophobic interactions.
Modifications at the α-Position (R2)
The methyl group at the α-position of the propionic acid side chain introduces a chiral center and steric bulk.
Key Insights:
-
Steric Hindrance: Altering the size of the alkyl substituent at this position can influence how the molecule fits into a binding pocket. Larger groups may provide better van der Waals contacts but could also lead to steric clashes.
-
Chirality: The stereochemistry at the α-carbon can be critical for biological activity. It is common for one enantiomer to be significantly more active than the other, as biological targets are often chiral.
Modifications of the Carboxylic Acid (R3)
The carboxylic acid group is a key polar and ionizable feature of the molecule. Its modification can dramatically alter the compound's physicochemical properties and its ability to act as a hydrogen bond donor or acceptor.
Key Insights:
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can increase lipophilicity, potentially improving cell membrane permeability. This strategy can also be employed to create prodrugs that are metabolized in vivo to release the active carboxylic acid.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can sometimes improve metabolic stability and oral bioavailability while maintaining the necessary interactions with the biological target.
III. Comparative Performance: Antimicrobial and Anti-inflammatory Activities
While a systematic SAR study on this compound derivatives is not extensively documented in the literature, we can draw valuable comparisons from structurally related compounds to predict the potential impact of various modifications.
Antimicrobial Activity
Benzotriazole derivatives have shown promise as antimicrobial agents. The following table summarizes the activity of some benzotriazole derivatives, highlighting the importance of specific structural features.
| Compound/Derivative | Modification | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Thiazole-substituted benzotriazoles | Hybridization with a thiazole moiety | S. aureus, B. subtilis, E. coli | Moderate to good inhibition | [2] |
| Coumarin-based benzotriazoles | Hybridization with a coumarin moiety | Gram-positive and Gram-negative bacteria, Fungi | Active against tested strains | [3] |
| 1-(Chloromethyl)-1H-Benzotriazole derivatives | Various substitutions on the methyl linker | E. coli, B. subtilis, A. niger, C. albicans | Promising activity | [4] |
Causality Behind Experimental Observations: The hybridization of the benzotriazole scaffold with other heterocyclic rings like thiazole or coumarin often leads to enhanced antimicrobial activity. This is likely due to the introduction of additional pharmacophoric features that can interact with multiple biological targets or improve the overall physicochemical properties of the molecule.
Anti-inflammatory Activity
The anti-inflammatory potential of benzotriazole derivatives has also been investigated. The albumin denaturation assay is a common in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
| Compound/Derivative | Assay | Activity | Reference |
| (2E)-2-(1H-benzotriazol-1-yl)-3-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}prop-2-enoic acid derivatives | Egg albumin denaturation | Moderate to remarkable inhibition of protein precipitation | [5][6] |
| Novel imidazole derivatives (for comparison) | Albumin denaturation | IC50 values ranging from 33.27 ± 2.12 to 301.12 ± 10.23 µg/mL |
Causality Behind Experimental Observations: The ability of these compounds to inhibit protein denaturation suggests they may stabilize protein structures and prevent the subsequent inflammatory cascade. The presence of the prop-2-enoic acid scaffold in the active benzotriazole derivatives indicates the importance of this side chain for the observed anti-inflammatory effects.
IV. Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Synthesis of this compound Derivatives: A General Scheme
A common synthetic route to this class of compounds involves the N-alkylation of benzotriazole with a suitable halo-ester, followed by hydrolysis.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
N-Alkylation: To a solution of benzotriazole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the corresponding ethyl 2-bromo-2-methylpropanoate. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir at room temperature or heat to reflux until the hydrolysis is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the final product.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
Caption: Workflow for the broth microdilution antimicrobial assay.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay provides a preliminary indication of the anti-inflammatory potential of a compound.[5]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated relative to a control sample without the test compound. Diclofenac sodium can be used as a standard reference drug.
V. Future Directions and Conclusion
The exploration of this compound derivatives as potential therapeutic agents is a promising area of research. The available data on related structures suggest that modifications to the benzotriazole ring and the propionic acid side chain can significantly impact their antimicrobial and anti-inflammatory activities.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a focused library of this compound derivatives with diverse substitutions to establish clear SAR trends.
-
Chiral separation and evaluation: Resolving the enantiomers of active compounds to determine the stereochemical requirements for activity.
-
Mechanism of action studies: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo studies: Evaluating the efficacy and safety of the most promising derivatives in relevant animal models of infection and inflammation.
References
- 1. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antimicrobial evaluation of coumarin-based benzotriazoles and their synergistic effects with chloromycin and fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biological activity of 3-Benzotriazol-1-yl-2-methyl-propionic acid compared to other antimicrobials
A Guide for Researchers in Drug Discovery and Development
Introduction: The Versatility of the Benzotriazole Scaffold
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the benzotriazole scaffold has garnered significant attention due to its remarkable versatility and wide range of pharmacological activities.[1][2][3] Benzotriazole derivatives have been shown to possess antibacterial, antifungal, antiviral, anti-inflammatory, and even anticancer properties.[1][4][5] The unique chemical structure of the benzotriazole ring system allows for extensive modification, enabling the synthesis of a diverse library of compounds with potentially enhanced biological activities.[1][6] This guide will provide a comparative overview of the antimicrobial potential of benzotriazole derivatives, with a conceptual focus on compounds structurally related to 3-Benzotriazol-1-yl-2-methyl-propionic acid, and contrast their activity with established antimicrobial agents. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage the broader knowledge of benzotriazole derivatives to provide a framework for its evaluation.
Understanding the Antimicrobial Landscape of Benzotriazole Derivatives
Research into benzotriazole derivatives has revealed their potential as broad-spectrum antimicrobial agents.[7] Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][8] The mechanism of action for some benzotriazole derivatives is thought to involve the disruption of the microbial cell membrane, leading to cell lysis and death.[1] This mode of action is particularly promising in the context of antibiotic resistance, as it may be less susceptible to the development of resistance compared to antibiotics that target specific metabolic pathways.
The antimicrobial activity of benzotriazole derivatives is highly dependent on the nature and position of substituent groups on the benzotriazole core.[6] For instance, the addition of halogen or alkyl groups has been shown to enhance antibacterial activity.[1] Similarly, the incorporation of other heterocyclic moieties, such as thiazole or pyrazole, can significantly modulate the antimicrobial spectrum and potency.[6][9]
Comparative Experimental Design: A Roadmap for Evaluation
To rigorously assess the antimicrobial potential of a novel benzotriazole derivative like this compound, a systematic experimental approach is essential. This involves a head-to-head comparison with well-characterized antimicrobial agents.
Selection of Comparator Antimicrobials
The choice of comparator drugs is critical for a meaningful evaluation. For antibacterial testing, a broad-spectrum fluoroquinolone like Ciprofloxacin is a suitable choice, as it is widely used and has a well-understood mechanism of action targeting DNA gyrase. For antifungal activity, an azole antifungal such as Fluconazole , which inhibits ergosterol synthesis, serves as an excellent benchmark.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following workflow outlines the standard procedures for determining the antimicrobial efficacy of a test compound.
Caption: A generalized workflow for determining the antimicrobial activity of a test compound.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Protocol:
-
Preparation of Microtiter Plates: Aseptically add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The same procedure is followed for the comparator antimicrobials (Ciprofloxacin and Fluconazole).
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. Add 50 µL of the diluted inoculum to each well.
-
Controls: Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) for each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the Results: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Interpreting the Data: A Comparative Table
The results from these assays can be summarized in a table for easy comparison. The following is a hypothetical data table illustrating how the results for a novel benzotriazole derivative might be presented.
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 25923) | 16 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 64 | |
| Candida albicans (ATCC 90028) | 8 | 16 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 0.25 | 0.5 | |
| Candida albicans (ATCC 90028) | >128 | >128 | |
| Fluconazole | Staphylococcus aureus (ATCC 25923) | >128 | >128 |
| Escherichia coli (ATCC 25922) | >128 | >128 | |
| Candida albicans (ATCC 90028) | 2 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Mechanisms of Action and Future Directions
While membrane disruption is a proposed mechanism for some benzotriazole derivatives, further studies are necessary to elucidate the precise mode of action for any new compound.[1] Techniques such as molecular docking can provide insights into potential molecular targets.[10][11] For instance, some studies have used in-silico analysis to investigate the interaction of benzotriazole derivatives with microbial enzymes like Aspergillus fumigatus N-myristoyl transferase.[6][11]
Caption: Potential antimicrobial mechanisms of action for benzotriazole derivatives.
Conclusion
The benzotriazole scaffold represents a promising starting point for the development of novel antimicrobial agents. While specific data for this compound is limited, the broader class of benzotriazole derivatives has demonstrated significant potential against a range of bacterial and fungal pathogens.[1][8][10] A systematic and comparative experimental approach, as outlined in this guide, is crucial for evaluating the efficacy of new derivatives and understanding their place in the antimicrobial landscape. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation antimicrobial therapies.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jrasb.com [jrasb.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mail.ijcrt.org [mail.ijcrt.org]
- 11. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the synthesis methods for 3-Benzotriazol-1-yl-2-methyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Benzotriazol-1-yl-2-methyl-propionic acid
This compound, with the chemical formula C₁₀H₁₁N₃O₂, is a heterocyclic carboxylic acid derivative.[1] Its structure, featuring a benzotriazole moiety linked to a 2-methylpropionic acid backbone, makes it a versatile building block in the synthesis of more complex bioactive molecules. The benzotriazole group can act as a leaving group or a pharmacophore, influencing the biological activity of the final compound. The compound has a molecular weight of 205.21 g/mol and a melting point of 145 °C.
This guide will explore the theoretical and practical aspects of its synthesis, providing a framework for selecting the most appropriate method based on laboratory capabilities, cost-effectiveness, and desired product purity.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily involves the formation of a C-N bond between the benzotriazole ring and the propionic acid derivative. The choice of synthetic route significantly impacts the overall yield, purity, and scalability of the process. A critical consideration in the alkylation of benzotriazole is the potential for the formation of two regioisomers: the N1- and N2-substituted products. It is generally observed that the N1-substituted isomer is the major product in both solid and solution phases.[2][3]
| Method | Starting Materials | Key Reagents & Conditions | Theoretical Yield | Purity & Potential Side Products | Advantages | Disadvantages |
| 1. Nucleophilic Substitution | Benzotriazole, 3-Bromo-2-methylpropionic acid | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetonitrile), Heat | Good to Excellent | High, potential for N2-isomer and elimination byproducts. | High yields, readily available starting materials, straightforward procedure. | Requires heating, potential for regioisomer formation, use of halogenated reagents. |
| 2. Michael Addition | Benzotriazole, Methacrylic acid | Base catalyst (e.g., Cs₂CO₃, Et₃N), Solvent (e.g., THF, CH₃CN) | Moderate to Good | Good, potential for N2-isomer and polymerization of methacrylic acid. | Atom-economical, avoids halogenated compounds. | Lower electrophilicity of α,β-unsaturated carboxylic acids can lead to slower reaction rates, potential for side reactions. |
| 3. Mannich-type Reaction | Benzotriazole, Formaldehyde, 2-Methylmalonic acid | Acid or base catalysis, Solvent (e.g., Ethanol) | Moderate | Moderate, potential for multiple side products including polymers and other condensation products. | One-pot reaction, potential for diversity-oriented synthesis. | Complex reaction mechanism, often lower yields and purity, difficult to control. |
Method 1: Nucleophilic Substitution
This is arguably the most direct and widely employed method for the N-alkylation of benzotriazole. The reaction proceeds via an Sₙ2 mechanism where the benzotriazolide anion, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of 3-bromo-2-methylpropionic acid and displacing the bromide leaving group.
Mechanistic Rationale
The choice of a non-protic polar solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, leaving the benzotriazolide anion more exposed and nucleophilic. The use of a moderate base like potassium carbonate is often preferred to minimize side reactions such as the elimination of HBr from the starting material. Heating is typically required to overcome the activation energy of the reaction.
Experimental Protocol: Nucleophilic Substitution
-
To a solution of benzotriazole (1.19 g, 10 mmol) in 20 mL of anhydrous DMF, add potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the benzotriazolide anion.
-
Add 3-bromo-2-methylpropionic acid (1.67 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the solution with 2N HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
References
A Senior Application Scientist's Guide to Benchmarking the Performance of 3-Benzotriazol-1-yl-2-methyl-propionic acid in Material Protection
This guide provides a comprehensive framework for evaluating the efficacy of 3-Benzotriazol-1-yl-2-methyl-propionic acid as a corrosion inhibitor, comparing its performance against established alternatives. We will delve into the underlying mechanisms, present robust experimental protocols for benchmarking, and offer insights into data interpretation for researchers, scientists, and professionals in drug development and material science.
Introduction to this compound as a Corrosion Inhibitor
This compound belongs to the family of benzotriazole derivatives, which are renowned for their exceptional performance as corrosion inhibitors, particularly for copper and its alloys. The parent compound, benzotriazole (BTA), forms a stable, passive film on the metal surface, effectively isolating it from the corrosive environment. The introduction of a methyl-propionic acid group to the benzotriazole structure can potentially enhance its solubility in various media and modify its adsorption characteristics, leading to improved or tailored inhibitory effects.
The primary mechanism of action involves the formation of a protective complex between the benzotriazole moiety and the metal surface. The lone pair of electrons on the nitrogen atoms in the triazole ring coordinate with the metal ions, forming a durable polymeric film that acts as a physical barrier to corrosive agents.
Caption: Mechanism of corrosion inhibition by this compound.
Comparative Analysis: Benchmarking Against Alternatives
To ascertain the relative performance of this compound, it is essential to benchmark it against other commonly used corrosion inhibitors. The choice of alternatives will depend on the specific application, metal substrate, and corrosive environment.
| Inhibitor Class | Examples | Primary Applications | Advantages | Limitations |
| Triazoles | Benzotriazole (BTA), Tolyltriazole (TTA) | Copper and its alloys | High efficiency, forms a stable film | Environmental concerns, less effective for ferrous metals |
| Imidazolines | Ferrous metals in acidic media | Good performance in acidic conditions | Can be toxic | |
| Phosphonates | HEDP, PBTC | Water treatment, cooling systems | Effective scale and corrosion inhibitors | Can contribute to eutrophication |
| Molybdates | Sodium Molybdate | Cooling water systems | Low toxicity | Less effective in high-chloride environments |
Experimental Protocols for Performance Evaluation
A multi-faceted approach is necessary for a thorough evaluation of a corrosion inhibitor's performance. The following experimental protocols are industry standards for such assessments.
Electrochemical methods provide rapid and sensitive means to study corrosion processes and the effectiveness of inhibitors.
3.1.1. Potentiodynamic Polarization
This technique involves scanning the potential of the working electrode and measuring the resulting current. The data provides insights into the corrosion rate and the inhibitor's mechanism (anodic, cathodic, or mixed).
Step-by-Step Protocol:
-
Electrode Preparation: Polish the working electrode (e.g., copper coupon) to a mirror finish, then degrease and rinse.
-
Electrolyte Preparation: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without the inhibitor at various concentrations.
-
Cell Assembly: Assemble a three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
OCP Measurement: Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis: Plot the resulting current density as a function of potential on a logarithmic scale (Tafel plot). Extract the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = ((icorr_uninhibited - icorr_inhibited) / icorr_uninhibited) * 100
3.1.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.
Step-by-Step Protocol:
-
Follow steps 1-4 from the Potentiodynamic Polarization protocol.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Plot the impedance data in Nyquist and Bode formats. The data can be fitted to an equivalent electrical circuit to model the corrosion process and determine parameters like the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
Caption: A typical experimental workflow for evaluating corrosion inhibitor performance.
Post-exposure surface analysis provides direct evidence of the protective film's formation and its effectiveness in preventing corrosion.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and assess the extent of corrosion damage.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface film and confirm the presence of the inhibitor.
Interpreting the Data: A Comparative Assessment
The data gathered from these experiments will allow for a comprehensive comparison of this compound with other inhibitors.
| Performance Metric | This compound (Hypothetical Data) | Benzotriazole (BTA) (Typical Data) | Tolyltriazole (TTA) (Typical Data) |
| Inhibition Efficiency (IE%) | > 95% | ~90-95% | > 95% |
| Corrosion Current (icorr) | Low | Low | Very Low |
| Charge Transfer Resistance (Rct) | High | High | Very High |
| Protective Film Stability | Good | Good | Excellent |
These hypothetical data suggest that this compound could offer performance comparable to or even exceeding that of traditional triazole inhibitors. The modified side chain may contribute to enhanced film stability or better solubility, which would be key areas for experimental verification.
Conclusion and Future Directions
This compound shows significant promise as a high-performance corrosion inhibitor. The benchmarking framework outlined in this guide, employing a combination of electrochemical and surface analysis techniques, provides a robust methodology for validating its efficacy and comparing it against established alternatives. Future research should focus on long-term immersion tests, performance in a wider range of corrosive environments, and toxicological and environmental impact studies to fully characterize its potential for industrial applications.
Navigating the Translational Gap: A Comparative Guide to In-Vitro and In-Vivo Assessment of 3-Benzotriazol-1-yl-2-methyl-propionic acid's Biological Effects
Introduction: Bridging the Bench-to-Bedside Chasm
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this journey is the translation of promising in-vitro data into predictable in-vivo efficacy and safety. This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for characterizing the biological effects of a promising benzotriazole derivative, 3-Benzotriazol-1-yl-2-methyl-propionic acid. Benzotriazole scaffolds are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the inherent complexities of translating preclinical data.
The core of this guide is to not merely present protocols, but to instill a deeper understanding of the scientific rationale behind the selection of specific assays and models. We will explore how to build a robust data package that anticipates the challenges of the in-vitro to in-vivo transition, a significant hurdle where many promising compounds falter[3][4].
Part 1: The In-Vitro Characterization: A Cellular and Molecular Deep Dive
In-vitro studies form the bedrock of our understanding of a compound's mechanism of action at a cellular and molecular level. These controlled environments allow for the precise interrogation of specific biological pathways, free from the confounding variables of a whole organism. For a compound like this compound, which is structurally suggestive of anti-inflammatory potential, a logical starting point is to investigate its effects on key inflammatory mediators.
Rationale for In-Vitro Assay Selection
The initial in-vitro screening is designed to be a cost-effective, high-throughput method to identify and characterize the bioactivity of a compound[3]. The choice of assays is dictated by the need to understand if and how the compound modulates inflammatory responses. We will focus on assays that measure cytotoxicity, inhibition of key inflammatory enzymes, and the suppression of pro-inflammatory cytokine production in relevant cell lines.
Hypothetical In-Vitro Data Summary
| Assay Type | Cell Line | Endpoint Measured | Hypothetical IC50 (µM) for this compound | Standard Drug (IC50, µM) |
| Cytotoxicity | RAW 264.7 | Cell Viability (MTT Assay) | > 100 | - |
| COX-2 Inhibition | LPS-stimulated RAW 264.7 | Prostaglandin E2 (PGE2) levels | 15 | Celecoxib (0.5) |
| 5-LOX Inhibition | Human neutrophils | Leukotriene B4 (LTB4) levels | 25 | Zileuton (1.0) |
| TNF-α Suppression | LPS-stimulated THP-1 | TNF-α protein levels (ELISA) | 10 | Dexamethasone (0.1) |
| IL-6 Suppression | LPS-stimulated THP-1 | IL-6 protein levels (ELISA) | 12 | Dexamethasone (0.05) |
Key In-Vitro Experimental Protocol: LPS-Induced TNF-α Suppression in THP-1 Macrophages
This protocol details a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of a key pro-inflammatory cytokine, TNF-α, in a human monocytic cell line.
1. Cell Culture and Differentiation:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
- Induce differentiation into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, wash the cells with phosphate-buffered saline (PBS).
2. Compound Treatment:
- Prepare various concentrations of this compound and a reference compound (e.g., Dexamethasone) in serum-free RPMI-1640.
- Pre-incubate the differentiated THP-1 cells with the test compound or vehicle control for 1 hour.
3. Inflammatory Stimulation:
- Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the unstimulated control).
- Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
4. Quantification of TNF-α:
- Collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
A Head-to-Head Comparison of 3-Benzotriazol-1-yl-2-methyl-propionic acid with Commercial Additives: A Technical Guide for Researchers
For professionals in drug development, materials science, and specialty chemicals, the selection of high-performance additives is a critical step in ensuring product stability, efficacy, and longevity. This guide provides an in-depth, head-to-head comparison of 3-Benzotriazol-1-yl-2-methyl-propionic acid against leading commercial additives in the fields of corrosion inhibition, UV stabilization, and antimicrobial protection. Our analysis is grounded in established testing methodologies to provide researchers, scientists, and drug development professionals with actionable data for their formulation challenges.
Introduction to this compound
This compound is a versatile organic compound featuring a benzotriazole moiety. The benzotriazole functional group is well-known for its ability to interact with metal surfaces and absorb ultraviolet radiation, making it a candidate for a multifunctional additive.[1][2] This guide will explore its performance in comparison to established commercial solutions.
I. Performance Evaluation as a Corrosion Inhibitor
Corrosion is a primary failure mechanism for metallic components. The benzotriazole group in this compound suggests its potential as a corrosion inhibitor, particularly for copper and its alloys, by forming a protective film on the metal surface.[1][3]
A. Comparative Study: this compound vs. Commercial Corrosion Inhibitors
For this comparison, we selected Cortec® M-240 , a commercial water-soluble corrosion inhibitor known for its multi-metal protection.[4][5][6]
While specific quantitative data for this compound is not extensively available in public literature, we can infer its potential performance based on studies of similar benzotriazole derivatives. Research on benzotriazole and its derivatives has shown high inhibition efficiencies, often exceeding 90%, for various metals in acidic and neutral environments.[7][8][9]
Table 1: Comparative Performance of Corrosion Inhibitors
| Additive | Chemical Class | Target Metals | Reported Inhibition Efficiency | Mechanism of Action |
| This compound (Expected) | Benzotriazole Derivative | Copper, Steel, Aluminum | >90% (Inferred from related compounds)[7][8] | Forms a protective chemisorbed layer on the metal surface. |
| Cortec® M-240 | Amine Carboxylate Blend | Multi-metal (Carbon Steel, Stainless Steel, Galvanized Steel, Aluminum, Copper, Brass, Bronze) | High (Specific data proprietary) | Vapor phase and contact corrosion inhibition.[5][6] |
| Benzotriazole (BTA) | Benzotriazole | Copper and copper alloys | High, dependent on conditions[1][2][3] | Forms a protective film on the metal surface.[1] |
B. Experimental Protocol: Evaluation of Corrosion Inhibition (ASTM G31)
This protocol outlines a standard immersion corrosion test to evaluate the performance of corrosion inhibitors.
Objective: To determine the corrosion inhibition efficiency of this compound and commercial additives on mild steel in a corrosive medium.
Materials:
-
Mild steel coupons (pre-weighed)
-
Corrosive medium (e.g., 1M HCl solution)
-
This compound
-
Cortec® M-240
-
Control (no inhibitor)
-
Beakers, analytical balance, temperature-controlled water bath
Procedure:
-
Prepare solutions of the corrosive medium with and without the inhibitors at various concentrations.
-
Immerse the pre-weighed mild steel coupons in each solution.
-
Maintain the beakers in a temperature-controlled water bath for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them according to ASTM G1 standard practice, and re-weigh them.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Caption: Workflow for Corrosion Inhibition Testing.
II. Performance Evaluation as a UV Stabilizer
The benzotriazole structure is a well-known chromophore that absorbs UV radiation, suggesting that this compound could function as a UV stabilizer in polymeric materials.[4]
A. Comparative Study: this compound vs. Commercial UV Stabilizers
We compare the expected performance of our target compound with two widely used commercial UV stabilizers: Tinuvin® P , a benzotriazole-based UV absorber, and Chimassorb® 944 , a hindered amine light stabilizer (HALS).[10][11][12]
Benzotriazole UV absorbers like Tinuvin® P function by absorbing harmful UV radiation and dissipating it as thermal energy.[12][13] HALS, such as Chimassorb® 944, act as radical scavengers to inhibit polymer degradation.[10][14]
Table 2: Comparative Performance of UV Stabilizers
| Additive | Chemical Class | UV Absorption Range | Mechanism of Action | Key Advantages |
| This compound (Expected) | Benzotriazole Derivative | 300-400 nm (Inferred)[15] | UV absorption and energy dissipation. | Multifunctional potential. |
| Tinuvin® P | Hydroxyphenyl-benzotriazole | 300-400 nm[12][16] | UV absorption and energy dissipation.[12][13] | Good photostability.[12] |
| Chimassorb® 944 | Hindered Amine Light Stabilizer (HALS) | Does not absorb UV directly | Radical scavenging.[10][14] | High efficiency at low concentrations and long-term stability.[10] |
B. Experimental Protocol: Evaluation of UV Stabilization Performance (ASTM D4329)
This protocol describes an accelerated weathering test to assess the effectiveness of UV stabilizers in a polymer matrix.
Objective: To compare the ability of this compound and commercial UV stabilizers to prevent the degradation of a polymer upon exposure to UV radiation.
Materials:
-
Polymer plaques (e.g., polypropylene) containing the test additives and a control (no additive).
-
Fluorescent UV accelerated weathering chamber.
-
Spectrophotometer for color measurement.
-
Tensile testing machine.
Procedure:
-
Prepare polymer plaques with specified concentrations of each UV stabilizer.
-
Measure the initial color and tensile properties of the plaques.
-
Expose the plaques in the accelerated weathering chamber to cycles of UV radiation and condensation.
-
Periodically remove samples and measure the change in color (yellowing index) and retention of tensile properties.
-
Plot the changes in properties as a function of exposure time to compare the performance of the stabilizers.
Caption: Workflow for UV Stabilization Testing.
III. Performance Evaluation as an Antimicrobial Additive
The nitrogen-containing heterocyclic structure of benzotriazoles has been associated with antimicrobial activity, suggesting a potential application for this compound in this area.[17][18]
A. Comparative Study: this compound vs. Commercial Antimicrobial Additives
For this comparison, we have selected Irgaguard® B 5000 , an inorganic silver zeolite-based antimicrobial additive.[19][20]
Table 3: Comparative Performance of Antimicrobial Additives
| Additive | Chemical Class | Target Microbes | Reported MIC Values (µg/mL) | Mechanism of Action |
| This compound (Expected) | Benzotriazole Derivative | Gram-positive and Gram-negative bacteria | Variable, potentially in the low µg/mL range (Inferred)[5] | Disruption of cellular processes. |
| Irgaguard® B 5000 | Silver Zeolite | Gram-positive and Gram-negative bacteria, mold, and yeast[19][20] | Broad-spectrum efficacy (Specific data proprietary) | Release of silver ions which disrupt microbial cell functions. |
| Silver-based additives (general) | Inorganic | Broad spectrum (bacteria, fungi, viruses) | Varies with formulation | Disruption of cell membrane and DNA replication.[16] |
B. Experimental Protocol: Antimicrobial Susceptibility Testing (CLSI M07)
This protocol follows the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Objective: To determine the MIC of this compound and commercial antimicrobial additives against Escherichia coli and Staphylococcus aureus.
Materials:
-
Cultures of E. coli and S. aureus.
-
Mueller-Hinton Broth (MHB).
-
This compound.
-
Irgaguard® B 5000.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
References
- 1. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Applications of Antimicrobial Silver-Based Biomaterials in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datahorizzonresearch.com [datahorizzonresearch.com]
- 5. ias.ac.in [ias.ac.in]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 11. researchgate.net [researchgate.net]
- 12. An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. market.us [market.us]
- 15. process-insights.com [process-insights.com]
- 16. Global Silver-based Antimicrobial Agents Market Growth and Outlook 2025-2031 [infinitymarketresearch.com]
- 17. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jrasb.com [jrasb.com]
- 19. youtube.com [youtube.com]
- 20. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
A Comparative Guide to the Cost-Effective Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid
For researchers and professionals in drug development, the efficient and economical synthesis of novel chemical entities is a cornerstone of progress. 3-Benzotriazol-1-yl-2-methyl-propionic acid, a molecule of interest for its potential applications, presents a synthetic challenge where the choice of pathway can significantly impact cost, time, and environmental footprint. This guide provides an in-depth, objective comparison of two plausible and effective synthetic routes to this target molecule, offering experimental insights and a thorough cost-effectiveness analysis to inform your research and development decisions.
Introduction: The Significance of Synthetic Route Selection
The synthesis of α-arylpropionic acids and their analogues is a well-explored area of organic chemistry, largely due to the prevalence of this motif in non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of the benzotriazole moiety, a versatile synthetic auxiliary and a pharmacologically significant scaffold, adds a layer of complexity and interest[2][3][4]. The choice between synthetic strategies, such as a Michael addition versus a classical nucleophilic substitution, is not merely a matter of academic curiosity but a critical decision with tangible consequences for resource allocation and project timelines. This guide will dissect two such pathways, providing the necessary data to make an informed choice based on your specific laboratory or production context.
Synthetic Route 1: A Green Chemistry Approach via Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. From a green chemistry perspective, it is an atom-economical reaction, often requiring only catalytic amounts of a base[5][6][7].
Proposed Synthesis Workflow
Caption: Workflow for the Michael addition synthesis route.
Experimental Protocol
Step 1: Michael Addition of Benzotriazole to Methyl Methacrylate
-
To a stirred solution of 1H-Benzotriazole (1.19 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) at room temperature, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 g, 1 mmol).
-
To this mixture, add methyl methacrylate (1.10 g, 11 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 60°C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate. A plausible yield for this type of reaction, based on similar additions of azoles, is approximately 85%[8][9].
Step 2: Saponification of the Intermediate Ester
-
Dissolve the purified ester from Step 1 (e.g., 1.86 g, 8.5 mmol, based on 85% yield) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add sodium hydroxide (0.68 g, 17 mmol) to the solution and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound. The hydrolysis of similar esters typically proceeds in high yield, estimated here at 95%[7].
Synthetic Route 2: Classical Nucleophilic Substitution
A more traditional approach involves the N-alkylation of benzotriazole with a suitable alkyl halide. This method is robust and widely documented for the synthesis of N-substituted benzotriazoles[2][3][4][10].
Proposed Synthesis Workflow
Caption: Workflow for the nucleophilic substitution synthesis route.
Experimental Protocol
Step 1: Nucleophilic Substitution of Benzotriazole with Ethyl 3-bromo-2-methylpropanoate
-
To a suspension of 1H-Benzotriazole (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in anhydrous DMF (20 mL), add ethyl 3-bromo-2-methylpropanoate (2.15 g, 11 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate. Based on similar N-alkylation reactions of benzotriazole, a yield of approximately 80% is expected[3][10].
Step 2: Saponification of the Intermediate Ester
-
Follow the same procedure as described in Step 2 of the Michael Addition route. Assuming an 80% yield from the first step, dissolve the purified ester (e.g., 1.75 g, 8.0 mmol) in ethanol and water.
-
Use a corresponding amount of sodium hydroxide (0.64 g, 16 mmol) and proceed with the hydrolysis and acidification as described previously to obtain the final product. The yield for this step is also estimated at 95%[7].
Comparative Analysis: Performance and Cost-Effectiveness
The choice between these two synthetic routes will likely be dictated by a combination of factors including yield, cost of raw materials, reaction conditions, and considerations of green chemistry principles.
| Metric | Route 1: Michael Addition | Route 2: Nucleophilic Substitution | Justification & Insights |
| Overall Plausible Yield | ~80.8% | ~76.0% | The Michael addition route is anticipated to have a slightly higher overall yield. |
| Raw Material Cost per Gram of Product | ~$10.50 | ~$12.80 | The higher cost of ethyl 3-bromo-2-methylpropanoate significantly impacts the economics of Route 2. |
| Atom Economy | Higher | Lower | Michael additions are inherently more atom-economical as the entire nucleophile and acceptor are incorporated into the product[5]. Nucleophilic substitutions generate a salt byproduct (KBr in this case). |
| Green Chemistry Considerations | More Favorable | Less Favorable | Route 1 uses a catalytic amount of base and is more atom-economical. Route 2 requires a stoichiometric amount of base and generates more waste. |
| Reaction Conditions | Milder temperature (60°C) | Higher temperature (80°C) | The lower reaction temperature for the Michael addition may be advantageous for sensitive substrates and reduces energy consumption. |
| Key Reagent Cost | Methyl Methacrylate is relatively inexpensive. | Ethyl 3-bromo-2-methylpropanoate is significantly more expensive. | This is the primary driver of the cost difference between the two routes. |
Cost Analysis Breakdown (per 10 mmol scale):
| Reagent | Route 1 Cost (USD) | Route 2 Cost (USD) |
| 1H-Benzotriazole | ~$2.96 | ~$2.96 |
| Methyl Methacrylate | ~$0.80 | - |
| Ethyl 3-bromo-2-methylpropanoate | - | ~$25.00 (estimated) |
| DBU (catalyst) | ~$1.17 | - |
| Potassium Carbonate | - | ~$0.05 |
| Sodium Hydroxide | ~$0.01 | ~$0.01 |
| Solvents & Other Reagents | ~$5.00 | ~$5.00 |
| Total Estimated Cost | ~$9.94 | ~$33.02 |
| Cost per Gram of Product | ~$10.50 | ~$12.80 |
Conclusion and Recommendations
Based on this comprehensive analysis, the Michael addition route (Route 1) emerges as the more cost-effective and environmentally benign method for the synthesis of this compound. The significantly lower cost of the starting material, methyl methacrylate, compared to ethyl 3-bromo-2-methylpropanoate, is the primary economic driver. Furthermore, the higher atom economy and the use of a catalytic amount of base align better with the principles of green chemistry, which are of increasing importance in modern drug development[11].
While the nucleophilic substitution (Route 2) is a viable and well-established method, its higher cost and less favorable environmental profile make it a less attractive option for larger-scale synthesis. However, for small-scale exploratory work where the starting halide is readily available, it remains a reliable alternative.
Ultimately, the optimal synthetic route will depend on the specific constraints and priorities of your project. This guide provides a robust framework and the necessary data to make a well-informed, evidence-based decision.
References
- 1. n-Hexane Prices, Trends, Chart, News, Index and Demand [chemanalyst.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Isomeric Effects on the Properties of Benzotriazole Propionic Acids
For researchers, chemists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount. A simple change in an atom's position can dramatically alter a molecule's physicochemical properties, biological activity, and overall utility. This guide provides an in-depth comparison of the N-1 and N-2 isomers of benzotriazole propionic acid, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] We will move beyond a simple listing of data to explore the causal relationships between structure and function, supported by experimental insights and established protocols.
The benzotriazole moiety is a "privileged structure" in medicinal chemistry, known for its wide spectrum of pharmacological activities.[1] However, the substitution on the triazole ring is not trivial. Alkylation of the parent 1H-benzotriazole typically yields a mixture of two regioisomers: substitution at the N-1 position and the N-2 position.[3][4] These isomers, while chemically similar, are distinct entities with unique properties. This guide will illuminate these differences to inform rational design and application.
Isomeric Structures: N-1 vs. N-2
The fundamental difference lies in the point of attachment of the propionic acid side chain to the benzotriazole core.
-
3-(1H-1,2,3-Benzotriazol-1-yl)propanoic acid (N-1 isomer): The side chain is attached to a nitrogen atom that is part of the fused benzene ring system.
-
3-(2H-1,2,3-Benzotriazol-2-yl)propanoic acid (N-2 isomer): The side chain is attached to the central nitrogen atom of the triazole ring.
This seemingly minor variation has profound consequences for the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.
Caption: Chemical structures of the N-1 and N-2 isomers of benzotriazole propionic acid.
Part 1: Synthesis and Isomer Separation
The synthesis of N-substituted benzotriazoles typically involves the reaction of benzotriazole with an appropriate alkylating agent, such as a halopropionic acid or its ester. A key challenge in this synthesis is the lack of complete regioselectivity, which almost invariably leads to a mixture of the N-1 and N-2 isomers.[3][4]
The ratio of these isomers is influenced by reaction conditions (solvent, base, temperature), but the N-1 isomer is generally the major product in solution-phase reactions.[3][4] This is often attributed to the greater thermodynamic stability of the 1H-tautomer of the parent benzotriazole.
Workflow: Synthesis to Pure Isomers
Caption: General workflow for the synthesis and separation of benzotriazole propionic acid isomers.
Causality in Separation: The successful separation of the N-1 and N-2 isomers via column chromatography hinges on their differing polarities. The N-2 isomer is typically less polar than the N-1 isomer. This difference arises from the molecular symmetry and dipole moment. The more symmetrical N-2 structure often results in a lower net dipole moment, leading to weaker interactions with the polar silica gel stationary phase and thus, a faster elution time.
Part 2: Comparative Physicochemical Properties
The isomeric placement of the propionic acid chain directly impacts key physicochemical parameters that govern solubility, membrane permeability, and interaction with other molecules. While comprehensive experimental data for these specific propionic acid isomers is sparse, we can infer trends from related benzotriazole derivatives and fundamental chemical principles.[5][6]
Table 1: Comparison of Physicochemical Properties
| Property | N-1 Isomer (1H-Benzotriazol-1-yl) | N-2 Isomer (2H-Benzotriazol-2-yl) | Rationale for Difference |
| Melting Point (°C) | ~145 (for 2-methyl derivative) | Generally lower than N-1 | The less symmetrical N-1 isomer often allows for more efficient crystal lattice packing, leading to a higher melting point. |
| Acidity (pKa) | Expected to be a weaker acid | Expected to be a stronger acid | The N-2 nitrogen is more electron-withdrawing, increasing the acidity of the carboxylic proton. Studies on bromo-analogs support this trend.[6] |
| Solubility | Generally lower | Generally higher | The lower melting point of the N-2 isomer (indicative of weaker crystal lattice energy) often correlates with higher solubility in a given solvent.[6] |
| Lipophilicity (LogP) | 0.9 (Predicted for C9H9N3O2)[7][8] | Expected to be slightly higher | The less polar nature of the N-2 isomer typically results in greater lipophilicity. |
Expert Insights: The difference in pKa is particularly critical for drug development. A lower pKa (stronger acid) for the N-2 isomer means it will be more ionized at physiological pH (7.4). This increased ionization can enhance aqueous solubility but may decrease passive membrane permeability, a classic trade-off in drug design.[9] The choice of isomer can therefore be a strategic decision to optimize a compound's pharmacokinetic profile.
Part 3: Comparative Functional Properties
The structural disparity between the isomers translates directly into their functional performance, whether in a biological system or a material application.
Biological Activity
A large body of literature suggests that N-1 substituted benzotriazoles are often more biologically active than their N-2 counterparts.[1] This has been observed across various activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][10]
Causality in Biological Activity: The superior activity of N-1 isomers is often attributed to their shape and electronic properties, which may allow for more optimal binding to target enzymes or receptors. The N-1 isomer presents a different steric and hydrogen-bonding profile to a biological target compared to the more symmetric N-2 isomer. For example, in inhibiting protein kinases, the specific geometry and hydrogen bond donor/acceptor pattern are crucial for fitting into the active site.[11]
While specific comparative data for the propionic acid isomers is limited, one study on related 2-(benzotriazol-1/2-yl)propionic acids noted their potential for anti-inflammatory activity.[1] It is highly probable that a quantitative difference in potency exists between these isomers.
Corrosion Inhibition
Benzotriazole and its derivatives are renowned corrosion inhibitors, particularly for copper and its alloys.[12][13][14] The mechanism involves the formation of a protective, passive film on the metal surface.[15] The lone pair electrons on the nitrogen atoms coordinate with the metal, forming a stable complex that prevents oxidative reactions.
Isomeric Effects on Inhibition: The efficiency of corrosion inhibition can depend on the isomer. The different orientation of the nitrogen lone pairs and the overall molecular geometry of the N-1 and N-2 isomers affect how they adsorb onto and pack on the metal surface. The N-1 isomer, with its asymmetric structure, may form a more densely packed and robust protective layer compared to the N-2 isomer in certain conditions. The propionic acid group can further enhance this property by providing an additional coordination site (the carboxylate group) and improving solubility in aqueous media.[16]
Caption: Relationship between isomeric structure and functional properties.
Part 4: Key Experimental Protocols
To ensure reproducibility and provide a practical framework, this section details the methodologies for synthesis, characterization, and evaluation.
Protocol 1: Synthesis of 3-(Benzotriazol-1/2-yl)propanoic Acid Isomers
This protocol is a generalized procedure based on standard N-alkylation methods.
-
Reaction Setup: To a solution of 1H-benzotriazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq) and 3-bromopropanoic acid (1.1 eq).
-
Reflux: Stir the mixture vigorously and heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Separation: Purify the crude mixture and separate the N-1 and N-2 isomers using column chromatography on silica gel, typically with a gradient elution system (e.g., hexane/ethyl acetate). The less polar N-2 isomer will elute first.
-
Characterization: Characterize the purified isomers separately using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and determine their melting points.
Protocol 2: Spectroscopic Characterization
The isomers can be unequivocally distinguished by their spectroscopic signatures.
-
¹H NMR Spectroscopy: The symmetry of the N-2 isomer results in a simplified aromatic region, typically showing an AA'BB' system (two signals). The N-1 isomer, being unsymmetrical, will display a more complex ABCD system (four distinct signals) in the aromatic region (7-8.5 ppm). The propionic acid chain will show two characteristic triplets around 3.0 ppm (-CH₂-COOH) and 4.8 ppm (-N-CH₂-).[17][18]
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the N-2 isomer will show fewer signals in the aromatic region (typically two) due to symmetry, while the N-1 isomer will show six distinct aromatic carbon signals. The carbonyl carbon of the acid appears significantly downfield (~170-180 ppm).[17]
-
FT-IR Spectroscopy: Both isomers will exhibit a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1725 cm⁻¹).[17] Subtle differences in the fingerprint region (below 1500 cm⁻¹) can further distinguish the isomers.
Protocol 3: Evaluation of Corrosion Inhibition (Weight Loss Method)
This protocol provides a fundamental assessment of the compounds' ability to protect a metal surface.
-
Coupon Preparation: Prepare pre-weighed and polished metal coupons (e.g., copper, 2x2 cm).
-
Inhibitor Solution: Prepare a corrosive medium (e.g., 1M HCl) containing different concentrations of the N-1 and N-2 isomers separately (e.g., 0.1 mM, 0.5 mM, 1 mM). Include a blank solution with no inhibitor.
-
Immersion: Immerse the metal coupons completely in the test solutions at a constant temperature for a defined period (e.g., 24 hours).
-
Final Weighing: After immersion, carefully remove the coupons, clean them according to standard procedures to remove corrosion products, dry them, and re-weigh them accurately.
-
Calculation:
-
Calculate the corrosion rate (CR) from the weight loss.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
-
Comparison: Compare the IE% values for the N-1 and N-2 isomers at each concentration to determine their relative effectiveness.
Conclusion
The position of the propionic acid substituent on the benzotriazole ring is not a trivial structural detail; it is a critical determinant of the molecule's physicochemical and functional properties. The N-1 isomer is generally more polar, has a higher melting point, and is often reported to be more biologically active. Conversely, the N-2 isomer is less polar, more symmetrical, and likely has a lower pKa. These differences in polarity and shape directly influence their separation by chromatography and their performance as corrosion inhibitors or bioactive agents. For scientists in drug discovery or materials science, selecting or selectively synthesizing the desired isomer is a crucial step in developing optimized and effective chemical entities. This guide serves as a foundational resource for making such informed, structure-based decisions.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ias.ac.in [ias.ac.in]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. [Benzotriazole derivatives active on plant growth. I. Preparation, characterization, and correlation between physicochemical properties and structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and physico-chemical properties in aqueous medium of all possible isomeric bromo analogues of benzo-1H-triazole, potential inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - 1h-benzotriazole-1-propanoic acid (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Safety Operating Guide
Navigating the Disposal of 3-Benzotriazol-1-yl-2-methyl-propionic acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for personnel safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a compound often utilized in synthetic chemistry. By understanding the inherent hazards and following a structured disposal workflow, laboratories can maintain a safe working environment and adhere to regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A)
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3)
Furthermore, the parent compound, benzotriazole, is known to be toxic to aquatic life with long-lasting effects[2][3]. Therefore, it is imperative to prevent its release into the environment.
Immediate Actions and Personal Protective Equipment (PPE):
Your first line of defense is a proactive approach to safety. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[2]. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation[2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin irritation upon contact[1]. |
| Body Protection | Laboratory coat. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood. If dust is generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation[1]. |
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that created the waste[2].
While this compound is not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be classified as a "characteristic" hazardous waste due to its toxicity[4][5]. The definitive determination of a toxicity characteristic waste code (D004-D043) requires a specific laboratory test known as the Toxicity Characteristic Leaching Procedure (TCLP)[5].
Causality in Waste Classification: The reason for this rigorous classification is to prevent harmful chemicals from leaching into groundwater from landfills, which could have detrimental effects on ecosystems and human health[5].
Given the known hazards, it is prudent to manage this compound as a hazardous waste. It is essential to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. They will provide guidance on the precise RCRA waste code and ensure compliance with all federal, state, and local regulations[2].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the collection and disposal of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly identify all waste streams containing this compound. This includes unused neat compound, reaction residues, contaminated labware (e.g., weighing boats, spatulas, pipette tips), and contaminated cleaning materials.
-
Segregation: This is a critical step to prevent dangerous chemical reactions.
-
Segregate solid waste from liquid waste.
-
Keep this waste stream separate from other incompatible chemical wastes. Avoid mixing with strong oxidizing agents or strong bases.
-
-
Containerization:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid materials. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container for liquids.
-
-
Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from general laboratory traffic. The SAA should have secondary containment to control any potential leaks.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Assess the Spill: Determine the extent of the spill and if it is manageable with the available resources. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust. Place it into the designated solid hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's specific procedures.
Final Disposal Pathway
The final step in the lifecycle of this chemical is its proper disposal by a licensed hazardous waste management company.
Disposal Workflow Diagram
References
A Senior Application Scientist's Guide to Handling 3-Benzotriazol-1-yl-2-methyl-propionic acid: Personal Protective Equipment and Safe Operations
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a systematic approach to risk mitigation. This guide provides essential, field-proven safety protocols for handling 3-Benzotriazol-1-yl-2-methyl-propionic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of experiments, and compliance with regulatory standards.
Hazard Assessment: Understanding the Risks
Before any handling operation, a thorough understanding of the compound's specific hazards is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that directly inform our PPE strategy.[1]
| Hazard Category | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Prevents accidental ingestion through contaminated hands. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Requires a robust barrier to prevent direct skin contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Mandates stringent eye protection against dust and splashes. |
| Target Organ Toxicity | H335: May cause respiratory irritation | Necessitates control of airborne particles (dust) and potential vapors. |
This data is synthesized from the PubChem Laboratory Chemical Safety Summary for 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid.[1]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the specific hazards of the chemical and the procedure being performed.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1][2] Therefore, appropriate eye and face protection is non-negotiable.
-
Chemical Safety Goggles: At a minimum, chemical safety goggles that meet ANSI Z.87.1 standards are required for all handling operations.[3] These provide a seal around the eyes, offering protection from dust particles and accidental splashes, which standard safety glasses do not.
-
Face Shield: When there is a significant risk of splashing—such as when transferring solutions or handling larger quantities—a full-face shield must be worn in addition to safety goggles.[3][4][5] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
This compound is a known skin irritant.[1] The primary goal is to prevent any direct contact with the skin.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Material: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including carboxylic acids.[4][5] Always inspect gloves for tears or punctures before use.
-
Procedure: Double-gloving is recommended when handling highly concentrated forms of the compound. Gloves should be changed immediately if contamination is suspected and always upon completion of the task. Never reuse disposable gloves.[3]
-
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat must be worn to protect the skin and personal clothing from contamination.[4][6][7] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advisable.
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required in any laboratory setting.[3][8]
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory tract irritation from airborne dust is a primary concern when handling the solid form of this compound.[1]
-
Primary Control (Engineering): All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood.[3][4][8] This engineering control is the most effective way to capture dust at the source and prevent inhalation.
-
Secondary Control (Personal): If a fume hood is unavailable or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[3][9] For dusts, an N95 respirator may be sufficient, but a full risk assessment should determine the appropriate level of respiratory protection.[5]
Procedural Workflow: A Step-by-Step Guide to Safety
Adherence to a strict operational protocol is essential for minimizing exposure risk.
Experimental Workflow Diagram
The following diagram outlines the critical decision points and safety procedures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol for Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence precisely.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton and remove by rolling it inside-out to contain contaminants.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[6][7]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, paper towels, contaminated PPE) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Chemical Waste: Unused compound and solutions must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4] Never pour chemical waste down the drain or dispose of it in the regular trash.[6][10] The compound may be dissolved in a combustible solvent and incinerated in a licensed facility equipped with an afterburner and scrubber.[4]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a resilient culture of safety. This approach not only protects the health of researchers but also ensures the reliability and integrity of your scientific work.
References
- 1. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
